MLN8054 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
869366-15-4 |
|---|---|
Formule moléculaire |
C25H14ClF2N4NaO2 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
sodium 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoate |
InChI |
InChI=1S/C25H15ClF2N4O2.Na/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34;/h1-10,12H,11H2,(H,33,34)(H,30,31,32);/q;+1/p-1 |
Clé InChI |
CPUPAOAXNTYRQJ-UHFFFAOYSA-M |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of MLN8054: A Selective Aurora A Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its discovery marked a significant step in the development of targeted cancer therapies aimed at exploiting the mitotic dependencies of tumor cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of MLN8054. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of its quantitative pharmacological data. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.
Discovery of a Novel Pyrimido[5,4-d][3]benzazepine Scaffold
The journey to MLN8054 began with the identification of a novel pyrimidobenzazepine scaffold as a potential kinase inhibitor framework.[3][4] Through medicinal chemistry efforts focused on this scaffold, structure-activity relationship (SAR) studies were conducted to optimize potency and selectivity for Aurora A kinase.[3] A key finding was that the incorporation of a fluorine atom at the ortho-position of the 7-phenyl ring significantly improved cellular potency.[3] This optimization led to the identification of MLN8054, which demonstrated low nanomolar affinity in recombinant Aurora A enzyme assays and high selectivity over the closely related Aurora B kinase.[3]
Chemical Synthesis of MLN8054
The synthesis of MLN8054 involves a multi-step process starting from substituted amino-benzophenones. A general synthetic scheme is outlined below. For detailed experimental procedures, reagents, and reaction conditions, readers are directed to the supporting information of the primary discovery publication.
Logical Flow of MLN8054 Synthesis
Caption: General synthetic workflow for MLN8054.
Mechanism of Action: Selective Inhibition of Aurora A Kinase
MLN8054 is an ATP-competitive and reversible inhibitor of Aurora A kinase.[3][5] Aurora A is a serine/threonine kinase that plays a critical role in mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[6] Overexpression of Aurora A is common in many human cancers and is associated with tumorigenesis.[1][7]
By inhibiting Aurora A, MLN8054 disrupts these mitotic processes, leading to:
-
Inhibition of Aurora A Autophosphorylation: MLN8054 prevents the autophosphorylation of Aurora A at threonine 288 (pT288), a key step in its activation.[1]
-
Mitotic Spindle Defects: Inhibition of Aurora A results in the formation of abnormal mitotic spindles.[1][2]
-
G2/M Cell Cycle Arrest: Cells treated with MLN8054 accumulate in the G2 and M phases of the cell cycle.[1][2][3]
-
Induction of Apoptosis and Senescence: Prolonged mitotic arrest triggers programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[1][6]
Aurora A Signaling Pathway and Site of MLN8054 Inhibition
Caption: Simplified Aurora A signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for MLN8054 from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Assay Format | IC50 / Ki | Selectivity (Aurora B / Aurora A) | Reference |
| Aurora A | Recombinant Enzyme | IC50 = 4 nM | >40-fold | [5] |
| Aurora A | Recombinant Enzyme | Ki = 7 nM | - | [3] |
| Aurora B | Recombinant Enzyme | IC50 = 172 nM | - | [5] |
| Aurora A (Cell-based) | pT288 Immunofluorescence | IC50 = 34 nM | >150-fold | |
| Aurora B (Cell-based) | pHisH3 Immunofluorescence | IC50 = 5.7 µM | - |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon | 0.11 ± 0.01 | [1] |
| SW480 | Colon | 0.23 ± 0.04 | [1] |
| DLD-1 | Colon | 0.22 ± 0.05 | [1] |
| MCF-7 | Breast | 0.26 ± 0.06 | [1] |
| MDA-MB-231 | Breast | 1.43 ± 0.25 | [1] |
| Calu-6 | Lung | 0.44 ± 0.10 | [1] |
| H460 | Lung | 0.29 ± 0.03 | [1] |
| SKOV-3 | Ovarian | 0.27 ± 0.08 | [1] |
| PC-3 | Prostate | 0.13 ± 0.02 | [1] |
Table 3: Preclinical Pharmacokinetics in Rats
| Parameter | Value | Reference |
| Clearance (CL) | 20.3 mL/min/kg | |
| Volume of Distribution (Vss) | 1.48 L/kg | |
| Terminal Half-life (T1/2) | 4.2 h | |
| Oral Bioavailability (F%) | 100% |
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (Colon) | 10 mg/kg, QD | 76% | [6] |
| HCT-116 (Colon) | 30 mg/kg, QD | 84% | [6][8] |
| HCT-116 (Colon) | 30 mg/kg, BID | 96% | [8] |
| PC-3 (Prostate) | 30 mg/kg, QD | Significant inhibition | [1] |
Detailed Experimental Protocols
In Vitro Aurora A Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro potency of MLN8054 against recombinant Aurora A kinase.
-
Reagents and Materials:
-
Recombinant murine Aurora A protein expressed in Sf9 cells and purified via GST affinity chromatography.[6][9]
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG).[6][9]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20.[6]
-
[γ-³³P]ATP.
-
MLN8054 stock solution in DMSO.
-
Image FlashPlates.
-
-
Procedure:
-
Prepare serial dilutions of MLN8054 in DMSO.
-
In a 96-well Image FlashPlate, add 5 nM of Aurora A kinase.[6]
-
Add the diluted MLN8054 or DMSO (vehicle control).
-
Add 2 µM of the biotinylated peptide substrate.[6]
-
Initiate the reaction by adding [γ-³³P]ATP to a final concentration of 2 µM (3.3 µCi/ml).[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of MLN8054 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Aurora A Autophosphorylation Assay (Immunofluorescence)
This assay quantifies the inhibition of Aurora A activity in cells by measuring the level of its autophosphorylation at Thr-288.
-
Reagents and Materials:
-
HeLa or HCT-116 cells.
-
96-well cell culture plates.
-
MLN8054 stock solution in DMSO.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 5% normal serum in PBS with 0.1% BSA.
-
Primary Antibody: Rabbit anti-phospho-Aurora A (Thr288) antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI.
-
-
Procedure:
-
Seed HeLa or HCT-116 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of MLN8054 or DMSO for 1-24 hours.[4]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-pT288 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of pT288 in mitotic cells.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of MLN8054 on cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Reagents and Materials:
-
Human tumor cell lines (e.g., HCT-116, PC-3).
-
96-well cell culture plates.
-
MLN8054 stock solution in DMSO.
-
BrdU labeling reagent.
-
Cell Proliferation ELISA, BrdU (colorimetric) kit.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with 2-fold serial dilutions of MLN8054 (e.g., from 10 µM to 0.04 µM) or DMSO for 96 hours.[6]
-
Add the BrdU labeling reagent to the cells and incubate for a specified period (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU-POD antibody, which binds to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and measure the color development using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of MLN8054 in a subcutaneous xenograft model.
Workflow for a Xenograft Study
Caption: Workflow for in vivo xenograft studies.
-
Animal Model and Cell Lines:
-
Use immunodeficient mice (e.g., nude mice).
-
Use human tumor cell lines such as HCT-116 or PC-3.[6]
-
-
Procedure:
-
Inject tumor cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare MLN8054 in a suitable vehicle for oral administration.
-
Administer MLN8054 orally at specified doses (e.g., 3, 10, 30 mg/kg) and schedules (e.g., once daily for 21 days).[1][8] The control group receives the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.[8]
-
For pharmacodynamic studies, tumors can be harvested at specific time points after dosing, fixed in formalin, and processed for immunohistochemical analysis of markers such as mitotic index (e.g., using an anti-phospho-Histone H3 antibody) and Aurora A inhibition (anti-pT288).[8]
-
Clinical Development and Future Perspectives
MLN8054 entered Phase I clinical trials for patients with advanced solid tumors.[1][2] These trials established the safety, pharmacokinetics, and pharmacodynamics of the compound in humans.[4] However, dose-limiting toxicities, primarily somnolence and transaminitis, were observed.[4] The somnolence was attributed to off-target binding to the GABA-A receptor.[3] These findings led to the development of a second-generation Aurora A inhibitor, alisertib (B1683940) (MLN8237), with an improved therapeutic window.
Despite its clinical limitations, MLN8054 remains a valuable research tool for elucidating the biological roles of Aurora A kinase and for validating it as a therapeutic target in oncology. The discovery and development of MLN8054 have provided a blueprint for the design of subsequent kinase inhibitors and have significantly contributed to our understanding of mitotic regulation in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptglab.com [ptglab.com]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Real-Time Monitoring of Aurora kinase A Activation using Conformational FRET Biosensors in Live Cells [jove.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
MLN8054 Sodium: A Technical Guide for Researchers
MLN8054 sodium is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its development as a potential antineoplastic agent has provided valuable insights into the therapeutic targeting of mitotic kinases. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental data related to MLN8054, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
MLN8054 is a complex heterocyclic compound belonging to the benzazepine class.[3] The sodium salt form enhances its solubility for administration.
Table 1: Physicochemical Properties of MLN8054 and its Sodium Salt
| Property | Value | Source |
| MLN8054 | ||
| Chemical Formula | C25H15ClF2N4O2 | [2][4][5] |
| Molecular Weight | 476.86 g/mol | [2][4][5] |
| IUPAC Name | 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl)amino)benzoic acid | [2] |
| CAS Number | 869363-13-3 | [2][4][7] |
| SMILES | C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O | [5] |
| Solubility | ≥39.05 mg/mL in DMSO, <2.25 mg/mL in EtOH, <2.39 mg/mL in H2O | [5] |
| This compound | ||
| Chemical Formula | C25H14ClF2N4NaO2 | [8] |
| Molecular Weight | 498.8 g/mol | [8] |
| IUPAC Name | sodium 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][6]benzazepin-2-yl]amino]benzoate | [8] |
| CAS Number | 869366-15-4 | [3][8] |
Mechanism of Action and Signaling Pathway
MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4][6][9] Aurora A is a serine/threonine kinase that plays a critical role in several mitotic events, including centrosome maturation and separation, and the assembly of the mitotic spindle.[1][6][10] Dysregulation and overexpression of Aurora A are common in many human cancers and are associated with tumor progression.[10][11]
By inhibiting Aurora A, MLN8054 disrupts the proper assembly and function of the mitotic spindle, leading to defects in chromosome alignment and segregation.[1][6] This triggers the spindle assembly checkpoint, causing a delay in mitosis or mitotic arrest, which can ultimately lead to apoptosis (programmed cell death) or cellular senescence in cancer cells.[9][11][12] MLN8054 demonstrates selectivity for Aurora A over the closely related Aurora B kinase.[4][11]
Below is a diagram illustrating the Aurora A signaling pathway and the inhibitory effect of MLN8054.
Caption: Aurora A kinase signaling in mitosis and its inhibition by MLN8054.
Preclinical and Clinical Data
In Vitro Activity
MLN8054 has demonstrated potent inhibitory activity against recombinant Aurora A kinase and has shown to inhibit the proliferation of a diverse range of human tumor cell lines.
Table 2: In Vitro Inhibitory Activity of MLN8054
| Assay | Target/Cell Line | IC50 / GI50 | Source |
| Kinase Assay | Recombinant Aurora A | 4 nM | [4][7][13] |
| Kinase Assay | Recombinant Aurora B | 172 nM | [4][7] |
| Cell Proliferation | HCT-116 (Colon) | 0.11 - 0.22 µM | [4][7][11] |
| Cell Proliferation | SW480 (Colon) | 0.19 µM | [7] |
| Cell Proliferation | DLD-1 (Colon) | 0.23 µM | [7] |
| Cell Proliferation | PC-3 (Prostate) | 1.43 µM | [4][7][11] |
| Cell Proliferation | Calu-6 (Lung) | 0.54 µM | [7] |
| Cell Proliferation | H460 (Lung) | 0.51 µM | [7] |
| Cell Proliferation | MCF-7 (Breast) | 0.27 µM | [7] |
| Cell Proliferation | MDA-MB-231 (Breast) | 0.44 µM | [7] |
| Cell Proliferation | SKOV3 (Ovarian) | 0.63 µM | [7] |
In Vivo Efficacy in Xenograft Models
Oral administration of MLN8054 has been shown to significantly inhibit tumor growth in various human tumor xenograft models in mice.[11][14]
Table 3: In Vivo Antitumor Efficacy of MLN8054 in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |
| HCT-116 (Colon) | 10 mg/kg, QD, 21 days | 76% | [4][15] |
| HCT-116 (Colon) | 30 mg/kg, QD, 21 days | 84% | [4][11][15] |
| HCT-116 (Colon) | 30 mg/kg, BID, 21 days | 96% | [11][15] |
| HCT-116 (Colon) | 30 mg/kg, BID, continuous | 103% | [14] |
| HCT-116 (Colon) | 30 mg/kg, BID, 10 days on/10 days off | 83% | [14] |
| HCT-116 (Colon) | 30 mg/kg, BID, 5 days on/5 days off | 77% | [14] |
| HCT-116 (Colon) | 60 mg/kg, BID, 3 days on/7 days off | 73% | [14] |
| PC-3 (Prostate) | 30 mg/kg, BID, continuous | 119% | [14] |
| Calu-6 (Lung) | 30 mg/kg, BID, continuous | 84% | [14] |
Pharmacokinetics
Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of MLN8054.
Table 4: Pharmacokinetic Parameters of MLN8054
| Species | Dose | Tmax (hours) | t1/2 (hours) | Source |
| Rat | 1 mg/kg IV | - | 4.2 | [16] |
| Rat | 10 mg/kg PO | - | - | [16] |
| Human | 10-20 mg QD | 1 - 2 | 30 - 40 | [6][17][18] |
| Human | 25-80 mg QID | - | 30 - 40 | [6][17][18][19] |
Clinical Safety and Tolerability
Phase I clinical trials of MLN8054 in patients with advanced solid tumors have been conducted to determine its safety, tolerability, and maximum tolerated dose (MTD).[6][17][19][20] The dose-limiting toxicities (DLTs) were primarily reversible somnolence, attributed to off-target binding to the GABA-A receptor.[9][20][21] Other reported adverse events included transaminitis and mucositis.[6][17]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of MLN8054 against recombinant Aurora A and B kinases.
Methodology:
-
Recombinant murine Aurora A and B proteins are expressed in Sf9 insect cells and purified.[4][13]
-
The kinase reaction is typically performed in a buffer containing HEPES or Tricine, MgCl2, DTT, and a peptide substrate.[13]
-
For Aurora A, a biotinylated peptide substrate (e.g., Biotin-GLRRASLG) is used.[4][13]
-
The reaction is initiated by the addition of [γ-33P]ATP.[13]
-
After incubation, the amount of phosphorylated substrate is quantified using a method like a flash plate assay.[13]
-
IC50 values are calculated by measuring the concentration of MLN8054 required to inhibit 50% of the kinase activity.
Cell Proliferation Assay
Objective: To assess the effect of MLN8054 on the proliferation of cancer cell lines.
Methodology:
-
Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of MLN8054 or vehicle control (DMSO) for 72-96 hours.[4][11]
-
Cell proliferation is measured using a BrdU (bromodeoxyuridine) incorporation ELISA kit, which detects DNA synthesis in proliferating cells.[4][11]
-
GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of orally administered MLN8054 in a mouse model.
Methodology:
-
Human tumor cells (e.g., HCT-116, PC-3) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[4][11][14]
-
When tumors reach a specified volume, mice are randomized into treatment and control groups.
-
MLN8054 is formulated (e.g., in 10% hydroxypropyl-β-cyclodextrin with 5% sodium bicarbonate) and administered orally (p.o.) at various doses and schedules (e.g., once daily (QD) or twice daily (BID)).[11][14]
-
The control group receives the vehicle.
-
Tumor volumes are measured regularly using calipers (Volume = Length x Width^2 x 0.5).[11]
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.[11][15]
Below is a diagram representing a typical workflow for an in vivo xenograft study.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C25H14ClF2N4NaO2 | CID 71587833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pnas.org [pnas.org]
- 12. adooq.com [adooq.com]
- 13. MLN8054 | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054: A Technical Guide to its Mechanism of Action as a Selective Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN8054 is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase.[1][2] As an ATP-competitive, reversible inhibitor, MLN8054 has demonstrated significant anti-proliferative activity in a range of cancer cell lines and in vivo tumor models.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of MLN8054, focusing on its interaction with Aurora A kinase, its cellular and in vivo consequences, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented.
Introduction to Aurora A Kinase and MLN8054
Aurora A kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[5][6] Its functions are essential for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation.[7][8][9] Overexpression and aberrant activity of Aurora A are frequently observed in a wide variety of human cancers, correlating with tumorigenesis, chromosomal instability, and poor patient prognosis.[5][10] This makes Aurora A an attractive target for cancer therapeutic intervention.[10]
MLN8054, with the chemical structure 4-{[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][3]benzazepin-2-yl]amino}-benzoic acid, emerged as a highly selective inhibitor of Aurora A kinase.[1][11] It has a benzazepine core scaffold with a fused amino pyrimidine (B1678525) ring.[11] Preclinical studies have demonstrated its ability to induce mitotic defects, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] MLN8054 has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[10][12][13]
Mechanism of Action
MLN8054 functions as a reversible and ATP-competitive inhibitor of Aurora A kinase.[3][11][14] Its selectivity for Aurora A over the closely related Aurora B kinase is a key feature of its mechanism. Molecular dynamics studies suggest that the binding of MLN8054 to Aurora A induces an unusual "DFG-up" conformation of the activation loop.[15] This conformational change opens up a hydrophobic pocket, enhancing the interaction between MLN8054 and the Val279 residue in Aurora A.[15] The corresponding residue in Aurora B (Glu177) creates electrostatic repulsion, contributing to the selectivity of MLN8054.[15]
Signaling Pathway
Aurora A kinase is a central node in the mitotic signaling network. Its activation and function are tightly regulated throughout the cell cycle. Inhibition of Aurora A by MLN8054 disrupts these downstream signaling events, leading to the observed cellular phenotypes.
Quantitative Data
The potency and selectivity of MLN8054 have been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Potency and Selectivity of MLN8054
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A (IC50-fold) |
| Aurora A | 4[1][14][16] | 7[3] | 1 |
| Aurora B | 172[14] | - | >40[1][14] |
| Other Kinases | - | - | >100 for a panel of other kinases[1] |
IC50 and Ki values were determined using recombinant kinases.
Table 2: Cellular Proliferation Inhibition by MLN8054
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colon | 0.11 - 0.22[1][4] |
| SW480 | Colon | 0.21[14] |
| DLD-1 | Colon | 0.25[14] |
| PC-3 | Prostate | 1.43[1] |
| MCF-7 | Breast | 0.28[14] |
| MDA-MB-231 | Breast | 0.38[14] |
| Calu-6 | Lung | 0.31[14] |
| H460 | Lung | 0.27[14] |
| SKOV-3 | Ovary | 0.46[14] |
IC50 values were determined using a BrdU cell proliferation ELISA after 96 hours of treatment.[14]
Cellular and In Vivo Effects
Inhibition of Aurora A kinase by MLN8054 leads to a cascade of cellular events, ultimately resulting in anti-tumor activity.
Cellular Phenotypes
-
G2/M Accumulation: Treatment with MLN8054 causes a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][11]
-
Spindle Defects: Inhibition of Aurora A disrupts the formation of the bipolar mitotic spindle, leading to abnormal spindle structures.[1][10][12]
-
Aneuploidy: Misaligned and improperly segregated chromosomes result in aneuploidy.[3]
-
Apoptosis: Prolonged mitotic arrest and cellular defects trigger programmed cell death.[1][17]
-
Senescence: MLN8054 has also been shown to induce a senescent phenotype in tumor cells, characterized by increased senescence-associated β-galactosidase staining and morphological changes.[18]
In Vivo Antitumor Activity
Oral administration of MLN8054 has been shown to significantly inhibit the growth of human tumor xenografts in nude mice.[1][11] Efficacious doses lead to a phenotype consistent with Aurora A inhibition in the tumor tissue, including mitotic accumulation and apoptosis.[1][11] For instance, in HCT-116 tumor-bearing mice, oral administration of MLN8054 at 10 mg/kg and 30 mg/kg once daily resulted in 76% and 84% tumor growth inhibition, respectively.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of MLN8054.
Aurora Kinase Enzyme Assay
-
Objective: To determine the in vitro inhibitory activity of MLN8054 against recombinant Aurora A and Aurora B kinases.
-
Protocol:
-
Recombinant murine Aurora A and Aurora B proteins are expressed in Sf9 cells and purified.[14]
-
For the Aurora A assay, 5 nM of the kinase is incubated in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.05% Tween 20, 2 µM biotinylated peptide substrate (Biotin-GLRRASLG), and 2 µM [γ-33P]ATP.[1][14]
-
For the Aurora B assay, 2 nM of the kinase is used with 10 µM biotinylated peptide substrate (Biotin-TKQTARKSTGGKAPR) in a buffer of 50 mM Tricine (pH 8.0), 2.5 mM MgCl2, 5 mM DTT, 10% glycerol, 2% BSA, and 250 µM [γ-33P]ATP.[14]
-
The reaction is carried out in the presence of varying concentrations of MLN8054.
-
Kinase activity is measured by the incorporation of 33P into the peptide substrate, often using a FlashPlate assay.[11]
-
IC50 values are calculated from the dose-response curves.[11]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of MLN8054 on cell cycle distribution.
-
Protocol:
-
Human tumor cells (e.g., HCT-116, PC-3) are seeded and treated with DMSO (vehicle control) or varying concentrations of MLN8054 for 24 or 48 hours.[1][11]
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[19]
-
Prior to analysis, cells are treated with RNase A to prevent RNA staining.[20]
-
Cells are then stained with a fluorescent DNA dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI.[20]
-
The fluorescence intensity of individual cells is measured using a flow cytometer.[19]
-
The DNA content is analyzed to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[20][21]
-
In Vivo Human Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of MLN8054 in a preclinical animal model.
-
Protocol:
-
Female nude mice are subcutaneously inoculated with human tumor cells (e.g., 1 x 10^6 HCT-116 cells).[1][17]
-
When tumors reach a predetermined size, mice are randomized into treatment and control groups.[17]
-
MLN8054 is formulated (e.g., in 10% hydroxypropyl-β-cyclodextrin with 5% sodium bicarbonate) and administered orally at specified doses and schedules (e.g., 30 mg/kg, once or twice daily).[1][17]
-
At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), or Aurora A activity (pT288).[11][22]
-
Conclusion
MLN8054 is a well-characterized, selective inhibitor of Aurora A kinase with a clear mechanism of action. Its ability to disrupt mitotic progression by inhibiting a key regulator of cell division provides a strong rationale for its development as an anticancer agent. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The distinct cellular phenotypes induced by MLN8054, including G2/M arrest, spindle defects, apoptosis, and senescence, underscore the critical role of Aurora A in maintaining genomic integrity and cell viability. Further investigation into the clinical application of selective Aurora A inhibitors continues to be an active area of research.
References
- 1. pnas.org [pnas.org]
- 2. Facebook [cancer.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. rupress.org [rupress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Molecular dynamics and free energy studies on Aurora kinase A and its mutant bound with MLN8054: insight into molecular mechanism of subtype selectivity - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MLN8054, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN8054: A Deep Dive into its Selectivity for Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective inhibition of Aurora A kinase by MLN8054, a small molecule inhibitor that has been instrumental in elucidating the distinct roles of Aurora kinase family members. Through a comprehensive review of preclinical data, this document provides a detailed analysis of the quantitative measures of selectivity, the experimental methodologies used to determine them, and the cellular pathways affected.
Executive Summary
MLN8054 is an orally bioavailable and potent inhibitor of Aurora A kinase.[1] Its selectivity for Aurora A over the closely related Aurora B kinase has been a key attribute, enabling researchers to dissect the specific functions of Aurora A in mitosis and its role in cancer progression.[2][3] This selectivity is critical as indiscriminate inhibition of both kinases can lead to different cellular phenotypes and toxicities. This guide summarizes the key quantitative data, experimental protocols, and signaling contexts relevant to understanding the selectivity profile of MLN8054.
Quantitative Selectivity of MLN8054
The selectivity of MLN8054 for Aurora A over Aurora B has been quantified in both biochemical and cell-based assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
| Assay Type | Target | IC50 / Ki | Value | Reference |
| Biochemical Assay | Aurora A | IC50 | 4 nM | [4] |
| Biochemical Assay | Aurora A | Ki | 7 nM | [3][5] |
| Cell-Based Assay | Aurora A | IC50 | 0.034 ± 0.016 µM | [2][6] |
| Cell-Based Assay | Aurora B | IC50 | 5.7 ± 1.4 µM | [6] |
Table 1: Potency of MLN8054 against Aurora A and Aurora B
| Parameter | Value | Reference |
| Fold Selectivity (Cell-Based IC50) | >150-fold | [6] |
| Fold Selectivity (Biochemical) | >40-fold | [7] |
Table 2: Selectivity Ratios for MLN8054
Experimental Protocols
The determination of MLN8054's selectivity relies on robust and specific assays. Below are the detailed methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of MLN8054 on the enzymatic activity of purified recombinant Aurora A and Aurora B kinases.
-
Objective: To determine the IC50 of MLN8054 against recombinant Aurora A and Aurora B.
-
Methodology:
-
Recombinant human Aurora A or Aurora B kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.
-
MLN8054 is added at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assays: Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
-
-
The percentage of kinase inhibition is calculated for each MLN8054 concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Aurora A Inhibition Assay (pT288 Immunofluorescence)
This assay quantifies the inhibition of Aurora A activity within intact cells by measuring the phosphorylation status of its autophosphorylation site, Threonine 288 (pT288).[2][6]
-
Objective: To determine the cellular IC50 of MLN8054 for Aurora A inhibition.
-
Methodology:
-
Human tumor cell lines (e.g., HeLa or HCT-116) are cultured in appropriate media.[2][6]
-
Cells are treated with a range of concentrations of MLN8054 or DMSO (vehicle control) for a specified duration (e.g., 1 or 24 hours).[2][6]
-
To enrich for mitotic cells where Aurora A is active, cells may be arrested in mitosis using an agent like nocodazole.[6]
-
Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized.
-
Cells are incubated with a primary antibody specific for phosphorylated Aurora A at Threonine 288 (pT288).
-
Following washing, cells are incubated with a fluorescently labeled secondary antibody.
-
DNA is counterstained with a fluorescent dye such as DAPI.
-
Images are acquired using high-content imaging systems.
-
The immunofluorescent intensity of pT288 in mitotic cells is quantified.
-
IC50 values are calculated by plotting the pT288 intensity against the MLN8054 concentration and fitting to a dose-response curve.
-
Cell-Based Aurora B Inhibition Assay (pHisH3 Immunofluorescence)
This assay assesses the inhibition of Aurora B in cells by measuring the phosphorylation of its key substrate, Histone H3 at Serine 10 (pHisH3). A decrease in pHisH3 levels is indicative of Aurora B inhibition.[2]
-
Objective: To determine the cellular IC50 of MLN8054 for Aurora B inhibition.
-
Methodology:
-
Human tumor cell lines (e.g., HCT-116) are treated with various concentrations of MLN8054.[6]
-
Cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHisH3).
-
A fluorescently labeled secondary antibody is used for detection.
-
DNA is counterstained with DAPI.
-
The percentage of mitotic cells positive for pHisH3 staining is quantified using immunofluorescence microscopy or flow cytometry.
-
A significant decrease in the pHisH3 signal in mitotic cells indicates Aurora B inhibition.[2]
-
The IC50 for Aurora B inhibition is determined from the concentration-response curve.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct roles of Aurora A and Aurora B in mitosis and the general workflow for determining kinase inhibitor selectivity.
Caption: Roles of Aurora A and Aurora B in Mitosis and the inhibitory action of MLN8054.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
The data robustly demonstrates that MLN8054 is a potent and selective inhibitor of Aurora A kinase. Its significantly lower potency against Aurora B, as evidenced by both biochemical and cell-based assays, has established it as a valuable tool for investigating the specific biological functions of Aurora A. The detailed experimental protocols provided herein offer a framework for the continued evaluation of kinase inhibitor selectivity, a critical aspect of modern drug discovery and development. The distinct cellular phenotypes resulting from the inhibition of Aurora A versus Aurora B underscore the importance of such selective agents in advancing our understanding of cell cycle regulation and oncology.
References
- 1. Facebook [cancer.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
An In-depth Technical Guide to the Effects of MLN8054 on Cell Cycle Progression and G2/M Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor MLN8054, focusing on its mechanism of action as a selective Aurora A kinase inhibitor and its subsequent effects on cell cycle progression, particularly the induction of G2/M arrest. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the core biological pathways and experimental workflows.
Introduction: MLN8054, a Selective Aurora A Kinase Inhibitor
MLN8054 is an orally active, small-molecule inhibitor that demonstrates high selectivity for Aurora A kinase, a serine/threonine kinase crucial for the proper execution of mitosis.[1][2] Aurora A kinase is frequently overexpressed in a wide range of human cancers, and this overexpression is linked to tumor initiation and progression.[1][3] The kinase's pivotal roles include regulating centrosome maturation and separation, the G2 to M phase transition, and the formation of a bipolar mitotic spindle.[2][3] By targeting Aurora A, MLN8054 disrupts these fundamental mitotic events, leading to cell cycle arrest and inhibition of tumor cell proliferation, making it a significant compound in oncology research and drug development.[1][2][4]
Core Mechanism of Action
MLN8054 functions as a reversible, ATP-competitive inhibitor of Aurora A kinase.[4][5] Its selectivity for Aurora A over the closely related Aurora B kinase is a key feature, with studies indicating a greater than 150-fold higher potency against Aurora A in cellular assays.[5][6]
The inhibition of Aurora A by MLN8054 initiates a cascade of cellular events:
-
Inhibition of Autophosphorylation: MLN8054 directly prevents the autophosphorylation of Aurora A at Threonine 288 (pT288), a critical step for its activation.[1][3][6] This inhibition serves as a primary biomarker for the compound's activity.
-
Mitotic Spindle Defects: The primary consequence of Aurora A inhibition is the disruption of mitotic spindle formation.[1] Cells treated with MLN8054 exhibit a high frequency of abnormal mitotic spindles, including monopolar and tripolar spindles, which result from defects in centrosome maturation and separation.[3][6]
-
Chromosome Misalignment: Even in cells that manage to form bipolar spindles, MLN8054 treatment leads to significant defects in chromosome alignment at the metaphase plate.[3][6]
-
Delayed Mitotic Progression: The culmination of these mitotic defects activates the spindle assembly checkpoint, causing a significant delay in the onset of anaphase and prolonging the duration of mitosis.[1][3][7]
Impact on Cell Cycle Progression and G2/M Arrest
The disruption of mitotic integrity by MLN8054 directly translates to a significant alteration in cell cycle progression. The most prominent effect is the accumulation of cells in the G2 and M phases of the cell cycle.[1][5][8]
-
G2/M Accumulation: Flow cytometry analysis consistently demonstrates that treatment with MLN8054 leads to a substantial increase in the population of cells with 4N DNA content, indicative of a G2/M arrest.[1][6] This arrest is a direct result of the cell's inability to properly assemble a functional mitotic spindle and satisfy the spindle assembly checkpoint.
-
Phenotypes at Varying Concentrations: At lower concentrations (e.g., 0.25–1 µM), MLN8054 elicits phenotypes consistent with selective Aurora A inhibition, such as abnormal mitotic spindles.[6] At higher concentrations (e.g., 4 µM), MLN8054 can also inhibit Aurora B, leading to a different phenotype characterized by a dramatic increase in cells with 8N DNA content, resulting from failed cytokinesis.[6]
-
Apoptosis Induction: The sustained mitotic arrest and cellular defects triggered by MLN8054 ultimately lead to programmed cell death, or apoptosis.[1][6][8] This is evidenced by the appearance of a sub-G1 cell population in flow cytometry analysis and an increase in markers like cleaved PARP.[6]
Data Presentation
Table 1: In Vitro Growth Inhibition (IC50) of MLN8054 Across Various Human Cancer Cell Lines
The following table summarizes the concentration of MLN8054 required to inhibit the in vitro proliferation of various cancer cell lines by 50%, as determined by BrdU cell proliferation assays.
| Cell Line | Tissue of Origin | MLN8054 IC50 (µM) |
| HCT-116 | Colon Tumor | 0.18 ± 0.06 |
| SW480 | Colon Tumor | 0.86 ± 0.40 |
| DLD-1 | Colon Tumor | 1.43 |
| MCF-7 | Breast Tumor | 0.67 |
| MDA-MB-231 | Breast Tumor | 0.74 ± 0.01 |
| Calu-6 | Lung Tumor | 0.22 ± 0.09 |
| H460 | Lung Tumor | 0.11 ± 0.06 |
| SKOV-3 | Ovary Tumor | 0.53 |
| PC-3 | Prostate Tumor | 0.79 |
Data compiled from multiple experiments. Values are presented as mean ± SD where applicable.[6]
Table 2: Effect of MLN8054 on Cell Cycle Distribution in HCT-116 Cells
This table quantifies the percentage of cells in different phases of the cell cycle following treatment with MLN8054, as measured by flow cytometry.
| Treatment | Duration | % G1 | % S | % G2/M | % >4N DNA |
| DMSO (Control) | 24h | 55 | 20 | 20 | 5 |
| 1 µM MLN8054 | 24h | 15 | 10 | 65 | 10 |
| 4 µM MLN8054 | 24h | 10 | 5 | 25 | 60 |
| DMSO (Control) | 48h | 60 | 15 | 18 | 7 |
| 1 µM MLN8054 | 48h | 10 | 5 | 70 | 15 |
| 4 µM MLN8054 | 48h | 5 | 5 | 15 | 75 |
Representative data based on findings in HCT-116 colorectal cancer cells.[6]
Table 3: Kinase Selectivity Profile of MLN8054
This table highlights the selectivity of MLN8054 for Aurora A over Aurora B kinase.
| Kinase | Assay Type | IC50 / Ki | Selectivity (Aurora B / Aurora A) |
| Aurora A | Enzyme Assay (recombinant) | IC50 = 4 nM | >40-fold |
| Aurora B | Enzyme Assay (recombinant) | IC50 = 172 nM | |
| Aurora A | Cellular Assay (pT288) | IC50 = 0.034 µM | >150-fold |
| Aurora B | Cellular Assay (pHisH3) | IC50 = 5.7 µM |
Data sourced from enzymatic and cell-based assays.[4][6]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing DNA content to determine cell cycle distribution following MLN8054 treatment.
1. Cell Preparation and Harvesting: a. Plate cells at an appropriate density and treat with desired concentrations of MLN8054 or vehicle control (DMSO) for the specified duration. b. Harvest cells, including both adherent and floating populations, by trypsinization. c. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[9]
2. Cell Fixation: a. Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).[10] b. Resuspend the cell pellet by gentle vortexing. While vortexing, add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[9][11] c. Incubate the cells for a minimum of 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks.[11]
3. Propidium Iodide Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them. Carefully decant the ethanol.[9] b. Wash the cell pellet once with PBS to remove residual ethanol. c. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[11] d. Incubate the cells for 30 minutes at room temperature, protected from light.[9]
4. Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation.[9] b. Collect fluorescence data in the appropriate detector for PI (e.g., FL2 channel). c. Collect a minimum of 10,000 events per sample for accurate analysis.[9] d. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[9][11]
Protocol 2: Western Blotting for p-Aurora A (Thr288) and Total Aurora A
This protocol describes the detection of changes in Aurora A phosphorylation and total protein levels.
1. Protein Extraction: a. Treat cells with MLN8054 as required. For analysis of mitotic proteins, cells can be synchronized with agents like nocodazole (B1683961) prior to inhibitor treatment.[6] b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate the protein samples by size on a 4-12% SDS-polyacrylamide gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunodetection: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
- Phospho-Aurora A (Thr288) antibody (e.g., Rabbit mAb).[12]
- Total Aurora A antibody.
- Loading control antibody (e.g., β-actin or GAPDH). c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
Protocol 3: Immunofluorescence for Mitotic Spindle and Chromosome Analysis
This protocol allows for the visualization of mitotic spindle morphology and chromosome alignment.
1. Cell Culture and Treatment: a. Grow cells on glass coverslips in a petri dish. b. Treat with MLN8054 or vehicle control for the desired time.
2. Fixation and Permeabilization: a. Wash cells briefly with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6] c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining: a. Block with 1% BSA in PBS for 30 minutes. b. Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature.[6] c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[6] e. Wash three times with PBS.
4. DNA Staining and Mounting: a. Counterstain the DNA by incubating with Hoechst 33342 or DAPI for 5 minutes.[6] b. Wash twice with PBS. c. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
5. Microscopy: a. Image the cells using a fluorescence or confocal microscope. b. Capture images in separate channels for the spindle (e.g., green) and DNA (e.g., blue) and merge to analyze spindle morphology and chromosome alignment.[6]
Visualizations: Pathways and Workflows
Caption: Signaling pathway of MLN8054-induced G2/M arrest.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Outlook
MLN8054 is a potent and selective inhibitor of Aurora A kinase that effectively disrupts mitotic progression in cancer cells.[1] Its mechanism of action, centered on the inhibition of Aurora A autophosphorylation, leads to severe mitotic defects, including the formation of abnormal spindles and chromosome misalignment.[3][6] These disruptions trigger a robust G2/M cell cycle arrest, which ultimately culminates in apoptosis and the inhibition of cell proliferation.[1][8] Pharmacodynamic analyses in clinical trials have provided proof of mechanism for Aurora A inhibition in both skin and tumor tissues.[13][14] While dose-limiting toxicities, such as somnolence, were observed in Phase I trials, the mechanistic understanding gained from MLN8054 has been invaluable.[5][13] This foundational research has paved the way for the development of second-generation Aurora A inhibitors, such as Alisertib (MLN8237), which possess an improved therapeutic window and are currently under extensive clinical investigation.[5][13]
References
- 1. pnas.org [pnas.org]
- 2. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for MLN8054, a small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aurora A Kinase Signaling Pathway and the Inhibitor MLN8054
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aurora A (AURKA) kinase signaling pathway, its role in cell cycle regulation and oncogenesis, and the mechanism and effects of MLN8054, a selective small-molecule inhibitor. The content is tailored for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key processes.
The Aurora A Kinase Signaling Pathway
Aurora A is a conserved serine/threonine kinase that plays a pivotal role in regulating multiple events during mitosis.[1] Its activity is tightly controlled throughout the cell cycle, peaking during the G2/M phase to ensure the fidelity of cell division.[1] Dysregulation, particularly overexpression, of Aurora A is a common feature in a wide variety of human cancers and is linked to chromosomal instability, tumor initiation, and progression.[2][3][4]
Activation and Regulation
The activation of Aurora A is a multi-step process involving co-factor binding and autophosphorylation.[5]
-
Initial Recruitment and Activation: In the G2 phase, Aurora A is activated in the cytoplasm by binding to a phosphorylated form of the protein Bora.[5][6] This activation is critical for mitotic entry, as Aurora A then phosphorylates and activates Polo-like kinase 1 (Plk1), a key regulator of the G2/M transition.[5][7]
-
Centrosomal and Spindle Activation: At the onset of mitosis, Aurora A localizes to the centrosomes and proximal mitotic spindles.[8][9] Its full activation at these sites requires interaction with the targeting protein for Xklp2 (TPX2).[10][11] The binding of TPX2 induces a conformational change in Aurora A that facilitates its autophosphorylation on threonine 288 (Thr288) within the activation loop, a crucial event for maximal kinase activity.[2][11] This activated Aurora A-TPX2 complex is essential for centrosome maturation and the assembly of a bipolar mitotic spindle.[8][12]
-
Deactivation: Following mitosis, Aurora A is targeted for degradation by the anaphase-promoting complex (APC), ensuring its levels are kept low during interphase.[8]
Downstream Substrates and Cellular Functions
Once activated, Aurora A phosphorylates a diverse range of substrates to orchestrate mitotic events.[1][13] Key functions include:
-
Centrosome Maturation and Separation: Aurora A is required for the recruitment of essential components to the centrosome, facilitating its maturation into a functional microtubule-organizing center.[14][15] It also phosphorylates motor proteins like Eg5 to promote the separation of centrosomes, a prerequisite for forming a bipolar spindle.[12]
-
Spindle Assembly: Through its interaction with TPX2 and phosphorylation of substrates like TACC3 (transforming acidic coiled-coil-containing protein 3), Aurora A plays a central role in organizing microtubules into a stable mitotic spindle.[2][16]
-
Regulation of Tumor Suppressors: Aurora A can phosphorylate and regulate the activity of tumor suppressors, notably p53. Phosphorylation of p53 by Aurora A can inhibit its transcriptional activity and promote its degradation, thereby overriding a critical cell cycle checkpoint.[3][4][17]
Role in Oncogenesis
The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in human cancers.[4][18] Its overexpression functions as an oncogene by:
-
Promoting uncontrolled cell proliferation.[3]
-
Causing genomic instability through defects in chromosome segregation.[4]
-
Interacting with and stabilizing oncogenic proteins like Myc.[17]
-
Activating pro-survival signaling pathways such as PI3K/Akt and NF-κB.[3][12]
Figure 1: The Aurora A Kinase Signaling Pathway and its inhibition by MLN8054.
MLN8054: A Selective Aurora A Inhibitor
MLN8054 is an orally bioavailable, selective small-molecule inhibitor of Aurora A kinase.[2][19] It was developed as a potential anticancer therapeutic to target tumors with elevated Aurora A activity.[9]
Mechanism of Action
MLN8054 functions as a reversible, ATP-competitive inhibitor of Aurora A.[20][21][22] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[20] A key feature of MLN8054 is its selectivity for Aurora A over the closely related Aurora B kinase. This selectivity is attributed to the inhibitor's ability to bind to an unusual conformation of the activation loop in Aurora A, which cannot be adopted by Aurora B.[20][21]
Quantitative Pharmacological Data
The potency and selectivity of MLN8054 have been characterized in various assays.
Table 1: In Vitro Inhibitory Activity of MLN8054
| Parameter | Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | Recombinant Aurora A | 4 nM | [22][23] |
| Kᵢ | Recombinant Aurora A | 7 nM | [20][21] |
| Selectivity | Aurora A vs. Aurora B | >40-fold (cell-based) | [23] |
| Selectivity | Aurora A vs. Aurora B | 150-fold (HCT116 cells) |[20][21] |
Cellular and In Vivo Effects of MLN8054
Inhibition of Aurora A by MLN8054 leads to distinct and measurable effects on cancer cells, consistent with the known functions of the kinase.
Cellular Phenotypes
-
G2/M Accumulation: Treatment with MLN8054 disrupts mitotic progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][20]
-
Mitotic Defects: The compound induces severe mitotic defects, including the formation of abnormal monopolar or multipolar spindles and misaligned chromosomes.[2][24] These phenotypes are direct consequences of inhibiting Aurora A's role in centrosome function and spindle assembly.[24]
-
Induction of Apoptosis and Senescence: Prolonged mitotic arrest and chromosomal instability triggered by MLN8054 can lead to programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[18][25] At concentrations selective for Aurora A (≤1 µmol/L), MLN8054 primarily induces senescence, characterized by the upregulation of p53 and p21.[18] At higher concentrations that may also inhibit Aurora B, a more pronounced apoptotic response is observed.[18][21]
Table 2: Antiproliferative Activity (IC₅₀) of MLN8054 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT-116 | Colon | 0.11 | [2] |
| PC-3 | Prostate | 0.36 | [2] |
| Calu-6 | Lung | 0.13 | [2] |
| MiaPaCa-2 | Pancreatic | 0.28 | [2] |
| MDA-MB-435 | Melanoma | 0.14 | [2] |
| DLD-1 | Colon | 0.38 | [2] |
| A549 | Lung | 1.43 | [2] |
| H460 | Lung | 0.23 |[2] |
In Vivo Antitumor Activity
Oral administration of MLN8054 has demonstrated significant antitumor activity in preclinical xenograft models.[2][25][26] The inhibition of tumor growth is often sustained even after treatment is discontinued.[2]
Table 3: In Vivo Antitumor Efficacy of MLN8054 in Xenograft Models
| Tumor Model | Dose & Schedule | Outcome | Reference |
|---|---|---|---|
| HCT-116 (Colon) | 30 mg/kg, PO, BID for 21 days | 81% Tumor Growth Inhibition (TGI) | [18] |
| HCT-116 (Colon) | 30 mg/kg, PO, QD | Significant tumor growth inhibition | [23] |
| PC-3 (Prostate) | 30 mg/kg, PO, BID for 21 days | 76% TGI |[2] |
Clinical Development and Limitations of MLN8054
MLN8054 was the first selective Aurora A inhibitor to enter clinical trials for patients with advanced solid tumors.[9][26]
Phase I Clinical Trial Summary
Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of MLN8054.[9][27]
Table 4: Summary of MLN8054 Phase I Clinical Trial Data
| Parameter | Finding | Reference |
|---|---|---|
| Patient Population | 61 patients with advanced solid tumors | [27] |
| Dose-Limiting Toxicity | Reversible, grade 3 somnolence (daytime sleepiness) | [9][27] |
| Maximum Tolerated Dose | 60 mg QID/M (four times daily with stimulant) for 14 days | [27] |
| Pharmacokinetics | Rapid absorption, terminal half-life of 30-40 hours | [27] |
| Clinical Response | No complete or partial responses; 9 patients (15%) had stable disease for ≥4 cycles |[9] |
Limitations and Second-Generation Inhibitors
The primary limitation that halted the clinical development of MLN8054 was its dose-limiting somnolence.[9][27] This side effect was found to be due to off-target binding to the GABA-A receptor.[9] The somnolence prevented dose escalation to plasma concentrations predicted to be necessary for robust and sustained antitumor efficacy.[9][28] This experience led to the development of second-generation Aurora A inhibitors, such as Alisertib (MLN8237), which were designed to retain potency against Aurora A while having reduced affinity for the GABA-A receptor.[20][29]
Key Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of Aurora A inhibitors like MLN8054.
In Vitro Aurora A Kinase Assay
This assay measures the direct inhibitory effect of a compound on recombinant Aurora A kinase activity.
-
Objective: To determine the IC₅₀ value of an inhibitor against Aurora A.
-
Materials:
-
Recombinant murine or human Aurora A protein (e.g., expressed in Sf9 cells and purified).[2][23]
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG).[2][23]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20).[2]
-
ATP (at or near Kₘ concentration).
-
Test compound (e.g., MLN8054) in DMSO.
-
Streptavidin-coated detection plates and europium-labeled anti-phosphoserine antibody for detection (LANCE assay format).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add kinase assay buffer, recombinant Aurora A kinase (e.g., 5 nM), and the test compound. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mix of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Detect the phosphorylated peptide product using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor.
-
Materials:
-
Human tumor cell lines (e.g., HCT-116, PC-3).
-
Complete cell culture medium.
-
Test compound (MLN8054).
-
BrdU (5-bromo-2'-deoxyuridine) cell proliferation ELISA kit.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
During the final hours of incubation (e.g., 2-4 hours), add BrdU labeling solution to each well.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the kit manufacturer's instructions.
-
Add the anti-BrdU antibody conjugated to peroxidase (Anti-BrdU-POD).
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent growth inhibition and determine the GI₅₀ value.[20]
-
Figure 2: A typical preclinical workflow for evaluating an Aurora A kinase inhibitor.
Immunofluorescence for Mitotic Phenotypes
This method visualizes the effects of an inhibitor on the mitotic spindle and chromosome alignment within cells.
-
Objective: To qualitatively and quantitatively assess mitotic defects induced by Aurora A inhibition.
-
Materials:
-
Tumor cells grown on glass coverslips.
-
Test compound (MLN8054).
-
Fixative (e.g., 4% paraformaldehyde or cold methanol).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-α-tubulin (for spindles), anti-γ-tubulin (for centrosomes), anti-phospho-Histone H3 (pHisH3, for mitotic cells).[2]
-
Fluorescently-labeled secondary antibodies.
-
DAPI for counterstaining DNA.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells on coverslips with the test compound for a duration sufficient to induce mitotic arrest (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with corresponding secondary antibodies for 1 hour at room temperature.
-
Wash and mount the coverslips onto slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting specific phenotypes (e.g., monopolar spindles, misaligned chromosomes) compared to vehicle-treated controls.[2][24]
-
Human Tumor Xenograft Model
This in vivo model assesses the antitumor efficacy of a compound in a living organism.
-
Objective: To evaluate the ability of an orally administered inhibitor to control tumor growth.
-
Materials:
-
Procedure:
-
Inoculate tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle orally according to the desired schedule (e.g., once or twice daily for 21 days).
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, calculate the percent tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Optional: Tumors can be excised at various time points for pharmacodynamic analysis (e.g., Western blot for p-Thr288 Aurora A or immunohistochemistry for pHisH3).[2][25]
-
Conclusion
The Aurora A kinase pathway is a critical regulator of mitosis and a validated target for cancer therapy. MLN8054 served as a pioneering selective inhibitor that validated Aurora A as a druggable target and provided crucial insights into the cellular consequences of its inhibition. While its clinical development was halted by off-target toxicities, the knowledge gained from MLN8054 was instrumental in the creation of second-generation inhibitors with improved therapeutic windows. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further explore this important signaling pathway and develop novel therapeutics targeting mitotic vulnerabilities in cancer.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Facebook [cancer.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. pnas.org [pnas.org]
- 26. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for MLN8054, a small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
MLN8054: A Bifurcated Path to Cancer Cell Fate - Apoptosis vs. Senescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLN8054, a selective small-molecule inhibitor of Aurora A kinase, has demonstrated a compelling dual mechanism of action in preclinical cancer models, leading to either apoptosis or cellular senescence. This technical guide provides a comprehensive overview of the molecular pathways underlying these distinct cell fates, detailed experimental protocols for their assessment, and a summary of key quantitative data. By elucidating the differential responses of cancer cells to MLN8054, this document aims to inform future research and the strategic development of Aurora A kinase inhibitors as therapeutic agents.
Introduction
Aurora A kinase is a critical regulator of mitotic progression, with pivotal roles in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is a frequent event in a multitude of human cancers, correlating with tumorigenesis and poor prognosis.[1][2] Consequently, Aurora A kinase has emerged as an attractive target for anticancer drug development.[2] MLN8054 is a potent and selective, orally bioavailable inhibitor of Aurora A kinase that has been investigated in clinical trials.[2][3][4] Preclinical studies have revealed that inhibition of Aurora A by MLN8054 can trigger two distinct and therapeutically relevant cellular outcomes: apoptosis, a form of programmed cell death, and senescence, a state of irreversible growth arrest.[5] Understanding the molecular determinants that govern the switch between these two fates is crucial for optimizing its therapeutic application.
The Dichotomy of Cell Fate: Apoptosis and Senescence
Treatment of cancer cells with MLN8054 initiates a cascade of events that ultimately forces the cell into one of two terminal states. The decision between apoptosis and senescence appears to be context-dependent, potentially influenced by the specific cancer cell line, the concentration of the inhibitor, and the duration of treatment.
Induction of Apoptosis
MLN8054 has been shown to induce a modest level of apoptosis in various cancer cell lines. This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Key Apoptotic Markers:
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key substrate of executioner caspases. Its cleavage is a hallmark of apoptosis.
-
Caspase-3 Cleavage: The activation of caspase-3, an executioner caspase, is a central event in the apoptotic cascade.
-
Sub-G1 Cell Population: Flow cytometry analysis reveals an increase in the sub-G1 cell population, which represents cells with fragmented DNA, a characteristic of late-stage apoptosis.[1]
Induction of Senescence
A significant finding is the ability of MLN8054 to induce a senescent phenotype in tumor cells, both in vitro and in vivo.[6] Cellular senescence is a terminal growth arrest program that can be triggered by various cellular stresses.[7]
Hallmarks of MLN8054-Induced Senescence:
-
Morphological Changes: Treated cells exhibit an enlarged and flattened morphology with increased vacuolization.[5]
-
SA-β-gal Staining: Increased activity of senescence-associated β-galactosidase (SA-β-gal) is a widely used biomarker for senescent cells.[6]
-
Upregulation of Tumor Suppressor Proteins: Stabilization and/or increased levels of p53 and p21 are observed.[5]
-
Hypophosphorylation of Rb: The retinoblastoma protein (Rb) is found in its active, hypophosphorylated state.[5]
Signaling Pathways
The differential cellular outcomes of MLN8054 treatment are governed by distinct signaling pathways.
Apoptotic Pathway
While the precise upstream signaling leading to apoptosis upon MLN8054 treatment is not fully elucidated in the provided context, the involvement of executioner caspases like caspase-3 is evident. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to caspase activation.
Caption: MLN8054-induced apoptotic signaling pathway.
Senescence Pathway
The induction of senescence by MLN8054 is more clearly defined and hinges on the p53-p21-Rb tumor suppressor network. Aurora A kinase has been shown to phosphorylate p53, thereby inhibiting its transcriptional activity. Inhibition of Aurora A by MLN8054 leads to the stabilization and activation of p53, which in turn transcriptionally activates p21. p21, a cyclin-dependent kinase inhibitor, then prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state.
Caption: MLN8054-induced senescence signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MLN8054.
Table 1: In Vitro Proliferation Inhibition by MLN8054
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colon | 0.11 ± 0.02 |
| HT29 | Colon | 0.44 ± 0.17 |
| SW480 | Colon | 0.23 ± 0.08 |
| PC-3 | Prostate | 0.21 ± 0.04 |
| DU145 | Prostate | 1.43 ± 0.29 |
| A549 | Lung | 0.19 ± 0.05 |
| Calu-6 | Lung | 0.18 ± 0.02 |
| NCI-H460 | Lung | 0.14 ± 0.03 |
| MDA-MB-231 | Breast | 0.35 ± 0.11 |
Data extracted from a BrdU cell proliferation ELISA.[1]
Table 2: In Vivo Antitumor Efficacy of MLN8054
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) |
| HCT-116 | 30 mg/kg, QD, 21 days | 81% |
| PC-3 | 10 mg/kg, BID, 21 days | 73% |
| PC-3 | 30 mg/kg, BID, 21 days | 93% |
| PC-3 | 30 mg/kg, QD, 21 days | 81% |
| Calu-6 | 30 mg/kg, BID, 21 days | Significant tumor growth inhibition |
QD: once daily; BID: twice daily.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess MLN8054-induced apoptosis and senescence.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon), PC-3 (prostate), and A549 (lung) are commonly used.[1]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A for HCT-116, RPMI 1640 for others) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
MLN8054 Preparation: MLN8054 is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.[1]
Apoptosis Assays
Caption: Western blotting experimental workflow.
-
Cell Lysis: After treatment with MLN8054, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved PARP or cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Harvesting: Both floating and adherent cells are collected after MLN8054 treatment.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA dye such as propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified.[1]
Senescence Assays
Caption: SA-β-gal staining experimental workflow.
-
Cell Culture: Cells are cultured in appropriate vessels (e.g., 6-well plates) and treated with MLN8054 for the desired duration.
-
Fixation: Cells are washed with PBS and fixed with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).
-
Staining: After washing, cells are incubated with a freshly prepared SA-β-gal staining solution containing X-gal at pH 6.0 overnight at 37°C in a CO2-free incubator.
-
Visualization: Senescent cells, which exhibit β-galactosidase activity at this suboptimal pH, develop a blue-green precipitate and are visualized and counted under a microscope.
The Western blotting protocol described in section 5.2.1 is followed, using primary antibodies against p53, p21, and phospho-Rb (Ser795).
Conclusion
MLN8054 exhibits a fascinating duality in its anticancer activity, capable of inducing either apoptosis or senescence. The choice between these two cell fates is a critical determinant of therapeutic outcome. A thorough understanding of the underlying molecular mechanisms and the ability to accurately measure these endpoints using the detailed protocols provided herein are essential for the continued development of Aurora A kinase inhibitors. Future research should focus on identifying predictive biomarkers that can discern which tumors are more likely to undergo apoptosis versus senescence in response to MLN8054 and other agents in its class, thereby enabling a more personalized and effective approach to cancer therapy.
References
- 1. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cellular Senescence in Aging and Age-Related Diseases: Challenges, Considerations, and the Emerging Role of Senolytic and Senomorphic Therapies [aginganddisease.org]
The Role of p53 in MLN8054-Induced Senescence: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
MLN8054, a potent and selective small-molecule inhibitor of Aurora A kinase, has emerged as a significant agent in oncology research, primarily for its ability to disrupt mitotic progression.[1][2][3] A compelling and therapeutically relevant outcome of Aurora A inhibition is the induction of cellular senescence, a state of irreversible cell cycle arrest that acts as a potent tumor-suppressive mechanism.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underpinning MLN8054-induced senescence, with a specific focus on the pivotal role of the tumor suppressor protein p53. We will dissect the signaling cascade from Aurora A inhibition to the establishment of the senescent phenotype, present quantitative data from key studies, provide detailed experimental protocols for assessing this process, and visualize the involved pathways and workflows.
Core Signaling Pathway: p53-Dependent Senescence Upon Aurora A Inhibition
The induction of cellular senescence by MLN8054 in tumor cells with wild-type p53 is a well-documented process.[1][2] The pathway is initiated by the direct inhibition of Aurora A kinase, which disrupts its normal regulatory functions during mitosis and its interaction with key cell cycle proteins, including p53.
Mechanism of Action:
-
Aurora A and p53 Regulation: Under normal conditions, Aurora A kinase can phosphorylate p53, which has been shown to abrogate p53's DNA binding and transactivation activity, effectively marking it for degradation and keeping its levels in check.[2]
-
MLN8054 Intervention: Treatment with MLN8054, an ATP-competitive inhibitor of Aurora A, blocks this phosphorylation event.[3][4]
-
p53 Stabilization and Activation: The inhibition of Aurora A leads to the stabilization and upregulation of p53 protein levels.[1][2] This accumulated p53 is transcriptionally active.
-
p21 Transcription: Activated p53 directly binds to the promoter of its downstream target gene, CDKN1A, leading to the increased expression of the p21CIP1 protein.[2][5] p21 is a potent cyclin-dependent kinase (CDK) inhibitor.
-
pRb Hypophosphorylation: p21 inhibits the activity of cyclin D-CDK4 and cyclin E-CDK2 complexes.[2] This action prevents the phosphorylation of the Retinoblastoma protein (pRb). Consequently, pRb remains in its active, hypophosphorylated state.
-
Cell Cycle Arrest: Hypophosphorylated pRb binds to and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry and progression. This results in an irreversible G1 cell cycle arrest, a hallmark of cellular senescence.[1][2]
Some evidence also suggests the involvement of a DNA damage response (DDR) pathway, where MLN8054-induced mitotic errors and polyploidy can activate ATM/Chk2 signaling, which can, in turn, activate p53.[6][7]
Caption: MLN8054-p53 signaling pathway to senescence.
Quantitative Data Summary
Treatment of cancer cell lines with MLN8054 leads to distinct biochemical and morphological changes consistent with a senescent phenotype.[1][2] While exact quantitative values vary by cell line and experimental conditions, the trends are consistent.
Table 1: Biochemical Markers of Senescence in HCT-116 Cells Treated with MLN8054
| Marker | Observation | Duration of Treatment | Implication | Reference |
| p53 | Stabilization and/or upregulation | 1 to 5 days | Activation of the p53 pathway | [2] |
| p21 | Stabilization and/or upregulation | 1 to 5 days | p53-mediated transcription | [2] |
| pRb | Hypophosphorylation (on Ser795) | 1 to 2 days | Inhibition of CDK activity | [2] |
| Aurora A (pT288) | Inhibition of autophosphorylation | 24 hours | Target engagement by MLN8054 | [4] |
Table 2: Phenotypic Markers of Senescence Induced by MLN8054
| Marker | Cell Line / Model | Observation | Duration of Treatment | Reference |
| SA-β-gal Staining | Human tumor cells (in vitro) | Increased staining | Not specified | [1][2] |
| SA-β-gal Staining | HCT-116 xenografts (in vivo) | Significant increase in expression | Starting on Day 15 | [1][2] |
| Cell / Nuclear Size | Human tumor cells (in vitro) | Increased cell body and nuclear size | Not specified | [1][2] |
| Cell / Nuclear Size | HCT-116 xenografts (in vivo) | Significant increase in area | 3 weeks | [1] |
| Cell Morphology | Human tumor cells (in vitro) | Enlarged, flattened, vacuolated | Not specified | [1][2] |
| Cell Cycle Profile | HCT-116 and PC-3 cells | Increased 4N cell population | 24 to 48 hours | [4] |
Detailed Experimental Protocols
Reproducible and accurate assessment of drug-induced senescence requires standardized protocols. The following are methodologies for the key experiments cited in the analysis of MLN8054's effects.
Caption: Experimental workflow for studying induced senescence.
Cell Culture and MLN8054 Treatment
-
Cell Line Maintenance: Culture human tumor cells (e.g., HCT-116 colorectal carcinoma) in appropriate media (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells at a density that prevents confluence during the experimental time course. For a 6-well plate, a starting density of 1-2 x 105 cells per well is typical. Allow cells to adhere for 24 hours.
-
Treatment: Prepare a stock solution of MLN8054 in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM for selective Aurora A inhibition).[4] Replace the medium in the cell culture plates with the MLN8054-containing medium or a vehicle control (DMSO-containing medium at the same final concentration).
-
Time Course: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or up to 5 days), harvesting cells at each time point for downstream analysis.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay detects β-galactosidase activity at pH 6.0, a characteristic biomarker of senescent cells.[8][9][10][11]
-
Cell Preparation: Wash the cells in the culture dish twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1X Fixing Solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS) to cover the cell monolayer.[11][12] Incubate for 5 minutes at room temperature.
-
Washing: Aspirate the fixing solution and wash the cells three times with 1X PBS.
-
Staining: Prepare the Staining Solution fresh. A typical solution contains:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM Citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride[11]
-
-
Incubation: Add the Staining Solution to the cells, ensuring the monolayer is fully covered. Incubate the plates at 37°C (in a non-CO2 incubator to maintain pH) for 12-16 hours, protected from light.[11]
-
Visualization: Remove the staining solution and wash with PBS. Observe the cells under a light microscope. Senescent cells will exhibit a distinct blue precipitate in the cytoplasm.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in several random fields of view to determine the percentage of SA-β-gal-positive cells.
Immunoblotting for p53, p21, and pRb
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the senescence pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[13]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12% for p21/p53, 7.5% for pRb) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, phospho-pRb (Ser795), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with floating cells from the media.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.[14]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) phases. An accumulation of cells in the G1 phase is indicative of senescence-associated cell cycle arrest.
Conclusion and Implications
The evidence strongly indicates that MLN8054 induces cellular senescence in p53 wild-type tumor cells through a mechanism fundamentally dependent on the p53-p21-pRb pathway.[1][2] By inhibiting Aurora A kinase, MLN8054 prevents the degradation of p53, leading to its accumulation and the subsequent transcription of p21. This cascade culminates in the hypophosphorylation of pRb and an irreversible cell cycle arrest characteristic of senescence. While some reports suggest that Aurora kinase inhibitor-induced senescence can occur independently of p53 in certain contexts, particularly with Aurora B inhibitors, the role of p53 in the response to the Aurora A inhibitor MLN8054 is clearly defined.[7][15][16]
Understanding this p53-dependent mechanism is critical for drug development professionals. It suggests that the p53 status of a tumor could be a key biomarker for predicting the response to MLN8054 and similar Aurora A inhibitors. Inducing senescence, rather than immediate apoptosis, is a valid therapeutic outcome that contributes to tumor growth arrest.[6] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate, validate, and potentially exploit this important anti-cancer mechanism.
References
- 1. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting aurora kinases limits tumour growth through DNA damage-mediated senescence and blockade of NF-κB impairs this drug-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. telomer.com.tr [telomer.com.tr]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. buckinstitute.org [buckinstitute.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aurora B inhibitors promote RB hypophosphorylation and senescence independent of p53-dependent CDK2/4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN8054: An ATP-Competitive Inhibitor of Aurora A Kinase
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in oncology. Overexpression of Aurora A is frequently observed in a wide range of human cancers and is associated with tumorigenesis and poor prognosis. MLN8054 is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase. As a reversible, ATP-competitive inhibitor, MLN8054 has demonstrated significant antitumor activity in preclinical models by inducing mitotic defects, G2/M cell cycle arrest, and ultimately leading to apoptosis and senescence. This technical guide provides a comprehensive overview of the biochemical and cellular pharmacology of MLN8054, including detailed experimental protocols and quantitative data to support its characterization as a selective Aurora A inhibitor.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play critical roles in the regulation of mitosis.[1] Aurora A is essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Its dysregulation can lead to chromosomal instability, a hallmark of cancer.[3] MLN8054 emerged from drug discovery efforts as a selective inhibitor of Aurora A, with the potential for therapeutic intervention in various malignancies.[4][5] This document details the mechanism of action, selectivity, and cellular consequences of Aurora A inhibition by MLN8054.
Mechanism of Action
MLN8054 functions as a reversible, ATP-competitive inhibitor of Aurora A kinase.[4][6] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression.[7][8] Structural studies have revealed that MLN8054 binding induces an unusual "DFG-up" conformation in the activation loop of Aurora A, which contributes to its selectivity over Aurora B and other kinases.[9][10] This conformational change disrupts the kinase's catalytic activity, leading to the inhibition of its cellular functions.[11]
Caption: Mechanism of MLN8054 as an ATP-competitive inhibitor of Aurora A.
Quantitative Data
The potency and selectivity of MLN8054 have been characterized through various biochemical and cell-based assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Assay Type | IC50 | Ki | Selectivity (fold vs. Aurora A) | Reference(s) |
| Aurora A | Recombinant Enzyme | 4 nM | 7 nM | 1 | [4][6][7] |
| Aurora B | Recombinant Enzyme | >160 nM | - | >40 | [4][6] |
| Other Kinases | Panel Screening (226 kinases) | - | - | >100 (for most) | [4] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cell-Based Activity
| Cell Line | Assay Type | Endpoint | IC50 / GI50 | Reference(s) |
| HCT-116 | Aurora A Activity | pT288 Inhibition | 34 nM | [5] |
| HCT-116 | Aurora B Activity | pHisH3 Inhibition | 5.7 µM | [4] |
| HCT-116 | Proliferation | BrdU Incorporation | 0.11 - 1.43 µM (across 9 cell lines) | [4] |
| PC3 | Proliferation | BrdU Incorporation | 0.11 - 1.43 µM (across 9 cell lines) | [4] |
| Calu-6 | Proliferation | GI50 | - | [7] |
pT288: Phosphorylation of Aurora A at Threonine 288 (marker of activity). pHisH3: Phosphorylation of Histone H3 at Serine 10 (marker of Aurora B activity). GI50: Half maximal growth inhibition.
Cellular Effects of Aurora A Inhibition by MLN8054
Inhibition of Aurora A by MLN8054 disrupts normal mitotic processes, leading to distinct cellular phenotypes.
-
Mitotic Arrest: MLN8054 treatment causes cells to accumulate in the G2/M phase of the cell cycle.[4] This is a direct consequence of inhibiting Aurora A's role in mitotic entry and spindle formation.[12]
-
Spindle Defects: Cells treated with MLN8054 exhibit abnormal mitotic spindles and misaligned chromosomes, which are characteristic phenotypes of Aurora A inhibition.[4][12]
-
Apoptosis: Prolonged mitotic arrest and cellular defects induced by MLN8054 can trigger programmed cell death, or apoptosis.[7][13] This is evidenced by the cleavage of caspase-3 and PARP.[13]
-
Senescence: In addition to apoptosis, MLN8054 has been shown to induce a state of cellular senescence in tumor cells, both in vitro and in vivo.[14] This is characterized by increased senescence-associated β-galactosidase staining and changes in cell morphology.[14]
Caption: Cellular consequences of Aurora A inhibition by MLN8054.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize MLN8054.
In Vitro Aurora A Kinase Assay (Radioactive FlashPlate)
This assay quantifies the enzymatic activity of recombinant Aurora A kinase and its inhibition by MLN8054.
Materials:
-
Recombinant Aurora A kinase
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20
-
MLN8054 serial dilutions
-
384-well FlashPlate
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant Aurora A kinase (e.g., 5 nM), and the biotinylated peptide substrate (e.g., 2 µM).
-
Add serial dilutions of MLN8054 or DMSO (vehicle control) to the wells of the FlashPlate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 2 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
During incubation, the biotinylated substrate is phosphorylated by Aurora A and captured by the streptavidin-coated plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each MLN8054 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Aurora A Activity Assay (Immunofluorescence)
This cell-based assay measures the inhibition of Aurora A autophosphorylation in cells.
Materials:
-
HCT-116 or HeLa cells
-
MLN8054 serial dilutions
-
Primary Antibodies: Rabbit anti-phospho-Aurora A (Thr288), Mouse anti-α-tubulin
-
Secondary Antibodies: Alexa Fluor 594-conjugated anti-rabbit IgG, Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI stain
-
Formaldehyde (B43269) solution
-
Triton X-100
-
Blocking buffer (e.g., PBS with 5% BSA)
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of MLN8054 or DMSO for a specified time (e.g., 1-24 hours).
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-Aurora A (Thr288) at the centrosomes of mitotic cells.
-
Calculate the IC50 value based on the reduction in fluorescence intensity.
Caption: Workflow for the immunofluorescence-based Aurora A activity assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of MLN8054 on cell cycle distribution.
Materials:
-
Tumor cell lines (e.g., HCT-116, PC3)
-
MLN8054
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
Procedure:
-
Culture cells to approximately 60-70% confluency.
-
Treat cells with various concentrations of MLN8054 or DMSO for 24 or 48 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Activity
MLN8054 has demonstrated significant, dose-dependent tumor growth inhibition in various human tumor xenograft models when administered orally.[4][5] In mice bearing HCT-116 tumors, a single oral dose of 30 mg/kg resulted in a decrease in active Aurora A (pT288) within 30 minutes.[4] Repeat dosing led to an accumulation of mitotic cells and an increase in apoptosis within the tumor tissue, consistent with the mechanism of action observed in vitro.[4]
Clinical Development and Second-Generation Inhibitors
MLN8054 entered Phase I clinical trials for patients with advanced solid tumors.[15][16][17] While it showed evidence of target engagement, dose-limiting toxicities, primarily somnolence related to off-target binding to the GABA-A receptor, hindered its development.[15][17] These findings led to the development of a second-generation Aurora A inhibitor, alisertib (B1683940) (MLN8237), which has an improved selectivity profile and has been evaluated more extensively in clinical trials.[7][18]
Conclusion
MLN8054 is a well-characterized, potent, and selective ATP-competitive inhibitor of Aurora A kinase. Its ability to induce mitotic arrest, spindle defects, apoptosis, and senescence provides a strong rationale for targeting Aurora A in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers studying Aurora A biology and for professionals involved in the development of novel anticancer agents targeting this critical mitotic kinase. While the clinical development of MLN8054 was limited, the knowledge gained from its study has been invaluable for the advancement of next-generation Aurora A inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Aurora-A inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Blueprint of Aurora A Inhibition by MLN8054: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the structural basis for the inhibition of Aurora A kinase by MLN8054, a potent and selective small-molecule inhibitor. By delving into the specific molecular interactions, conformational changes, and key experimental findings, this document provides a comprehensive resource for understanding the mechanism of action of this compound and informing future drug discovery efforts targeting Aurora kinases.
Executive Summary
MLN8054 is an ATP-competitive inhibitor that exhibits significant selectivity for Aurora A over the closely related Aurora B kinase.[1][2] The structural underpinnings of this selectivity lie in the inhibitor's ability to induce and stabilize a unique, inactive conformation of the Aurora A activation loop, termed the "DFG-up" state.[3][4][5] This guide will dissect the crystallographic evidence for this distinct binding mode, present key quantitative data on its inhibitory potency, and provide an overview of the experimental protocols used to elucidate this mechanism.
Quantitative Inhibition Data
The potency and selectivity of MLN8054 have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data for the inhibition of Aurora A and Aurora B by MLN8054.
| Parameter | Aurora A | Aurora B | Selectivity (Aurora B / Aurora A) | Reference |
| IC50 (in vitro) | 4 nM | 172 nM | >40-fold | [1][2] |
| Ki | 7 nM | - | - | [6][7] |
| IC50 (cellular) | 34 nM (pT288) | 5700 nM (pHisH3) | >150-fold | [1] |
Table 1: In Vitro and Cellular Potency of MLN8054 against Aurora Kinases.
| Cell Line | Tissue of Origin | Proliferation IC50 (µM) | Reference |
| HCT-116 | Colon | 0.11 - 1.43 | [1] |
| PC-3 | Prostate | 0.11 - 1.43 | [1] |
| Multiple Others | Various | 0.11 - 1.43 | [1] |
Table 2: Anti-proliferative Activity of MLN8054 in Human Tumor Cell Lines.
The Structural Basis of Inhibition: The "DFG-up" Conformation
X-ray crystallography studies of MLN8054 in complex with Aurora A have been pivotal in revealing the molecular basis of its inhibitory action and selectivity.[3][8] These studies have shown that MLN8054 binds to a unique conformation of the kinase domain that is distinct from the typical "DFG-in" (active) and "DFG-out" (inactive) states observed for many other kinase inhibitors.
The key structural feature induced by MLN8054 binding is an unprecedented "DFG-up" conformation of the activation loop.[3][4] In this conformation, the aspartate (D) and phenylalanine (F) residues of the conserved DFG motif are flipped upwards, into the interior of the protein.[3][4][5] This conformational change has profound implications for the enzyme's activity and the inhibitor's selectivity.
The selectivity of MLN8054 for Aurora A over Aurora B is largely attributed to electrostatic repulsion.[3][4] In Aurora A, the residue Thr217 in the active site accommodates the binding of MLN8054.[3] However, in Aurora B, the corresponding residue is a glutamate (B1630785) (Glu161), which introduces a negative charge that sterically and electrostatically clashes with the inhibitor, thus disfavoring its binding.[3][4]
Experimental Protocols
The elucidation of the structural basis for MLN8054's inhibition of Aurora A relied on a combination of biochemical and biophysical techniques. Below are overviews of the key experimental protocols.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MLN8054 against Aurora A and Aurora B kinases.
Methodology: A common method is a radioactive filter-binding assay or a luminescence-based assay like ADP-Glo™.
-
Radioactive Assay (FlashPlate):
-
Recombinant Aurora A or Aurora B enzyme is incubated with a peptide substrate (e.g., biotinylated kemptide) and [γ-³³P]ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
MLN8054 at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[2]
-
-
ADP-Glo™ Luminescence Assay:
-
The kinase reaction is set up similarly to the radioactive assay but with non-radiolabeled ATP.
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the ADP generated to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, which is proportional to the ADP produced and thus the kinase activity, is measured using a luminometer.[9][10]
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the Aurora A kinase domain in complex with MLN8054.
Methodology:
-
Protein Expression and Purification: The human Aurora A kinase domain (typically residues 122-403) is expressed in a suitable system, such as Spodoptera frugiperda (Sf9) insect cells or Escherichia coli. The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Crystallization: The purified Aurora A is concentrated and mixed with MLN8054. This complex is then subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop). Crystallization conditions (precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded on a detector.[11]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known kinase structure as a search model. The model of the Aurora A-MLN8054 complex is then built into the electron density map and refined to achieve the best fit with the experimental data.[7]
Aurora A Signaling Pathway and the Impact of MLN8054
Aurora A is a key regulator of mitosis, playing critical roles in centrosome maturation and separation, spindle assembly, and mitotic entry.[3] Its activity is tightly controlled through phosphorylation and interaction with co-factors like TPX2.[12] By inhibiting Aurora A, MLN8054 disrupts these essential mitotic processes, leading to cell cycle arrest in G2/M and ultimately apoptosis in cancer cells.[1]
Conclusion
The structural and biochemical studies of MLN8054 have provided a detailed understanding of its potent and selective inhibition of Aurora A kinase. The discovery of the "DFG-up" conformation has not only explained the mechanism of action of this specific inhibitor but has also opened new avenues for the design of next-generation kinase inhibitors with improved selectivity and efficacy. This guide serves as a foundational resource for researchers aiming to build upon this knowledge in the ongoing effort to develop novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MLN8054 Sodium In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Its targeted inhibition of Aurora A leads to defects in spindle assembly, chromosome segregation, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of MLN8054, including an enzymatic kinase assay and a cell-based proliferation assay. The provided methodologies and data will enable researchers to effectively evaluate the efficacy and mechanism of action of MLN8054 in a laboratory setting.
Mechanism of Action
MLN8054 acts as a reversible, ATP-competitive inhibitor of Aurora A kinase.[3][4] By binding to the ATP-binding pocket of Aurora A, MLN8054 prevents the phosphorylation of its downstream substrates, which are crucial for the proper formation and function of the mitotic spindle.[2] This selective inhibition disrupts the mitotic process, leading to G2/M phase accumulation and subsequent apoptosis in tumor cells.[1][3] Notably, MLN8054 exhibits significant selectivity for Aurora A over the closely related Aurora B kinase, which plays a distinct role in cytokinesis.[3][5] This selectivity is a key feature, minimizing off-target effects associated with pan-Aurora kinase inhibitors.[5]
Quantitative Data Summary
The following tables summarize the in vitro potency of MLN8054 from enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of Aurora Kinases by MLN8054
| Target | Assay System | Substrate | IC50 | Reference |
| Aurora A (murine) | Recombinant, Sf9 cells | Biotin-GLRRASLG | 4 nM | [3] |
| Aurora B (murine) | Recombinant, Sf9 cells | Biotin-TKQTARKSTGGKAPR | 172 nM | [3] |
Table 2: In Vitro Growth Inhibition of Human Cancer Cell Lines by MLN8054
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| HCT-116 | Colon Carcinoma | 0.11 ± 0.03 | BrdU Cell Proliferation | [1] |
| PC-3 | Prostate Carcinoma | 0.23 ± 0.06 | BrdU Cell Proliferation | [1] |
| A549 | Lung Carcinoma | 0.41 ± 0.12 | BrdU Cell Proliferation | [1] |
| Calu-6 | Lung Carcinoma | 0.13 ± 0.02 | BrdU Cell Proliferation | [1] |
| DLD-1 | Colon Adenocarcinoma | 0.20 ± 0.05 | BrdU Cell Proliferation | [1] |
| SW480 | Colon Adenocarcinoma | 0.17 ± 0.04 | BrdU Cell Proliferation | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | 1.43 ± 0.25 | BrdU Cell Proliferation | [1] |
| BxPC-3 | Pancreatic Carcinoma | 0.76 ± 0.18 | BrdU Cell Proliferation | [1] |
| T24 | Bladder Carcinoma | 0.11 ± 0.01 | BrdU Cell Proliferation | [1] |
Table 3: Cellular Inhibition of Aurora Kinase Activity by MLN8054
| Target | Cell Line | Assay Description | Incubation Time | IC50 (µM) | Reference |
| Aurora A | HeLa | Inhibition of Thr288 autophosphorylation (Immunofluorescence) | 1 hour | 0.034 ± 0.016 | [1] |
| Aurora A | HCT-116 | Inhibition of Thr288 autophosphorylation (Immunofluorescence) | Not Specified | 0.034 | [3] |
| Aurora B | HeLa | Inhibition of Histone H3 Ser10 phosphorylation (pHisH3) | 1 hour | 5.7 ± 1.4 | [1][5] |
Experimental Protocols
Aurora A Enzymatic Kinase Assay
This protocol describes a radioactive filter binding assay to measure the enzymatic activity of Aurora A and its inhibition by MLN8054.[3]
Materials:
-
Recombinant murine Aurora A protein (expressed in Sf9 cells)
-
Biotinylated peptide substrate (Biotin-GLRRASLG)
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20
-
MLN8054 sodium salt
-
DMSO (for compound dilution)
-
FlashPlates (e.g., from PerkinElmer)
-
Plate reader capable of detecting radioactivity
Procedure:
-
Prepare a serial dilution of MLN8054 in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a FlashPlate well, combine:
-
5 nM recombinant Aurora A kinase
-
2 µM biotinylated peptide substrate
-
MLN8054 at various concentrations (or DMSO for control)
-
-
Initiate the kinase reaction by adding 2 µM ATP containing 3.3 µCi/ml [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Wash the plate to remove unincorporated [γ-³³P]ATP according to the FlashPlate manufacturer's instructions.
-
Measure the radioactivity in each well using a suitable plate reader.
-
Calculate the percent inhibition for each MLN8054 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (BrdU) Assay
This protocol outlines a method to assess the anti-proliferative effects of MLN8054 on cancer cell lines using a BrdU incorporation assay.[1][5]
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound salt
-
DMSO
-
BrdU labeling reagent (e.g., from a commercial kit)
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MLN8054 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of MLN8054 (or vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix the cells. Denature the DNA according to the kit manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each MLN8054 concentration and determine the IC50 value.
Visualizations
Caption: MLN8054 inhibits Aurora A kinase, disrupting mitosis.
Caption: General workflow for in vitro assays with MLN8054.
References
Application Notes and Protocols for MLN8054 Treatment of HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MLN8054, a selective Aurora A kinase inhibitor, in studies involving the HCT-116 human colorectal carcinoma cell line. This document includes effective concentrations, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora A kinase in cancer cells, such as the HCT-116 line, leads to defects in mitotic spindle formation, cell cycle arrest, and subsequent apoptosis, making it a compound of interest for cancer therapeutic development.[3][4] The following protocols and data are provided to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of MLN8054 in HCT-116 cells.
Data Presentation: Efficacy of MLN8054 in HCT-116 Cells
The effective concentration of MLN8054 in HCT-116 cells can vary depending on the assay and duration of treatment. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of MLN8054 in HCT-116 Cells
| Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| MTS Assay | 5 days | 0.69 | [1] |
| MTT Assay | 48 hours | 0.85 | [1] |
Table 2: Effective Concentrations of MLN8054 for Inducing Cellular Effects in HCT-116 Cells
| Cellular Effect | Concentration (µM) | Treatment Duration | Observed Outcome | Reference |
| G2/M Cell Cycle Arrest | 1 | 24 and 48 hours | Increased population of cells with 4N DNA content. | [2] |
| Apoptosis Induction | Increasing concentrations | 48 hours | Activation of caspases-3, -7, -8, and -9, and PARP cleavage. | |
| Inhibition of Aurora A Autophosphorylation | Not specified | Not specified | Inhibition of pT288 autophosphorylation, a marker of Aurora A activity. | [2][4] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate understanding, the following diagrams illustrate the mechanism of action of MLN8054 and the general experimental workflows.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of MLN8054 on HCT-116 cells.
Protocol 1: HCT-116 Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw a cryovial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation : Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspension and Plating : Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T75 flask.
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing : When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding : Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment : Prepare serial dilutions of MLN8054 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted MLN8054 solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation : Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment : Seed HCT-116 cells in 6-well plates. Once attached, treat the cells with the desired concentrations of MLN8054 (e.g., 1 µM) or vehicle control for 24 or 48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization and centrifugation at 200 x g for 5 minutes.
-
Fixation : Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation : Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment : Seed HCT-116 cells in 6-well plates and treat with various concentrations of MLN8054 for 48 hours.
-
Cell Harvesting : Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization). Centrifuge the combined cell suspension at 200 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with ice-cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
References
Application Notes and Protocols for MLN8054 Dosing in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MLN8054, a selective Aurora A kinase inhibitor, in mouse models based on preclinical studies. The information compiled here is intended to guide the design and execution of experiments utilizing this compound.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Its inhibition leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell death or senescence in tumor cells.[2][3][4] Preclinical studies in various human tumor xenograft models have demonstrated its anti-tumor efficacy.[5][6][7] The greatest efficacy in mouse models was observed with once or twice daily dosing for 21 days, suggesting that prolonged inhibition of the target is crucial for maximal anti-tumor activity.[2][3]
Quantitative Dosing Schedules Summary
The following table summarizes the various dosing schedules of MLN8054 that have been evaluated in preclinical mouse xenograft models. The data highlights the flexibility in dosing regimens, including continuous and intermittent schedules, that can achieve significant tumor growth inhibition.
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Duration | Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| HCT-116 (Colon) | 3, 10, 30 | Once Daily (QD) | 21 days | Oral | Dose-dependent TGI; 76% (10 mg/kg), 84% (30 mg/kg) | [1][6] |
| HCT-116 (Colon) | 30 | Twice Daily (BID) | 21 days | Oral | 96% TGI | [1][6] |
| HCT-116 (Colon) | 30 | Continuous BID | 20 days | Oral | 103% TGI | [5] |
| HCT-116 (Colon) | 30 | 5 days on / 5 days off (BID) | 2 cycles (20 days) | Oral | 77% TGI | [5] |
| HCT-116 (Colon) | 30 | 10 days on / 10 days off (BID) | 1 cycle (20 days) | Oral | 83% TGI | [5] |
| HCT-116 (Colon) | 60 | 3 days on / 7 days off (BID) | 2 cycles (20 days) | Oral | 73% TGI | [5] |
| PC-3 (Prostate) | 10, 30 | Twice Daily (BID) | 21 days | Oral | 73-93% TGI | [6] |
| PC-3 (Prostate) | 30 | Once Daily (QD) | 21 days | Oral | 81% TGI | [6] |
| PC-3 (Prostate) | 30 | Continuous | Not Specified | Oral | 119% TGI | [5] |
| Calu-6 (Lung) | 30 | Continuous | Not Specified | Oral | 84% TGI | [5] |
| Calu-6 (Lung) | 30 | Twice Daily (BID) | 21 days | Oral | Significant tumor growth inhibition | [7] |
Experimental Protocols
Below are generalized protocols for in vivo studies with MLN8054 based on published preclinical research. These should be adapted to specific experimental needs.
Animal Models
-
Species: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.
-
Tumor Cell Implantation: Human tumor cells (e.g., HCT-116, PC-3, Calu-6) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish to a certain volume (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume should be measured regularly (e.g., twice a week) using calipers.
MLN8054 Formulation and Administration
-
Formulation: While specific vehicle compositions are often proprietary, a common approach for oral gavage is to formulate the compound in a solution or suspension suitable for animal administration. This may involve vehicles such as 0.5% methylcellulose (B11928114) or other standard formulation agents. It is crucial to determine the solubility and stability of MLN8054 in the chosen vehicle.
-
Route of Administration: MLN8054 is orally bioavailable and has been effectively administered via oral gavage in preclinical studies.[1][5][6][7]
-
Dose Preparation: Prepare fresh dosing solutions/suspensions daily or ensure stability for the intended period of use.
In Vivo Efficacy Study Design
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before any experimental procedures.
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth until tumors reach the desired size for study initiation.
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Initiation: Begin dosing with MLN8054 or vehicle control according to the selected schedule.
-
Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for pharmacodynamic marker analysis (e.g., immunohistochemistry for pHisH3 to assess mitotic arrest).[1]
Visualizations
Signaling Pathway of MLN8054 Action
Caption: Mechanism of action of MLN8054 leading to tumor growth inhibition.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for an in vivo MLN8054 efficacy study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MLN8054 Sodium Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a stock solution of MLN8054 sodium salt in dimethyl sulfoxide (B87167) (DMSO). MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in both in vitro and in vivo experimental settings. These guidelines are intended to support research in areas such as oncology, cell biology, and drug discovery.
Introduction to MLN8054
MLN8054 is an ATP-competitive, reversible inhibitor of Aurora A kinase with a reported IC50 of 4 nM.[1] It demonstrates significant selectivity for Aurora A over Aurora B kinase, making it a valuable tool for dissecting the specific roles of Aurora A in cellular processes.[1][5] Inhibition of Aurora A by MLN8054 disrupts mitotic spindle formation, leading to G2/M phase arrest and subsequent apoptosis in various tumor cell lines.[1][4][5] Due to its anti-proliferative and pro-apoptotic activities, MLN8054 and its derivatives have been investigated as potential anti-cancer therapeutics.[3][5][6] While often supplied as a free acid, the sodium salt of MLN8054 has been utilized in preclinical and clinical studies, demonstrating its biological activity and oral bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative data for MLN8054. It is important to distinguish between the free acid and the sodium salt for accurate calculations.
Table 1: Chemical and Physical Properties
| Property | Value (MLN8054 Free Acid) | Value (this compound Salt) | Reference |
| Molecular Formula | C₂₅H₁₅ClF₂N₄O₂ | C₂₅H₁₄ClF₂N₄NaO₂ | [1] |
| Molecular Weight | 476.86 g/mol | ~498.84 g/mol | [1] |
| Appearance | Solid powder | Solid powder | [6] |
Table 2: Solubility Data
| Solvent | Solubility of MLN8054 | Concentration (Molar) | Notes | Reference |
| DMSO | 95 mg/mL | ~199.21 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |
| DMSO | 88 mg/mL | ~184.54 mM | Sonication may be required to fully dissolve the compound. | [2] |
| DMSO | 20.83 mg/mL | ~43.68 mM | Warming to 60°C and sonication may be necessary. | [7] |
| Water | Insoluble | - | [1][6] | |
| Ethanol | Insoluble | - | [1][2] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | 1 year | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Signaling Pathway and Experimental Workflow
Aurora A Kinase Signaling Pathway
MLN8054 exerts its biological effects by inhibiting the Aurora A kinase signaling pathway, which is crucial for proper mitotic progression. Key functions of Aurora A include centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.[8][9][10][11]
Caption: Simplified signaling pathway of Aurora A kinase in mitosis and its inhibition by MLN8054.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound salt in DMSO. Adjust the quantities as needed for your desired concentration and volume.
Materials and Equipment
-
This compound salt (MW: ~498.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure
-
Pre-weighing Preparations:
-
Allow the container of this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and, if necessary for your application, sterile.
-
-
Weighing the Compound:
-
On an analytical balance, carefully weigh out 4.99 mg of this compound salt.
-
Calculation:
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Molecular Weight = 498.84 g/mol
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 498.84 g/mol = 0.00499 g = 4.99 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed this compound salt into a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once the this compound salt is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][2] For short-term storage, -20°C is acceptable for up to one month.[1]
-
Working Solution Preparation
-
To prepare a working solution for cell-based assays, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution serially in the appropriate cell culture medium to the desired final concentration.
-
It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[12]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
-
MLN8054 is a potent bioactive compound. Handle with care and use appropriate PPE.
-
DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it. Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for MLN8054 and DMSO for complete safety information.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to achieve accurate and reproducible results in their investigations of Aurora A kinase function and its role in disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. By compound [wahoo.cns.umass.edu]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for Oral Administration of MLN8054 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MLN8054, a selective Aurora A kinase inhibitor, in preclinical xenograft models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of orally administered MLN8054.
Introduction
MLN8054 is an orally bioavailable small molecule that selectively inhibits Aurora A kinase, a key regulator of mitotic progression.[1] Overexpression of Aurora A is common in various human cancers and is associated with tumor initiation and progression.[2][3] MLN8054 disrupts mitotic spindle assembly and chromosome segregation, leading to G2/M cell cycle arrest and subsequent apoptosis in tumor cells.[1][2][4] In preclinical xenograft models, oral administration of MLN8054 has demonstrated significant and sustained tumor growth inhibition at well-tolerated doses.[2][3][5]
Mechanism of Action
MLN8054 acts as an ATP-competitive inhibitor of Aurora A kinase. Inhibition of Aurora A's catalytic activity prevents the phosphorylation of its downstream substrates, which are essential for centrosome maturation and the formation of a bipolar mitotic spindle.[1] This disruption of mitotic processes leads to the accumulation of cells in mitosis, followed by apoptosis.[6][7] The selectivity of MLN8054 for Aurora A over Aurora B is a key feature, minimizing the potential for toxicities associated with the inhibition of Aurora B.[4]
Below is a diagram illustrating the signaling pathway of Aurora A kinase and the inhibitory action of MLN8054.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Utilizing MLN8054 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The Aurora kinase family, particularly Aurora A kinase (AURKA), has emerged as a promising therapeutic target due to its critical role in mitotic progression and its frequent overexpression in various cancers, including pancreatic cancer. MLN8054 is a first-generation, selective small-molecule inhibitor of Aurora A kinase.[1] Inhibition of AURKA by MLN8054 disrupts mitotic spindle formation, leading to mitotic arrest and subsequent induction of apoptosis or cellular senescence, thereby inhibiting tumor cell proliferation.[2][3]
These application notes provide a comprehensive guide for the use of MLN8054 in pancreatic cancer cell line research. Due to a greater availability of public data for the second-generation Aurora A inhibitor, MLN8237 (Alisertib), some of the quantitative data presented herein is derived from studies using this compound as a reference to anticipate the effects of MLN8054.
Mechanism of Action
MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4] AURKA is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle. Its functions include centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment. By inhibiting AURKA, MLN8054 prevents its autophosphorylation and the phosphorylation of its downstream substrates, leading to severe mitotic defects.[2] This disruption of mitosis triggers cell cycle arrest, primarily in the G2/M phase, and can ultimately lead to programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora kinase A inhibitor MLN8237 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLN8054 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2] Aurora A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[1][3] Its overexpression has been documented in a variety of human cancers, including glioblastoma, and is often associated with chromosomal instability, tumor progression, and poor patient prognosis.[4][5] Inhibition of Aurora A kinase by MLN8054 leads to defects in mitotic spindle formation, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6] These characteristics make Aurora A kinase an attractive therapeutic target in oncology.
While MLN8054 has demonstrated antitumor activity in preclinical models of various cancers, its clinical development in advanced solid tumors was hampered by dose-limiting toxicities, and a recommended Phase 2 dose was not established.[1][6][7] Consequently, a more potent and selective second-generation Aurora A kinase inhibitor, MLN8237 (Alisertib), has been the focus of more recent clinical development.[8][9] Although specific preclinical data for MLN8054 in glioblastoma is limited in publicly available literature, the data from its successor, Alisertib, provides a strong rationale for investigating the therapeutic potential of Aurora A kinase inhibition in this aggressive brain tumor.
This document provides an overview of the application of Aurora A kinase inhibitors in glioblastoma research, with a focus on the pioneering compound MLN8054. It includes preclinical data for both MLN8054 and Alisertib, along with detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of such inhibitors in glioblastoma models.
Data Presentation
Preclinical Efficacy of MLN8054 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.11 ± 0.02 | [1] |
| PC-3 | Prostate Carcinoma | 0.38 ± 0.12 | [1] |
| Calu-6 | Lung Carcinoma | 0.20 ± 0.04 | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.21 ± 0.04 | [1] |
| BXPC-3 | Pancreatic Carcinoma | 0.26 ± 0.03 | [1] |
| HT-29 | Colon Carcinoma | 0.30 ± 0.05 | [1] |
| A549 | Lung Carcinoma | 0.35 ± 0.07 | [1] |
| MDA-MB-231 | Breast Carcinoma | 1.43 ± 0.25 | [1] |
| HCT-15 | Colon Carcinoma | 0.32 ± 0.06 | [1] |
Note: The table above summarizes the in vitro antiproliferative activity of MLN8054 in a panel of human tumor cell lines as determined by a BrdU cell proliferation assay.[1]
Preclinical Efficacy of Alisertib (MLN8237), a Second-Generation Aurora A Kinase Inhibitor, in Glioblastoma Models
| Glioblastoma Model | Assay Type | IC50 (nM) | Key Findings | Reference |
| Pediatric GBM Neurospheres (IC-4687GBM) | Cell Viability | <62.5 | Significant suppression of neurosphere growth. | [10] |
| Pediatric GBM Neurospheres (IC-R0315GBM - therapy resistant) | Cell Viability | <62.5 | Suppression of neurosphere growth. | [10] |
| Adult GBM Neurospheres (HF2303SP) | Colony Formation | ~100 | Potent inhibition of neurosphere colony formation. | [11] |
| Adult GBM Monolayer Cell Lines (10 lines) | Clonogenic Assay | 60 - 225 | Cytotoxic to a range of traditional glioma cell lines. | [11] |
| Pediatric GBM Orthotopic Xenograft (IC-4687GBM) | In Vivo Survival | N/A | Significant prolongation of animal survival with 30 mg/kg/day oral administration. | [12] |
| Therapy-Resistant Pediatric GBM Orthotopic Xenograft (IC-R0315GBM) | In Vivo Survival | N/A | No significant survival benefit as a monotherapy. | [12] |
Note: This table presents data for Alisertib (MLN8237), a compound structurally and mechanistically related to MLN8054, highlighting the potential of Aurora A kinase inhibition in glioblastoma.
Experimental Protocols
In Vitro Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of MLN8054 on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MLN8054 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of MLN8054 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the MLN8054 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in glioblastoma cells treated with MLN8054 using flow cytometry.
Materials:
-
Glioblastoma cells
-
MLN8054
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with MLN8054 at the desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of MLN8054 on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
MLN8054
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with MLN8054 for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The proportions of cells in G0/G1, S, and G2/M phases are determined by the intensity of PI fluorescence.
Western Blotting for Aurora A Kinase Pathway Proteins
This protocol is for assessing the effect of MLN8054 on the expression and phosphorylation of Aurora A kinase and its downstream targets.
Materials:
-
Glioblastoma cells treated with MLN8054
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Histone H3, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated glioblastoma cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma mouse model and the evaluation of MLN8054's antitumor activity.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)
-
Stereotactic apparatus
-
MLN8054 formulation for oral gavage
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Culture and harvest luciferase-expressing glioblastoma cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1 x 10^5 to 5 x 10^5 cells in a volume of 2-5 µL into the striatum of the mouse brain.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
When tumors are established (e.g., a consistent bioluminescent signal is detected), randomize the mice into treatment and vehicle control groups.
-
Administer MLN8054 or vehicle control orally at the desired dose and schedule (e.g., daily).
-
Monitor tumor growth by bioluminescence imaging and record the body weight of the mice regularly.
-
At the end of the study (based on tumor burden or clinical signs), euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
-
Analyze the data for tumor growth inhibition and survival benefit.
Visualizations
Caption: Aurora A Kinase Signaling Pathway in Glioblastoma.
Caption: Experimental Workflow for Evaluating MLN8054 in Glioblastoma.
Caption: Rationale for Targeting Aurora A Kinase in Glioblastoma.
References
- 1. pnas.org [pnas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. Aurora A is differentially expressed in gliomas, is associated with patient survival in glioblastoma, and is a potential chemotherapeutic target in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A as a rational target for therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concurrent Inhibition of Neurosphere and Monolayer Cells of Pediatric Glioblastoma by Aurora A Inhibitor MLN8237 Predicted Survival Extension in PDOX models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunofluorescence Staining Following MLN8054 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[3][4][5] Dysregulation of Aurora A is frequently observed in various human cancers, making it an attractive target for cancer therapy.[1][2][6] Treatment of cancer cells with MLN8054 leads to a variety of mitotic defects, including G2/M phase accumulation, formation of abnormal mitotic spindles, chromosome misalignment, and ultimately, apoptosis or senescence.[2][3][7][8][9]
Immunofluorescence (IF) microscopy is an indispensable tool for visualizing the cellular phenotypes induced by MLN8054 treatment. This technique allows for the specific labeling and localization of key proteins involved in mitosis, providing insights into the mechanism of action of MLN8054 and its effects on the cellular machinery. Commonly studied markers include phosphorylated Aurora A (pT288) to confirm target engagement, α-tubulin to assess spindle morphology, pericentrin or γ-tubulin to mark centrosomes, phosphorylated Histone H3 (pHisH3) as a marker for mitotic cells, and DNA counterstains (like DAPI or Hoechst) to visualize nuclear morphology and chromosome alignment.[1][7][10]
These application notes provide a comprehensive guide for performing immunofluorescence staining on cells treated with MLN8054, including detailed protocols, data presentation, and visual aids to facilitate experimental design and execution.
Data Presentation
The following tables summarize quantitative data related to MLN8054's effects on cell proliferation and mitosis.
Table 1: In Vitro Anti-proliferative Activity of MLN8054 in Human Tumor Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| HCT-116 | Colon | 0.11 ± 0.01 |
| PC-3 | Prostate | 1.43 ± 0.25 |
| A549 | Lung | 0.25 ± 0.05 |
| HeLa | Cervical | 0.15 ± 0.03 |
| MiaPaCa-2 | Pancreas | 0.30 ± 0.07 |
| Calu-6 | Lung | 0.28 ± 0.04 |
| DLD-1 | Colon | 0.13 ± 0.02 |
| HT-29 | Colon | 0.14 ± 0.02 |
| Panc-1 | Pancreas | 0.45 ± 0.09 |
Data represents the concentration of MLN8054 required to inhibit cell proliferation by 50% as determined by BrdU incorporation assays.[7]
Table 2: Effect of MLN8054 on Mitotic Index in HCT-116 Xenografts
| Time Point (hours) after single 30 mg/kg oral dose | Mitotic Index (Fold Change vs. Control) |
| 0 | 1.0 |
| 2 | ~2.0 |
| 4 | ~2.5 |
| 8 | ~3.0 |
| 24 | ~1.5 |
Mitotic index was determined by immunostaining for phosphorylated Histone H3 (pHisH3).[10]
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified Aurora A Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Aurora A kinase during mitosis and the inhibitory effect of MLN8054.
Diagram 2: Experimental Workflow for Immunofluorescence Staining after MLN8054 Treatment
Caption: A step-by-step workflow for immunofluorescence after MLN8054 treatment.
Experimental Protocols
Protocol 1: Cell Culture and MLN8054 Treatment
-
Cell Seeding:
-
Culture cells (e.g., HCT-116, HeLa) in appropriate growth medium.
-
For immunofluorescence, seed cells onto sterile glass coverslips placed in a 12-well or 24-well plate.
-
Allow cells to adhere and grow for 24 hours to reach 50-70% confluency.
-
-
MLN8054 Treatment:
-
Prepare a stock solution of MLN8054 in DMSO.
-
Dilute MLN8054 to the desired final concentration (e.g., 0.25 µM to 1 µM for selective Aurora A inhibition) in pre-warmed, fresh cell culture medium.[3][10]
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the MLN8054-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 5 to 24 hours). The incubation time will depend on the specific endpoint being investigated.[3][10]
-
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-phospho-Histone H3 (Ser10) (for mitotic cells)
-
Mouse anti-α-Tubulin (for mitotic spindle)
-
Rabbit anti-Pericentrin or Mouse anti-γ-Tubulin (for centrosomes)
-
Rabbit anti-phospho-Aurora A (Thr288) (to confirm target inhibition)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG, Alexa Fluor 488-conjugated
-
Goat anti-Mouse IgG, Alexa Fluor 568-conjugated
-
-
DNA Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
Procedure:
-
Washing: After MLN8054 treatment, aspirate the medium and gently wash the cells twice with PBS at room temperature.
-
Fixation:
-
For cytoskeletal and general protein staining: Add 4% PFA and incubate for 15 minutes at room temperature.[11]
-
For some centrosomal antigens or to preserve microtubule structures: Immerse coverslips in ice-cold methanol at -20°C for 10 minutes.
-
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This step is not necessary if using methanol fixation.
-
Washing: Aspirate the Permeabilization Buffer and wash the cells twice with PBS.
-
Blocking: Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[11]
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a cocktail of primary antibodies from different host species) to the recommended concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing: Aspirate the primary antibody solution and wash the coverslips three times with PBST for 5-10 minutes each.[11]
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (or a cocktail of secondary antibodies) in Blocking Buffer. From this step onwards, protect the coverslips from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Washing: Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5-10 minutes each in the dark.
-
DNA Counterstaining:
-
Incubate the coverslips with a diluted solution of DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure (as per manufacturer's instructions).
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images and quantify the observed phenotypes, such as the percentage of cells with monopolar spindles, misaligned chromosomes, or changes in protein localization. A quantitative fluorescence microscopy assay can be employed to measure relative changes in protein levels at specific cellular locations like centrosomes.[12]
-
Troubleshooting
-
High Background: Increase blocking time, add an extra wash step, or decrease antibody concentrations.
-
Weak or No Signal: Increase antibody concentration or incubation time. Ensure the fixation method is compatible with the antibody and its epitope.
-
Photobleaching: Minimize exposure to light, use an antifade mounting medium, and use optimal imaging settings.
-
Cell Detachment: Handle cells gently during washing steps. Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.
References
- 1. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MLN8054 for Studying Mitotic Spindle Assembly
Audience: Researchers, scientists, and drug development professionals.
Introduction: MLN8054 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including centrosome maturation and separation, G2/M transition, and the formation of a bipolar mitotic spindle.[3][4] Its overexpression is common in various human cancers and is associated with tumor initiation and progression.[1][3] MLN8054 serves as a valuable chemical tool to probe the functions of Aurora A in mitotic spindle assembly and to evaluate its potential as a therapeutic target. These notes provide detailed protocols for utilizing MLN8054 to study its effects on spindle morphology and cell cycle progression.
Mechanism of Action: MLN8054 is a reversible, ATP-competitive inhibitor of Aurora A kinase.[5] It selectively inhibits Aurora A over the closely related Aurora B kinase, particularly at lower concentrations (≤1 µM).[1][6] The inhibition of Aurora A's kinase activity disrupts its ability to phosphorylate downstream targets essential for mitosis.[1] This leads to defects in centrosome maturation and separation, resulting in the formation of abnormal mitotic spindles, improper chromosome alignment, and ultimately, a delay in mitotic progression or cell death.[1][7][8] A key indicator of Aurora A activity in cells is its autophosphorylation on threonine 288 (pT288), which is inhibited by MLN8054 treatment.[1][7][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of MLN8054 across various human cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of MLN8054 This table presents the half-maximal inhibitory concentration (IC50) values of MLN8054 in different human tumor cell lines, as determined by a BrdU cell proliferation assay.[1][9]
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colon | 0.11 ± 0.01 |
| HT-29 | Colon | 0.13 ± 0.02 |
| SW480 | Colon | 0.13 ± 0.02 |
| PC-3 | Prostate | 0.63 ± 0.04 |
| DU145 | Prostate | 0.45 ± 0.07 |
| Calu-6 | Lung | 0.23 ± 0.01 |
| H460 | Lung | 0.22 ± 0.01 |
| MDA-MB-231 | Breast | 1.43 ± 0.15 |
| MX-1 | Breast | 0.13 ± 0.01 |
Table 2: Cellular Phenotypes Induced by MLN8054 Treatment This table outlines the key cellular effects observed following treatment with MLN8054 at different concentrations.
| Concentration | Phenotype | Key Observations | Cell Lines |
| 0.25 - 1 µM | Aurora A Inhibition | Inhibition of Aurora A autophosphorylation (pT288).[1][9] | HCT-116 |
| 0.25 - 1 µM | Mitotic Spindle Defects | Formation of monopolar and tripolar spindles; chromosome alignment defects.[1][7] | HCT-116 |
| 1 µM | G2/M Accumulation | Increase in the 4N DNA content population, indicating a delay in mitotic progression.[1][9] | HCT-116, PC-3 |
| 0.25 - 4 µM | Apoptosis | Induction of PARP and caspase-3 cleavage.[6] | HCT-116 |
| 4 µM | Aurora A & B Inhibition | Dramatic increase in 8N DNA content, suggesting failed cytokinesis due to Aurora B inhibition.[1] | HCT-116 |
| ≤ 1 µM | Senescence | Upregulation of p53 and p21, hypophosphorylated Rb status upon prolonged treatment.[6] | HCT-116, H460 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Aurora A signaling pathway targeted by MLN8054 and a typical experimental workflow for its study.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora A inhibition by MNL8054 promotes centriole elongation during Drosophila male meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MLN8054 Off-Target Effects on GABAa Receptors: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and experimental protocols for investigating the off-target effects of MLN8054 on the γ-aminobutyric acid type A (GABAa) receptor. MLN8054, an Aurora A kinase inhibitor, has been observed to have significant off-target activity at the GABAa receptor, leading to benzodiazepine-like side effects such as sedation.[1] This guide is intended to assist researchers in understanding, predicting, and mitigating these effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target of MLN8054 that causes sedation?
A1: MLN8054 has been shown to bind to the α-1 subunit of the GABAa receptor at the benzodiazepine (B76468) binding site.[1][2] This interaction is responsible for the observed sedative and other central nervous system effects, which are similar to those of benzodiazepines.[1]
Q2: What is the mechanism of action of MLN8054 at the GABAa receptor?
A2: MLN8054 acts as a positive allosteric modulator (PAM) of the GABAa receptor.[3][4] By binding to an allosteric site (the benzodiazepine site), it enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[3] This increased inhibitory signaling results in the observed sedative effects.
Q3: What is the binding affinity of MLN8054 for the GABAa receptor?
A3: MLN8054 binds to the GABAa α-1 benzodiazepine site with an IC50 of 330 nM.[1][2]
Q4: Are there alternative compounds to MLN8054 with reduced GABAa receptor activity?
A4: Yes, alisertib (B1683940) (MLN8237) is a second-generation Aurora A kinase inhibitor that was developed to have a lower affinity for the GABAa receptor and reduced brain penetration.[1][2] Its binding affinity for the GABAa α-1 benzodiazepine site is reported to be 490 nM.[1][2]
Q5: How can I experimentally verify the off-target effects of MLN8054 on GABAa receptors in my system?
A5: The most common methods are radioligand binding assays and electrophysiological recordings. A binding assay can determine the affinity of MLN8054 for the GABAa receptor, while patch-clamp electrophysiology can directly measure the potentiation of GABA-evoked currents in the presence of MLN8054.
Troubleshooting Guides
Issue 1: Unexpected sedative or behavioral effects in animal models treated with MLN8054.
-
Question: My animal models are showing signs of sedation, lethargy, or other neurological effects not expected from Aurora A kinase inhibition. Could this be due to MLN8054's off-target effects?
-
Answer: Yes, it is highly likely. The observed sedation is a known dose-limiting toxicity of MLN8054 due to its positive allosteric modulation of GABAa receptors.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Determine if a lower dose of MLN8054 can maintain Aurora A kinase inhibition while minimizing the sedative effects.
-
Pharmacokinetic Analysis: Analyze the brain-to-plasma concentration ratio of MLN8054 in your model to understand its CNS penetration.
-
Alternative Compound: Consider using alisertib (MLN8237), which has a lower affinity for GABAa receptors and reduced brain exposure.[1][2]
-
Control Experiments: Include a benzodiazepine (e.g., diazepam) as a positive control for sedative effects to characterize the behavioral phenotype.
-
Issue 2: In vitro assays show unexpected changes in neuronal activity with MLN8054 treatment.
-
Question: I am seeing a decrease in neuronal firing or an increase in inhibitory postsynaptic currents (IPSCs) in my neuronal cultures treated with MLN8054. Is this related to its off-target effects?
-
Answer: Yes, this is consistent with the positive allosteric modulation of GABAa receptors. MLN8054 will potentiate the effects of endogenous or exogenously applied GABA, leading to increased inhibition.
-
Troubleshooting Steps:
-
GABAa Receptor Antagonist: Co-administer a GABAa receptor antagonist, such as flumazenil (B1672878) (for the benzodiazepine site) or bicuculline, to see if it reverses the effects of MLN8054.
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of MLN8054 on GABA-evoked currents. This will allow you to quantify the potentiation.
-
Dose-Response Curve: Generate a dose-response curve for MLN8054's effect on GABA-evoked currents to determine its potency as a GABAa receptor modulator in your system.
-
Data Presentation
Table 1: Quantitative Data on the Interaction of MLN8054 and Related Compounds with the GABAa Receptor.
| Compound | Target | Assay Type | Value | Units | Reference |
| MLN8054 | GABAa α-1 Benzodiazepine Site | Binding Assay | 330 | nM (IC50) | [1][2] |
| Alisertib (MLN8237) | GABAa α-1 Benzodiazepine Site | Binding Assay | 490 | nM (IC50) | [1][2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABAa Receptor
This protocol is adapted from standard methods for competitive binding assays to determine the affinity of a test compound (e.g., MLN8054) for the GABAa receptor benzodiazepine site.
Materials:
-
Rat brain cortex tissue or cells expressing the GABAa receptor of interest.
-
[³H]-Flumazenil (radioligand)
-
Unlabeled flumazenil or diazepam (for non-specific binding)
-
MLN8054
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation. Repeat this wash step three times.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-Flumazenil, and binding buffer.
-
Non-specific Binding: Receptor membranes, [³H]-Flumazenil, and a high concentration of unlabeled flumazenil or diazepam.
-
Competition: Receptor membranes, [³H]-Flumazenil, and serial dilutions of MLN8054.
-
-
Incubate for 60-90 minutes at 4°C.
-
-
Termination and Detection:
-
Rapidly filter the samples through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MLN8054.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Electrophysiological Recording of GABAa Receptor Currents
This protocol describes whole-cell patch-clamp recordings from cultured neurons or brain slices to measure the modulatory effect of MLN8054 on GABA-evoked currents.
Materials:
-
Cultured neurons or acute brain slices.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
GABA
-
MLN8054
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with a known concentration of MLN8054.
-
Repeat for a range of MLN8054 concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of MLN8054.
-
Calculate the percentage potentiation of the GABA current by MLN8054.
-
Plot the percentage potentiation against the log concentration of MLN8054 to determine the EC50 for modulation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
overcoming MLN8054-induced somnolence in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora A kinase inhibitor, MLN8054. The following information is intended to address specific issues that may be encountered during in vivo experiments, with a focus on overcoming the prominent side effect of somnolence.
Frequently Asked Questions (FAQs)
Q1: We are observing significant somnolence in our animal models treated with MLN8054. Is this a known side effect?
A1: Yes, reversible somnolence is a well-documented and dose-limiting toxicity of MLN8054 observed in both preclinical and human clinical trials.[1][2][3][4] This side effect is considered a benzodiazepine-like effect and is attributed to off-target binding of MLN8054 to the alpha-1 subunit of the GABA-A receptor.[1][3]
Q2: What is the underlying mechanism of MLN8054-induced somnolence?
A2: The primary mechanism of MLN8054 is the inhibition of Aurora A kinase, which plays a critical role in mitotic progression.[1][5] However, MLN8054 also exhibits high-affinity binding to the GABA-A receptor, which is not its intended therapeutic target.[1][3] Activation of GABA-A receptors in the central nervous system leads to inhibitory neurotransmission, resulting in sedation and somnolence. This is similar to the mechanism of action of benzodiazepines.
Q3: Our experimental endpoint is being compromised by the sedative effects of MLN8054. What strategies can we implement to mitigate this somnolence in vivo?
A3: Based on clinical trial data, two primary strategies have been employed to manage MLN8054-induced somnolence:
-
Dose Fractionation: Instead of a single daily dose (QD), administering the total daily dose in a four-times-daily (QID) schedule can lower the peak plasma concentration (Cmax) of MLN8054.[1][4] Since somnolence is correlated with Cmax, this can reduce the severity of sedation.[1] In clinical studies, the highest dose was often administered at night to minimize daytime somnolence.[2][4]
-
Co-administration with Psychostimulants: The use of central nervous system stimulants such as methylphenidate or modafinil (B37608) has been shown to counteract the sedative effects of MLN8054, allowing for further dose escalation.[1][2]
Q4: Are there specific dose adjustments or co-medication protocols that have been reported?
A4: Yes, clinical trials with MLN8054 explored various dosing schedules and the use of psychostimulants. The following table summarizes some of the key findings.
Data Presentation
Table 1: Summary of Dosing Strategies to Mitigate MLN8054-Induced Somnolence in Clinical Trials
| Dosing Strategy | Daily Dose Range | Schedule | Co-medication | Outcome on Somnolence | Reference |
| Once Daily (QD) | 5 - 40 mg | 7, 14, or 21 days on, 14 days off | None | Dose-limiting somnolence observed, especially at higher doses. | [1] |
| Four Times Daily (QID) | 25 - 55 mg | 7 days on, 14 days off | None | Dose-limiting somnolence still observed. | [1] |
| QID with Psychostimulants | 55 - 80 mg | 7-21 days on, 14 days off | Methylphenidate (e.g., 5 mg) or Modafinil with daytime doses | Allowed for further dose escalation; somnolence was managed but remained a dose-limiting toxicity. | [1][2] |
Experimental Protocols
Protocol 1: Dose Fractionation to Reduce Peak-Concentration-Related Somnolence
This protocol is a general guideline based on the principles used in clinical studies and should be adapted to specific animal models and experimental designs.
-
Determine the Total Daily Dose: Establish the desired total daily dose of MLN8054 for your experiment based on efficacy studies.
-
Divide the Dose: Instead of a single administration, divide the total daily dose into four equal administrations.
-
Dosing Schedule: Administer the doses at evenly spaced intervals throughout the light cycle, or, if applicable to your model, administer three doses during the active period and a larger final dose at the beginning of the rest period.
-
Observation: Closely monitor the animals for signs of somnolence, sedation, and any impact on normal behaviors such as feeding and grooming. Compare these observations to a cohort receiving the total daily dose in a single administration.
Protocol 2: Co-administration of Methylphenidate to Counteract Somnolence
This protocol provides a framework for using a psychostimulant to mitigate the sedative effects of MLN8054.
-
MLN8054 Administration: Administer MLN8054 as per your experimental protocol (either as a single daily dose or a fractionated schedule).
-
Methylphenidate Dosing: Based on clinical observations where a 5 mg oral dose of methylphenidate was used in humans, a suitable dose for your animal model should be determined through a dose-finding study or by consulting relevant literature for appropriate dose conversions.
-
Timing of Co-administration: Administer methylphenidate concurrently with the daytime doses of MLN8054.
-
Behavioral Assessment: Quantify the effects of the co-administration on activity levels and somnolence using appropriate behavioral tests for your model (e.g., open field test, rotarod).
-
Control Groups: Include control groups receiving vehicle, MLN8054 alone, and methylphenidate alone to properly attribute the observed effects.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: On-target vs. off-target mechanisms of MLN8054.
Experimental Workflow for Mitigating Somnolence
Caption: Workflow for addressing MLN8054-induced somnolence.
Logical Relationship of MLN8054, Side Effects, and Successor Compounds
Caption: Rationale for the development of Alisertib from MLN8054.
References
- 1. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054 Technical Support Center: Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MLN8054 for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of MLN8054 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MLN8054 powder?
A1: The recommended solvent for dissolving MLN8054 powder is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] MLN8054 is readily soluble in DMSO, forming a high-concentration stock solution.[1][3] It is poorly soluble in water and ethanol.[1][3][5]
Q2: How should I prepare a stock solution of MLN8054?
A2: To prepare a stock solution, dissolve MLN8054 powder in fresh, anhydrous DMSO to your desired concentration. Several suppliers indicate solubility in DMSO at concentrations ranging from 20.83 mg/mL to 95 mg/mL.[1][3][6] Sonication may be used to facilitate dissolution.[3] It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of MLN8054.[1]
Q3: How should I store the solid compound and my DMSO stock solution?
A3: Proper storage is critical to maintain the integrity of MLN8054.
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).[1][6] Short-term storage at 0-4°C for days to weeks is also acceptable.[2] The compound is stable enough to be shipped at ambient temperature.[2]
-
DMSO Stock Solution: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 1 year).[1] For shorter-term storage, -20°C is acceptable for up to 6 months.[6]
Q4: Can I dissolve MLN8054 directly in culture media or aqueous buffers like PBS?
A4: No, MLN8054 is poorly soluble in aqueous solutions.[1][5] Direct dissolution in culture media or PBS will likely result in precipitation and an inaccurate final concentration. The standard procedure is to first create a concentrated stock solution in DMSO and then dilute this stock into the culture medium.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.2% is common in many cell-based assays.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Summary Tables
Table 1: Solubility of MLN8054
| Solvent | Solubility | Notes |
| DMSO | 20.83 mg/mL (43.68 mM)[6] to 95 mg/mL (199.21 mM)[1] | Sonication and gentle warming (to 60°C) can aid dissolution.[6] Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility.[1] |
| Water | Insoluble or < 2.39 mg/mL[1][2][5] | Not recommended for creating stock solutions. |
| Ethanol | Insoluble or slightly soluble (< 2.25 mg/mL)[3][4][5] | Not recommended for creating stock solutions. |
| Aqueous Media | Poor | The sodium salt of a related compound has shown higher aqueous solubility, but this is not standard for MLN8054.[7][8] |
Table 2: Storage and Stability of MLN8054
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1][6] | Long-term storage. |
| 4°C | 2 years[6] | ||
| DMSO Stock Solution | -80°C | 1 year[1][3] | Recommended for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 to 6 months[1][6] | Suitable for short to medium-term storage. |
Experimental Protocols & Troubleshooting
Protocol for Preparing MLN8054 Working Solution in Culture Media
-
Prepare a High-Concentration Stock Solution:
-
Equilibrate the MLN8054 powder vial to room temperature before opening to minimize water condensation.
-
Using aseptic techniques, add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
For achieving very low final concentrations in your assay, it is often easier and more accurate to perform a serial dilution.
-
Dilute the high-concentration stock solution in DMSO to create an intermediate stock (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add a small volume of the DMSO stock solution to the pre-warmed medium to reach the desired final concentration. For example, add 1 µL of a 10 mM stock solution to 10 mL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.01%).
-
Immediately vortex or gently invert the medium to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
-
Treat Cells:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | The solubility limit has been exceeded. | Gently warm the solution and sonicate. If the precipitate remains, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. |
| DMSO has absorbed water. | Discard the solution and prepare a fresh stock using a new, sealed vial of anhydrous DMSO. | |
| Precipitation upon Dilution in Culture Media | Poor mixing or localized high concentration. | Add the DMSO stock to the pre-warmed media while gently vortexing. Avoid adding the stock solution directly to cells or to a small volume of media. |
| The final concentration of MLN8054 is too high for the aqueous environment. | Check the final concentration against published IC50 values (typically in the 0.11 to 1.43 µM range for cell growth inhibition).[9] If a higher concentration is needed, assess if the experiment can be modified. | |
| The culture medium contains components that reduce solubility. | This is less common but possible. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells. | |
| Inconsistent Experimental Results | Degradation of MLN8054. | Ensure proper storage of stock solutions (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions in media for each experiment. |
| Inaccurate concentration of stock solution. | Recalculate the required mass and volume. Ensure the powder was fully dissolved when making the stock solution. |
Visualized Workflows and Pathways
Caption: Workflow for preparing MLN8054 for cell culture experiments.
Caption: Simplified signaling pathway of MLN8054's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. MLN8054 | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MLN8054 Treatment and Mitotic Index Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals using MLN8054, a selective Aurora A kinase inhibitor. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to aid in understanding the mechanism of action and interpreting experimental results, with a particular focus on the variability of the mitotic index following treatment.
Frequently Asked questions (FAQs)
Q1: What is MLN8054 and how does it work?
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a crucial serine/threonine kinase that plays a vital role in several mitotic processes, including centrosome maturation and separation, and the assembly and stability of the mitotic spindle.[3][4] By inhibiting Aurora A, MLN8054 disrupts these processes, leading to defects in spindle formation, mitotic arrest, and ultimately, inhibition of cell proliferation.[5][6]
Q2: What is the expected effect of MLN8054 on the mitotic index?
Treatment with MLN8054 typically leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][5] This is often observed as an initial increase in the mitotic index, which is the proportion of cells in a population undergoing mitosis.[5][7] This increase is a direct consequence of cells arresting in mitosis due to the disruption of proper spindle function. However, the duration and magnitude of this increase can be variable.
Q3: Why am I observing a variable mitotic index after MLN8054 treatment?
A variable mitotic index is a common observation and can be attributed to several factors:
-
Dose- and Time-Dependence: The effects of MLN8054 are highly dependent on the concentration used and the duration of treatment.[5][8] At lower concentrations, cells may experience a delay in mitosis but eventually exit, a phenomenon known as "mitotic slippage," leading to aneuploidy.[9] At higher concentrations, a more sustained mitotic arrest followed by apoptosis or senescence may occur.[5][10]
-
Cell Line Specificity: Different cell lines can exhibit varied sensitivity and responses to MLN8054. This can be due to differences in their genetic background, cell cycle checkpoint integrity, and expression levels of Aurora A kinase.
-
Experimental Variability: Inconsistent experimental conditions can significantly impact the mitotic index. Factors such as cell density, passage number, serum concentration, and the precise timing of drug addition and sample collection can all contribute to variability.
-
Terminal Cell Fate: Following mitotic arrest, cells can undergo different fates, including apoptosis (programmed cell death) or senescence (irreversible growth arrest).[10][11] The proportion of cells entering these different pathways will affect the observable mitotic index at a given time point.
Q4: What are the potential downstream consequences of MLN8054 treatment besides an altered mitotic index?
Inhibition of Aurora A by MLN8054 can lead to a cascade of cellular events, including:
-
Abnormal Mitotic Spindles: Formation of monopolar or multipolar spindles is a hallmark of Aurora A inhibition.[6][9]
-
Chromosome Segregation Defects: Improper spindle formation leads to errors in chromosome alignment and segregation, resulting in aneuploidy (an abnormal number of chromosomes).[9]
-
Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.[5]
-
Senescence: MLN8054 has been shown to induce a senescence-like phenotype in some tumor cells.[10]
Troubleshooting Guide: Interpreting Variable Mitotic Index
This guide provides a structured approach to troubleshooting and interpreting variability in the mitotic index following MLN8054 treatment.
Diagram: Troubleshooting Logic for Variable Mitotic Index
Caption: Troubleshooting workflow for variable mitotic index.
Data Presentation
Table 1: Summary of Reported Effects of MLN8054 on Mitotic Index and Cell Fate
| Cell Line | Concentration | Treatment Duration | Observed Effect on Mitotic Index | Predominant Cell Fate | Reference |
| HCT-116 | 1 µM | 24 hours | Increased from ~4% to 12% | G2/M accumulation | [7] |
| PC-3 | 1 µM | 24 hours | Increased | G2/M accumulation | [7] |
| HCT-116 | 0.25 - 1 µM | 48 hours | Not specified | Apoptosis (PARP cleavage) | [10] |
| HCT-116 | 30 mg/kg (in vivo) | 8 hours | Peak increase | Mitotic arrest | [7] |
| HCT-116 | 30 mg/kg (in vivo) | 24 hours | Declined from peak | Mitotic arrest followed by exit | [7] |
| Various | Not specified | Not specified | Increased | Mitotic accumulation | [5] |
Experimental Protocols
Protocol 1: Determination of Mitotic Index by Immunofluorescence
This protocol describes the staining of cells to identify those in mitosis using an antibody against phosphorylated Histone H3 (Ser10), a well-established mitotic marker.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
MLN8054 (or vehicle control)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Anti-phospho-Histone H3 (Ser10) primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips at an appropriate density to reach 50-70% confluency at the time of the experiment. Treat cells with the desired concentrations of MLN8054 or vehicle control for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-phospho-Histone H3 (Ser10) primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips twice with PBS and once with distilled water. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The mitotic index is calculated as the percentage of phospho-Histone H3 positive cells relative to the total number of DAPI-stained nuclei. Count at least 500 cells per condition for statistical significance.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: MLN8054 Mechanism of Action
Caption: MLN8054 inhibits Aurora A kinase, leading to mitotic defects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mitosis and anti-mitotic drug responses in tumors by in vivo microscopy and single-cell pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MLN8054 dose-limiting toxicities in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of MLN8054 observed in clinical trials. It includes troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with MLN8054?
A1: The primary dose-limiting toxicities (DLTs) observed in Phase 1 clinical trials of MLN8054 are reversible, benzodiazepine-like effects, most notably somnolence.[1][2] Other significant DLTs include transaminitis, cognitive disorder, and confusion.[1][3]
Q2: At what dose levels were dose-limiting toxicities observed?
A2: Dose-limiting somnolence was first noted at a dose of 20 mg once daily.[3] At a higher dose of 80 mg/day administered in a four-times-daily (QID) schedule, DLTs of both somnolence and transaminitis were observed.[3] Furthermore, at a 60 mg total daily dose on a QID schedule for 21 days, two patients experienced DLTs of somnolence, with one of those patients also experiencing cognitive disorder and confusion.[1]
Q3: What was the definition of a dose-limiting toxicity in the MLN8054 clinical trials?
A3: A DLT was generally defined as any of the following events occurring during the first treatment cycle:
-
Grade 4 neutropenia lasting for more than 7 days or associated with fever.[1]
-
Grade 4 thrombocytopenia.[1]
-
Grade 3 or greater nausea or diarrhea that persisted despite optimal supportive care.[1]
-
Any other Grade 3 or greater nonhematologic adverse event (with some exceptions like arthralgia/myalgia or brief fatigue).[1]
-
Any drug-related adverse event that required a dose interruption or delay of more than one week.[1]
Q4: How was the starting dose for the first-in-human studies of MLN8054 determined?
A4: The starting dose for the first-in-human study was determined based on preclinical toxicology studies in dogs, which were identified as the most sensitive species to MLN8054. The highest non-severely toxic dose in dogs was 20 mg/m²/day, and one-quarter of this dose (5 mg/m²/day) was selected as the starting dose for the clinical trial.[1]
Troubleshooting Guide
Issue: Unexpectedly high incidence of somnolence in an animal model.
-
Possible Cause: Preclinical studies indicated that MLN8054 has a high affinity for the alpha-1 subunit of the GABA-A receptor, which can lead to benzodiazepine-like effects such as somnolence.[1]
-
Troubleshooting Steps:
-
Review Dosing Schedule: In clinical trials, a four-times-daily (QID) dosing schedule with the largest dose administered at bedtime was used to mitigate somnolence.[3][4] Consider adapting the dosing schedule in your preclinical model.
-
Concomitant Medications: Be aware of any concomitant medications that could potentiate central nervous system effects. In clinical trials, concomitant use of opioids was common in patients experiencing somnolence.[1]
-
Consider Prophylactic Measures: In later clinical trial cohorts, methylphenidate or modafinil (B37608) were administered with daytime doses of MLN8054 to manage somnolence.[1][2] A similar strategy with an appropriate stimulant might be considered in animal models, depending on the experimental goals.
-
Issue: Elevation of liver enzymes in experimental subjects.
-
Possible Cause: Transaminitis was identified as a dose-limiting toxicity at higher doses of MLN8054.[3][4]
-
Troubleshooting Steps:
-
Monitor Liver Function: Implement regular monitoring of liver enzymes (ALT, AST) throughout the study period.
-
Dose Adjustment: If significant elevations are observed, consider dose reduction or interruption as was done in the clinical trial setting. The DLT of transaminitis was observed at the 80 mg QID-14D dose level.[3][4]
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of MLN8054 in Phase 1 Clinical Trials
| Total Daily Dose | Dosing Schedule | Number of Patients with DLTs / Total Patients in Cohort | Dose-Limiting Toxicities | Reference |
| 20 mg | Once Daily (QD) for 10 days | 1 / 6 | Transaminitis | |
| 25 mg | Four Times Daily (QID) for 14 days | 1 / 7 | Somnolence | |
| 45 mg | Four Times Daily (QID) for 14 days | 1 / 6 | Somnolence | |
| 60 mg | Four Times Daily (QID) for 21 days | 2 / 4 | Somnolence, Cognitive Disorder, Confusion | [1] |
| 80 mg | Four Times Daily (QID) for 14 days | 2 / 6 | Somnolence, Transaminitis | [3] |
Experimental Protocols
Dose Escalation and DLT Assessment Workflow
The clinical trials for MLN8054 employed a dose-escalation design to determine the maximum tolerated dose (MTD). Patients were enrolled in cohorts of 3-6 individuals.[1]
-
Cohort Enrollment: A cohort of 3 patients was enrolled at a specific dose level.
-
DLT Observation (Cycle 1): Patients were monitored for DLTs during the first cycle of treatment.
-
Decision Point:
-
If 0 out of 3 patients experienced a DLT, the dose was escalated for the next cohort.
-
If 1 out of 3 patients experienced a DLT, the cohort was expanded to 6 patients.
-
If no more than 1 out of the 6 patients experienced a DLT, dose escalation continued.
-
If 2 or more of the 6 patients experienced a DLT, the MTD was considered exceeded.
-
-
If 2 or more of the initial 3 patients experienced a DLT, the MTD was considered exceeded, and a lower dose level or an alternative schedule was explored.[1]
-
Visualizations
Caption: Workflow for dose escalation and DLT assessment.
Caption: MLN8054's mechanism of action via Aurora A kinase inhibition.
References
- 1. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
potential for MLN8054 cross-resistance with other kinase inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cross-resistance of the Aurora A kinase inhibitor, MLN8054, with other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to MLN8054?
The primary mechanism of acquired resistance to MLN8054 is the emergence of on-target mutations in the Aurora A kinase domain.[1][2] A key identified mutation is the substitution of Threonine at position 217 with Aspartic acid (T217D).[1][2] This mutation has been shown to confer partial resistance to both MLN8054 and its more potent successor, alisertib (B1683940) (MLN8237).[1][2]
Q2: How does the Aurora A T217D mutation confer resistance to MLN8054?
The T217 residue is located in the ATP-binding pocket of Aurora A kinase. The substitution with the bulkier and charged aspartic acid residue (T217D) is thought to create steric hindrance and electrostatic repulsion, thereby reducing the binding affinity of MLN8054 to the kinase.[3][4] This allows the kinase to remain active even in the presence of the inhibitor.
Q3: Is there evidence of cross-resistance between MLN8054 and other kinase inhibitors?
Direct, broad-panel cross-resistance studies on MLN8054-resistant cell lines are limited in the public domain. However, based on the known resistance mechanism (T217D mutation), the potential for cross-resistance would be highest with other kinase inhibitors that bind to the same region of the ATP-binding pocket of Aurora A in a similar conformation.
Conversely, studies have shown that combining MLN8054 or other Aurora A inhibitors with inhibitors of different signaling pathways can have synergistic effects, suggesting a lack of cross-resistance and providing a rationale for combination therapies.[5][6]
Q4: With which classes of kinase inhibitors might MLN8054 have synergistic or additive effects?
Several studies have demonstrated synergistic or additive anti-cancer effects when combining Aurora A inhibitors with other targeted therapies. This suggests that cells resistant to MLN8054 might retain sensitivity to these agents. Notable examples include:
-
EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer, activation of Aurora A kinase is a mechanism of resistance to EGFR inhibitors.[7] Combining an Aurora A inhibitor with an EGFR inhibitor has shown synergistic effects in overcoming this resistance.[7]
-
mTOR Inhibitors: The PI3K/AKT/mTOR pathway can be activated in response to Aurora A inhibition, leading to resistance.[8] Co-inhibition of Aurora A and mTOR has been shown to be a promising strategy.[5][6]
-
MEK Inhibitors: Combination with MEK inhibitors has also been explored as a potential synergistic strategy.[5][6]
-
BET Inhibitors: In MYCN-amplified neuroblastoma, combining BET inhibitors with Aurora A inhibitors has demonstrated synergistic anti-proliferative effects.
Troubleshooting Guides
Problem: My cells have developed resistance to MLN8054. How can I confirm the mechanism of resistance?
Solution:
-
Sequence the Aurora A Kinase Domain: The most direct way to identify on-target resistance is to sequence the kinase domain of the Aurora A gene (AURKA) in your resistant cell line. Pay close attention to the region around codon 217.
-
Perform a Dose-Response Curve with Alisertib (MLN8237): Since the T217D mutation also confers resistance to alisertib, testing your MLN8054-resistant cells for a rightward shift in the IC50 curve for alisertib can provide further evidence for this specific mutation.
-
Analyze Downstream Signaling Pathways: Use western blotting to examine the phosphorylation status of Aurora A and its downstream targets. Persistent phosphorylation in the presence of MLN8054 would indicate kinase activity and resistance.
Problem: I want to test for cross-resistance of my MLN8054-resistant cell line to other kinase inhibitors. What is a general workflow?
Solution:
A general workflow to assess cross-resistance involves comparing the sensitivity of the parental (sensitive) and MLN8054-resistant cell lines to a panel of other kinase inhibitors.
Caption: A flowchart outlining the key steps to profile for cross-resistance in MLN8054-resistant cells.
Data Presentation
Table 1: Hypothetical IC50 Values for MLN8054 and Other Kinase Inhibitors in Parental and MLN8054-Resistant Cell Lines
| Kinase Inhibitor | Target Pathway | Parental Cell Line IC50 (µM) | MLN8054-Resistant Cell Line IC50 (µM) | Resistance Index (RI) | Potential Interpretation |
| MLN8054 | Aurora A | 0.5 | 10.0 | 20.0 | Resistance Confirmed |
| Alisertib (MLN8237) | Aurora A | 0.1 | 2.5 | 25.0 | Potential Cross-Resistance (On-target) |
| Gefitinib | EGFR | 1.2 | 1.1 | 0.9 | No Cross-Resistance |
| Everolimus | mTOR | 0.8 | 0.9 | 1.1 | No Cross-Resistance |
| Trametinib | MEK | 0.3 | 0.4 | 1.3 | No Cross-Resistance |
| JQ1 | BET | 0.6 | 0.5 | 0.8 | Potential Collateral Sensitivity |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Experimental Protocols
1. Generation of MLN8054-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.[9][10][11]
-
Materials: Parental cancer cell line, complete culture medium, MLN8054, DMSO, cell culture flasks, incubators.
-
Procedure:
-
Determine the initial IC50 of MLN8054 for the parental cell line using an MTT assay.
-
Begin by continuously culturing the parental cells in a medium containing MLN8054 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of MLN8054 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. This may require splitting the cells multiple times at the same drug concentration.
-
Periodically, perform an MTT assay to determine the new IC50 of the cell population.
-
Continue this process until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50).
-
Once the resistant line is established, it can be maintained in a medium containing a constant, high concentration of MLN8054.
-
2. MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a drug.[2][5][12][13][14]
-
Materials: 96-well plates, parental and resistant cells, complete culture medium, MLN8054 (or other kinase inhibitors), MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitor in a complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the activation state of Aurora A kinase and its downstream signaling pathways.[15][16][17][18]
-
Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer, primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Prepare protein lysates from parental and resistant cells treated with or without MLN8054.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Caption: A diagram illustrating the inhibitory action of MLN8054 on Aurora A kinase and potential mechanisms of resistance.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the reversible drug-tolerant state: aurora kinase A, is that the final answer? - Suda - Translational Cancer Research [tcr.amegroups.org]
- 8. youtube.com [youtube.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
troubleshooting inconsistent results in MLN8054 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with MLN8054, a selective Aurora A kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental consistency and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MLN8054?
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Aurora A and preventing its autophosphorylation on Threonine 288 (pT288), which is crucial for its activity.[1][4] Inhibition of Aurora A kinase disrupts several mitotic processes, including centrosome separation, spindle assembly, and chromosome segregation, ultimately leading to cell cycle arrest and potentially apoptosis or senescence.[1][5][6][7]
Q2: What are the expected cellular phenotypes after MLN8054 treatment?
Treatment of cultured tumor cells with MLN8054 typically results in a G2/M phase cell cycle accumulation and the formation of abnormal mitotic spindles.[1][8] Common morphological changes include monopolar or multipolar spindles and chromosome alignment defects.[7][8] Depending on the cell line and experimental conditions, other outcomes such as apoptosis (caspase-3 and PARP cleavage) or cellular senescence (increased cell size, SA-β-gal staining) can be observed.[9][10] The induction of polyploidy has also been reported and can be dependent on the p53 status of the cell line.[11]
Q3: Is MLN8054 selective for Aurora A kinase?
MLN8054 is highly selective for Aurora A over the closely related Aurora B kinase at lower concentrations.[1][2] However, this selectivity is dose-dependent. At concentrations significantly above the IC50 for Aurora A inhibition, off-target inhibition of Aurora B can occur, leading to phenotypes associated with Aurora B inhibition, such as a decrease in histone H3 phosphorylation.[12]
Q4: What are the known off-target effects of MLN8054?
The primary known off-target effect of MLN8054 is its binding to the GABA-A α-1 benzodiazepine (B76468) receptor site.[12][13] This can lead to central nervous system effects, most notably somnolence (drowsiness), which was a dose-limiting toxicity observed in clinical trials.[6][14][15] Researchers should be aware of this, especially in in-vivo studies, as it may influence animal behavior and overall physiology.
Q5: How should MLN8054 be stored and handled?
For long-term storage, MLN8054 powder should be kept at -20°C and is stable for at least four years.[16] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to a year.[2][17] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] For in-vivo studies, specific formulations may be required to ensure solubility and bioavailability.[2]
Troubleshooting Guide
Inconsistent Anti-proliferative Effects (IC50 values)
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to MLN8054.[1][2] It is crucial to establish a dose-response curve for each new cell line. The p53 status of the cells can also influence the outcome (apoptosis vs. senescence), potentially affecting viability assay results.[11] |
| Compound Stability/Activity | Improper storage or handling of MLN8054 can lead to degradation. Ensure the compound is stored as recommended (-20°C for powder, -80°C for DMSO stocks).[2][16][17] Prepare fresh dilutions from a validated stock solution for each experiment. |
| Assay Conditions | The duration of drug exposure can significantly impact the observed IC50. Proliferation assays are typically run for 72-96 hours.[17] Ensure consistent cell seeding density and assay duration across experiments. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in the culture medium below 0.5% and ensure that all treatment groups, including vehicle controls, have the same final DMSO concentration. |
Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Aurora B Inhibition | Phenotypes consistent with Aurora B inhibition (e.g., decreased histone H3 phosphorylation, >4N DNA content) may indicate that the MLN8054 concentration is too high.[12] Perform a dose-response experiment and use the lowest effective concentration that selectively inhibits Aurora A (as measured by pT288 reduction). |
| p53 Status of Cell Line | The cellular outcome of Aurora A inhibition can be influenced by the p53 status of the cell line. For example, senescence induction by MLN8054 has been linked to a functional p53 pathway.[9][11] Characterize the p53 status of your cell line if it is unknown. |
| Interaction with other experimental agents | When combining MLN8054 with other drugs, such as microtubule-targeting agents (e.g., paclitaxel, nocodazole), unexpected synergistic or antagonistic effects can occur.[8][18] For instance, co-treatment can lead to mitotic slippage and the formation of multinucleated cells.[8][18] |
In-Vivo Experiment Variability
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics & Bioavailability | MLN8054 has a terminal half-life of 30-40 hours in humans.[6][14] Ensure the dosing schedule is appropriate to maintain effective plasma concentrations. Oral administration is common, but the vehicle and formulation can impact absorption.[1][2] |
| Off-Target GABA-A Receptor Effects | Somnolence is a known side effect due to off-target GABA-A receptor binding.[6][12] This can affect animal behavior, feeding, and overall health, potentially confounding tumor growth measurements. Monitor animals closely for signs of sedation. In clinical settings, dose fractionation has been explored to mitigate this.[6] |
| Tumor Model Sensitivity | The anti-tumor activity of MLN8054 can vary between different xenograft models.[1] It is important to establish the efficacy of MLN8054 in your specific tumor model through pilot studies. |
Quantitative Data Summary
Table 1: In Vitro Growth Inhibition (IC50) of MLN8054 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon | 0.18 ± 0.06 |
| SW480 | Colon | 0.11 ± 0.04 |
| DLD-1 | Colon | 0.23 ± 0.07 |
| MCF-7 | Breast | 0.40 ± 0.10 |
| MDA-MB-231 | Breast | 1.43 ± 0.25 |
| Calu-6 | Lung | 0.46 ± 0.12 |
| H460 | Lung | 0.21 ± 0.05 |
| SKOV3 | Ovarian | 0.53 ± 0.15 |
| PC3 | Prostate | 0.38 ± 0.09 |
Data compiled from BrdU cell proliferation assays.[1][4]
Experimental Protocols & Methodologies
General Protocol for In Vitro Cell Proliferation Assay (BrdU)
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the specific cell line to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MLN8054 in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Replace the existing medium with the medium containing MLN8054 or vehicle control.
-
Incubation: Incubate the cells for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[17]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Detection: Follow the manufacturer's instructions for the BrdU ELISA kit, which typically involves fixing the cells, denaturing the DNA, adding an anti-BrdU antibody conjugated to a peroxidase, and then adding the substrate solution.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of proliferation relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Visualizations
Caption: Signaling pathway of Aurora A kinase and its inhibition by MLN8054.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. caymanchem.com [caymanchem.com]
- 17. MLN8054 | PKA | Casein Kinase | Src | Aurora Kinase | TargetMol [targetmol.com]
- 18. The inhibition of Aurora A abrogates the mitotic delay induced by microtubule perturbing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of MLN8054 on Normal Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing MLN8054, a selective Aurora A kinase inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides address the impact of MLN8054 on the proliferation of normal, non-cancerous cells, a critical consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MLN8054 on normal proliferating cells?
MLN8054 is an ATP-competitive, reversible inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] In normal, healthy cells, Aurora A is essential for the proper formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3] By inhibiting Aurora A, MLN8054 disrupts this process, leading to defects in mitotic spindle assembly, improper chromosome alignment, and ultimately, an arrest in the G2/M phase of the cell cycle.[2][4] This disruption of normal mitosis is the primary mechanism by which MLN8054 affects the proliferation of healthy, dividing cells.
Q2: What are the observed effects of MLN8054 on normal tissues in preclinical and clinical studies?
Preclinical toxicology studies in animal models and Phase I clinical trials in patients with advanced solid tumors have identified several on-target toxicities affecting rapidly proliferating normal tissues.[5][6] These dose-limiting toxicities are consistent with the anti-proliferative effects of Aurora A inhibition and include:
-
Myelosuppression: A decrease in the production of blood cells in the bone marrow.[5][6]
-
Mucositis: Inflammation and ulceration of the mucous membranes lining the digestive tract.[1][6]
-
Gastrointestinal toxicity: Other adverse effects on the digestive system.[5]
Pharmacodynamic studies in patients have confirmed that MLN8054 inhibits Aurora A kinase in normal tissues, such as skin, leading to an increase in the mitotic index in the basal epithelium.[1]
Q3: Is there a difference in the sensitivity of cancer cells versus normal cells to MLN8054?
While direct comparative in vitro studies on a wide range of normal human cell lines are limited in the public domain, the rationale for the therapeutic window of Aurora A inhibitors like MLN8054 lies in the differential reliance of cancer cells on Aurora A kinase. Many tumors exhibit overexpression and/or amplification of the Aurora A gene, leading to a state of "oncogene addiction" where the cancer cells are more dependent on Aurora A for their survival and proliferation compared to normal cells.[3] This suggests that cancer cells may be more sensitive to the inhibitory effects of MLN8054. However, as Aurora A is also essential for the division of normal cells, on-target toxicities in rapidly proliferating healthy tissues are expected.[3]
Q4: What are the potential off-target effects of MLN8054 that could impact normal cells?
Screening of MLN8054 against a panel of other kinases has shown it to be highly selective for Aurora A.[2] The primary off-target binding identified is to the GABAA α-1 benzodiazepine (B76468) site.[2] This binding is believed to be responsible for the dose-limiting toxicity of somnolence (drowsiness) observed in clinical trials.[2][6] This is a pharmacological effect on the central nervous system and is distinct from the anti-proliferative effects on dividing cells.
Troubleshooting Guide for In Vitro Experiments
Issue 1: High cytotoxicity observed in normal cell line controls at expected anti-proliferative concentrations for cancer cells.
-
Possible Cause: Normal cell lines with a high proliferation rate will be more susceptible to the anti-mitotic effects of MLN8054.
-
Troubleshooting Steps:
-
Confirm Proliferation Rate: Ensure you have characterized the doubling time of your normal cell line. Faster-growing cells will be more sensitive.
-
Titrate MLN8054 Concentration: Perform a dose-response curve to determine the IC50 for your specific normal cell line. It is crucial to establish a therapeutic window between your cancer cell line of interest and your normal cell control.
-
Reduce Exposure Time: Consider shorter incubation times with MLN8054 to minimize toxicity in normal cells while still observing an effect in more sensitive cancer cells.
-
Use a Quiescent Control: If experimentally feasible, compare the effects of MLN8054 on proliferating versus quiescent (serum-starved) normal cells to confirm the proliferation-dependent toxicity.
-
Issue 2: Unexpected morphological changes in normal cells treated with MLN8054.
-
Possible Cause: Inhibition of Aurora A kinase leads to distinct cellular phenotypes.
-
Troubleshooting Steps:
-
Microscopic Examination: Observe cells for signs of mitotic arrest, such as an increased number of rounded-up cells. Look for the formation of abnormal mitotic spindles (e.g., monopolar or multipolar spindles) and misaligned chromosomes using appropriate immunofluorescence staining (e.g., for α-tubulin and DNA).[2]
-
Cell Cycle Analysis: Perform flow cytometry analysis of DNA content. Treatment with MLN8054 is expected to cause an accumulation of cells in the G2/M phase.[2] At higher concentrations or after prolonged exposure, you may also observe polyploidy (cells with >4N DNA content).[2]
-
Senescence Markers: In some cell types, prolonged cell cycle arrest can lead to cellular senescence.[7] Consider staining for senescence-associated β-galactosidase activity.[7]
-
Issue 3: Difficulty in establishing a clear selectivity index between cancer and normal cell lines.
-
Possible Cause: The therapeutic window may be narrow depending on the specific cell lines being compared.
-
Troubleshooting Steps:
-
Expand Cell Line Panel: Test a broader range of cancer and normal cell lines to identify the most suitable models for your research question.
-
Assess Aurora A Expression: Quantify the expression levels of Aurora A kinase in your cell lines. Cancer cell lines with higher Aurora A expression may exhibit greater sensitivity to MLN8054.
-
Consider 3D Culture Models: 3D cell culture models (e.g., spheroids, organoids) may better recapitulate the in vivo environment and provide a more relevant assessment of the therapeutic window.
-
Quantitative Data
Due to a lack of publicly available in vitro proliferation data for MLN8054 on a wide range of normal, non-cancerous human cell lines, a direct quantitative comparison with cancer cell lines is challenging. The following table summarizes the known anti-proliferative activity of MLN8054 on various human cancer cell lines. Researchers are strongly encouraged to determine the IC50 values in their specific normal cell lines of interest for comparative analysis.
| Cell Line | Tissue of Origin | Proliferation IC50 (µM) |
| HCT-116 | Colon Cancer | 0.11 - 0.85 |
| PC-3 | Prostate Cancer | 1.43 |
| Calu-6 | Lung Cancer | Data not specified |
| DLD-1 | Colon Cancer | Data not specified |
| HT-29 | Colon Cancer | Data not specified |
| HeLa | Cervical Cancer | Data not specified |
| MCF7 | Breast Cancer | Data not specified |
| MDA-MB-231 | Breast Cancer | Data not specified |
| NCI-H460 | Lung Cancer | Data not specified |
| SK-OV-3 | Ovarian Cancer | Data not specified |
| SW480 | Colon Cancer | Data not specified |
| Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density, assay method). The data presented is a range compiled from available literature.[4][8][9] |
Experimental Protocols
BrdU Cell Proliferation Assay
This method is used to quantify the inhibition of cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of MLN8054 or vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells to expose the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Wash the wells and add the enzyme substrate. The enzyme will convert the substrate into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Data Analysis: Calculate the IC50 value, which is the concentration of MLN8054 that inhibits cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of action of MLN8054 on normal cell proliferation.
Figure 2. Troubleshooting workflow for in vitro experiments with MLN8054.
References
- 1. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MLN8054, an inhibitor of Aurora A kinase, induces senescence in human tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MLN8054 Target Engagement in Cells: A Comparative Guide
An objective comparison of methodologies and performance data for confirming the cellular target engagement of MLN8054, a selective Aurora A kinase inhibitor.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental approaches to validate the cellular target engagement of MLN8054. For comparative purposes, performance data for MLN8054 is presented alongside other notable Aurora A kinase inhibitors. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these methods.
Introduction to MLN8054 and its Target
MLN8054 is a small molecule inhibitor that selectively targets Aurora A kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2][3][4] Aurora A is essential for centrosome maturation and separation, bipolar spindle assembly, and the G2/M checkpoint.[1][3][4] Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, making it an attractive therapeutic target.[1][3] Inhibition of Aurora A by MLN8054 leads to defects in mitotic spindle formation, G2/M arrest, and ultimately, apoptosis in cancer cells.[1][3][4] Validating that MLN8054 engages its intended target, Aurora A, within a cellular context is a crucial step in its preclinical and clinical evaluation.
Comparative Analysis of Aurora A Kinase Inhibitors
The following tables summarize the in vitro and cellular potency of MLN8054 in comparison to other well-characterized Aurora A inhibitors.
Table 1: In Vitro Biochemical Potency Against Aurora Kinases
| Compound | Target | IC50 / Ki (nM) | Selectivity (Aurora A vs. Aurora B) |
| MLN8054 | Aurora A | 4 (IC50)[2][5] | >40-fold[2][5] |
| Aurora B | 170 (IC50) | ||
| Alisertib (MLN8237) | Aurora A | 1.2 (Ki) | ~200-fold |
| Aurora B | 242 (Ki) | ||
| MK-5108 | Aurora A | ≤0.01 (Ki)[6] | >1000-fold[6] |
| Aurora B | 13 (Ki)[6] | ||
| MK-8745 | Aurora A | 0.08 (Ki)[6] | 1030-fold[6] |
| Aurora B | 82 (Ki)[6] |
Table 2: Cellular Potency and Proliferation Inhibition
| Compound | Cell Line | Cellular IC50 (µM) - Target Engagement (pAurora A) | Proliferation GI50/IC50 (µM) |
| MLN8054 | HCT-116 | 0.034[3] | 0.16 - 0.22[7] |
| HeLa | 0.034[3] | - | |
| Calu-6 | - | 0.22[7] | |
| Alisertib (MLN8237) | HCT-116 | 0.021 | 0.038 |
| MK-5108 | HeLa | 0.004 | 0.004 |
| MK-8745 | HeLa | 0.022 | 0.028 |
Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm that MLN8054 directly interacts with and inhibits Aurora A kinase within cells.
Phosphorylation of Downstream Substrates (Western Blot)
This is a widely used method to assess the functional consequence of kinase inhibition. The activity of Aurora A can be monitored by measuring the phosphorylation of its autophosphorylation site (Threonine 288) or downstream substrates like Histone H3 at Serine 10 (a substrate of the related Aurora B kinase, which can be inhibited by MLN8054 at higher concentrations).[3][5]
Experimental Protocol: Western Blot for Phospho-Aurora A
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HCT-116, HeLa) to 70-80% confluency. Treat cells with varying concentrations of MLN8054 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Aurora A (T288) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-Aurora A signal to total Aurora A or a loading control (e.g., GAPDH, β-actin).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to directly measure target engagement in a cellular environment. The principle is that a ligand (e.g., MLN8054) binding to its target protein (Aurora A) stabilizes the protein, leading to a higher melting temperature.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Treat cultured cells with MLN8054 or a vehicle control.
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing un-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble Aurora A at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Aurora A as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the MLN8054-treated sample indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein in real-time.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the active site of the target.[8][9] A test compound that engages the target will compete with the probe, leading to a decrease in the BRET signal.[8]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for Aurora A-NanoLuc® fusion protein and a plasmid for a fluorescent tracer.
-
Assay Plate Preparation: Seed the transfected cells into a 384-well plate.
-
Compound Addition: Add serial dilutions of MLN8054 to the wells.
-
BRET Measurement: After an equilibration period, measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of MLN8054's action, the following diagrams are provided.
Caption: Western Blot Workflow for p-Aurora A.
References
- 1. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to MLN8054 and Other Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MLN8054 with other key Aurora kinase inhibitors, including Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358). The information presented is supported by experimental data from preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis.[1] The three main isoforms, Aurora A, B, and C, have distinct functions in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are frequently observed in various cancers, making them attractive targets for anticancer therapies.[2][3] Aurora kinase inhibitors are a class of small molecules designed to block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[4]
MLN8054 is a first-generation, orally bioavailable small-molecule inhibitor that is highly selective for Aurora A kinase.[5][6] While it showed promise in preclinical studies, its clinical development was hindered by dose-limiting toxicities, notably somnolence, attributed to off-target effects on the GABA-A receptor.[4][7][8] This led to the development of second-generation inhibitors with improved selectivity and safety profiles.
Comparative Analysis of Aurora Kinase Inhibitors
This section provides a detailed comparison of MLN8054 with Alisertib, a second-generation selective Aurora A inhibitor; Barasertib, a selective Aurora B inhibitor; and Danusertib, a pan-Aurora kinase inhibitor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for MLN8054 and its comparators, focusing on their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50 values in nM)
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| MLN8054 | Aurora A | 4 | >40-fold selective for Aurora A over Aurora B[3] |
| Aurora B | 172 | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold selective for Aurora A over Aurora B[9] |
| Aurora B | 396.5 | ||
| Barasertib (AZD1152-HQPA) | Aurora A | 1368 | >3700-fold selective for Aurora B over Aurora A[10] |
| Aurora B | 0.37 | ||
| Danusertib (PHA-739358) | Aurora A | 13 | Pan-inhibitor with activity against multiple kinases[11][12] |
| Aurora B | 79 | ||
| Aurora C | 61 |
Table 2: Cellular Activity (IC50/GI50 values in µM)
| Inhibitor | Cell Line | Assay Type | IC50/GI50 (µM) |
| MLN8054 | HCT-116 | BrdU Proliferation | 0.22[13] |
| Multiple Cell Lines | BrdU Proliferation | 0.11 - 1.43[3][14] | |
| Alisertib (MLN8237) | HCT-116 | BrdU Proliferation | 0.03[13] |
| Multiple Cell Lines | Proliferation | Wide range of activity[15] | |
| Barasertib (AZD1152-HQPA) | MOLM13 | 3H-thymidine uptake | ~0.012[10] |
| MV4-11 | 3H-thymidine uptake | ~0.008[10] | |
| Danusertib (PHA-739358) | Multiple Leukemia Lines | Proliferation | 0.05 - 3.06[11] |
| C13/A2780cp | Viability | 1.83 - 19.89[11] |
Signaling Pathway and Experimental Workflow Visualization
Aurora Kinase Signaling Pathway
The diagram below illustrates the central role of Aurora A and Aurora B in mitotic progression, highlighting key substrates and downstream events.
Caption: Aurora Kinase Signaling in Mitosis.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of Aurora kinase inhibitors.
Caption: Preclinical evaluation of Aurora kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Aurora kinase inhibitors.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified Aurora kinase by 50%.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase.
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora A).[8]
-
ATP (radiolabeled [γ-³³P]ATP or non-radiolabeled for luminescence-based assays).[3]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test inhibitor (serially diluted).
-
96- or 384-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[2]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
In the wells of an assay plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[16]
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of phosphorylated substrate or ADP produced. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction to produce light.[2]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To measure the effect of an inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116).
-
Complete cell culture medium.
-
Test inhibitor (serially diluted).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).[9]
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of an Aurora kinase inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human tumor cells (e.g., HCT-116, SW620).[6]
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., once daily for 21 days).[4]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess the antitumor efficacy. Tumor growth inhibition (TGI) can be calculated to quantify the effect of the treatment.
Conclusion
MLN8054 was a pioneering selective Aurora A kinase inhibitor that provided crucial proof-of-concept for targeting this pathway in cancer. However, its clinical utility was limited by off-target CNS effects. The subsequent development of Alisertib (MLN8237) demonstrated a successful strategy to mitigate these toxicities while enhancing potency. In parallel, the development of selective Aurora B inhibitors like Barasertib and pan-Aurora inhibitors such as Danusertib has provided a broader arsenal (B13267) of tools to probe the distinct and overlapping functions of the Aurora kinase family. The choice of inhibitor for a particular research or therapeutic application will depend on the specific Aurora kinase isoform(s) to be targeted and the desired biological outcome. This guide provides a foundational comparison to aid in this selection process.
References
- 1. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.co.uk [promega.co.uk]
- 3. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
Enhancing DNA Damage: A Comparative Guide to MLN8054 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional DNA damaging agents represents a promising frontier in oncology. This guide provides a comparative analysis of MLN8054, a first-generation selective Aurora A kinase inhibitor, in combination with DNA damaging agents. As a key alternative and successor, data for the second-generation inhibitor, MLN8237 (Alisertib), is also presented to offer a broader perspective on the evolution and potential of this therapeutic approach.
Mechanism of Action: A Synergistic Approach
MLN8054 and its successor, MLN8237, are potent and selective inhibitors of Aurora A kinase, a key regulator of mitotic progression.[1][2] Inhibition of Aurora A leads to defects in spindle assembly, G2/M cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[1][3][4][5]
DNA damaging agents, such as platinum-based chemotherapies (cisplatin, carboplatin) and radiation therapy, induce cytotoxic DNA lesions. The combination of an Aurora A inhibitor with these agents is hypothesized to create a synergistic anti-tumor effect through multiple mechanisms:
-
Abrogation of the G2/M checkpoint: Aurora A inhibition can disrupt the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.
-
Impairment of DNA repair: Emerging evidence suggests that Aurora A kinase may play a role in DNA repair processes. Its inhibition could therefore sensitize cancer cells to the effects of DNA damaging agents.
-
Induction of Apoptosis: Both Aurora A inhibitors and DNA damaging agents can independently trigger apoptotic pathways. Their combination can lead to an enhanced apoptotic response.
Performance Data: In Vitro and In Vivo Studies
The following tables summarize the quantitative data from preclinical studies evaluating the combination of Aurora A inhibitors with DNA damaging agents.
Table 1: In Vitro Efficacy of Aurora A Inhibitors in Combination with DNA Damaging Agents
| Cell Line | Aurora A Inhibitor (Concentration) | DNA Damaging Agent (Concentration) | Effect | Reference |
| MLN8054 | ||||
| HCT-116 (Colon) | MLN8054 (IC50: 0.11 µM) | - | Inhibition of proliferation | [6] |
| PC-3 (Prostate) | MLN8054 (IC50: 1.43 µM) | - | Inhibition of proliferation | [6] |
| MLN8237 (Alisertib) | ||||
| AGS, KATO-III, MKN28, FLO-1, OE-19, OE33 (Gastrointestinal) | MLN8237 (0.5 µM) | Cisplatin (B142131) (2.5 µM) | Significantly increased inhibition of cellular viability and survival (p<0.05) | [7] |
| FLO-1, OE19, OE33 (Esophageal Adenocarcinoma) | MLN8237 (0.5 µM) | Cisplatin (2.5 µM) | Enhanced inhibition of colony formation (p<0.001) | |
| MKN45 (Cisplatin-Resistant Gastric) | MLN8237 | Cisplatin (Fixed ratio 10:1) | Significantly reduced cell viability compared to cisplatin alone (p<0.001) | [8] |
Table 2: In Vivo Efficacy of Aurora A Inhibitors in Combination with DNA Damaging Agents
| Tumor Model | Aurora A Inhibitor (Dose) | DNA Damaging Agent (Dose) | Outcome | Reference |
| MLN8054 | ||||
| HCT-116 (Colon) Xenograft | MLN8054 (30 mg/kg, oral, once daily) | - | 76% Tumor Growth Inhibition | [6] |
| PC-3 (Prostate) Xenograft | MLN8054 (10 and 30 mg/kg, oral, twice daily) | - | 73-93% Tumor Growth Inhibition | [6] |
| MLN8237 (Alisertib) | ||||
| OE33 (Esophageal Adenocarcinoma) Xenograft | MLN8237 (30 mg/kg) | Cisplatin (2 mg/kg) | Synergistic antitumor effect (p<0.01) | [7] |
| MKN45 (Cisplatin-Resistant Gastric) Xenograft | MLN8237 (40 mg/kg, 5 times a week) | Cisplatin (2.5 mg/kg, once a week) | Significant antitumor activity | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment, providing a measure of reproductive cell death.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density of 200-1000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with the desired concentrations of MLN8054/MLN8237 and/or the DNA damaging agent for a specified duration.
-
Incubation: After treatment, replace the medium with fresh medium and incubate the plates for 7-14 days, or until colonies are visible.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a methanol/acetic acid solution. Stain the colonies with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation: The surviving fraction is calculated as (mean number of colonies formed after treatment) / (mean number of cells seeded x plating efficiency of untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[1][2][9]
Protocol:
-
Cell Treatment and Collection: Treat cells with the indicated compounds. After the treatment period, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in DNA damage response and apoptosis.[3][10][11][12][13]
Protocol:
-
Lysate Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX for DNA double-strand breaks, cleaved PARP and cleaved Caspase-3 for apoptosis).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The combination of the Aurora A kinase inhibitor MLN8054, and its more advanced successor MLN8237, with DNA damaging agents demonstrates significant potential to enhance anti-tumor efficacy. The presented data highlights the synergistic effects in various cancer models, suggesting that this combination strategy warrants further investigation in clinical settings. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and validate these findings.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Effects of carboplatin in combination with other anticancer agents on human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of radiosensitization by metal-based nanoparticles in cancer radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Synergistic Antitumor Effects of MLN8054 and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the Aurora A kinase inhibitor MLN8054 with the microtubule-stabilizing agent paclitaxel (B517696) in cancer therapy. The combination of these two agents has shown promise in preclinical studies by enhancing antitumor activity. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms to support further research and development in this area.
Executive Summary
The combination of MLN8054, a selective inhibitor of Aurora A kinase, and paclitaxel, a standard chemotherapeutic agent, demonstrates a synergistic effect in inhibiting cancer cell proliferation. This synergy is primarily achieved through the induction of mitotic arrest and subsequent apoptosis. While paclitaxel stabilizes microtubules, leading to mitotic checkpoint activation, MLN8054's inhibition of Aurora A kinase disrupts proper spindle formation and further sensitizes cancer cells to paclitaxel-induced cell death. This guide presents available data on this combination and similar Aurora A inhibitor-paclitaxel pairings to highlight the therapeutic potential.
Comparative Performance Data
The following tables summarize the in vitro efficacy of paclitaxel and Aurora A inhibitors, both as single agents and in combination, across various cancer cell lines. While specific combination data for MLN8054 and paclitaxel is limited in the public domain, data from other selective Aurora A inhibitors like TAS-119 and CYC3 provide strong evidence for the synergistic potential of this drug class with taxanes.
Table 1: Single-Agent IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Reference |
| HEC-1A | Endometrial Cancer | 20.3 ± 3.8 (24h) | [1] |
| Ishikawa | Endometrial Cancer | 29.3 ± 5.8 (24h) | [1] |
| SK-BR-3 (HER2+) | Breast Cancer | Varies by analog | [2] |
| MDA-MB-231 (Triple Negative) | Breast Cancer | Varies by analog | [2] |
| T-47D (Luminal A) | Breast Cancer | Varies by analog | [2] |
| Various Lung Cancer Lines | Lung Cancer | 0.027 µM - >32 µM (120h) | [3] |
| Eight Human Tumour Cell Lines | Various | 2.5 - 7.5 (24h) | [4] |
Table 2: Synergistic Effects of Aurora A Inhibitors in Combination with Paclitaxel
| Aurora A Inhibitor | Cell Line | Cancer Type | Combination Effect | Metric | Reference |
| TAS-119 | Multiple (8 lines) | Various | Synergy | CI < 1.0 at IC50 & IC75 | [5] |
| CYC3 | PANC-1, MIA PaCa-2 | Pancreatic Cancer | Synergy | Enhanced growth inhibition and mitotic arrest | [6] |
| VE-465 | 1A9 | Ovarian Cancer | Synergy | 4.5-fold greater apoptosis than paclitaxel alone | [7] |
| siRNA against AURKA | Tu138, UMSCC1 | Head and Neck Squamous Cell Carcinoma | Synergy | Enhanced apoptosis | [8] |
Note: CI (Combination Index) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanism of Synergistic Action
The synergistic effect of MLN8054 and paclitaxel stems from their distinct but complementary mechanisms of action targeting mitosis.
-
Paclitaxel: Stabilizes microtubules, leading to the formation of abnormal mitotic spindles and activation of the spindle assembly checkpoint (SAC), which arrests cells in mitosis.
-
MLN8054: As an Aurora A kinase inhibitor, it disrupts centrosome separation and maturation, leading to the formation of monopolar or multipolar spindles. This further compromises the integrity of mitosis.
The combination of these two agents leads to a more profound and sustained mitotic arrest, ultimately triggering apoptosis.
Caption: Mechanism of synergy between MLN8054 and paclitaxel.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of MLN8054 and paclitaxel, both individually and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of MLN8054, paclitaxel, or a combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with MLN8054, paclitaxel, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells, including floating and adherent cells, and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of cells after drug treatment.
-
Cell Treatment: Treat cells with MLN8054, paclitaxel, or the combination for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the synergistic effect.
Caption: A typical workflow for in vitro synergy studies.
Caption: Logical flow of the synergistic interaction.
Conclusion and Future Directions
The available preclinical data strongly suggest that the combination of an Aurora A kinase inhibitor like MLN8054 with paclitaxel holds significant therapeutic promise. The synergistic interaction, driven by enhanced mitotic arrest and apoptosis, could potentially overcome resistance to paclitaxel and improve patient outcomes. However, further studies are warranted to:
-
Generate specific quantitative data (IC50, CI values) for the MLN8054 and paclitaxel combination across a broader range of cancer cell lines.
-
Elucidate the detailed molecular signaling pathways involved in the synergistic apoptosis.
-
Evaluate the in vivo efficacy and safety of this combination in relevant animal models.
This guide serves as a foundational resource for researchers and drug developers interested in advancing the clinical translation of this promising combination therapy.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel combination strategies with Aurora Kinase Inhibitors: using pre-clinical data to guide clinical trial design [repository.cam.ac.uk]
- 7. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A Inhibition and Paclitaxel as Targeted Combination Therapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to the Aurora Kinase Inhibitors MLN8054 and VX-680
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of MLN8054, a selective Aurora A kinase inhibitor, and VX-680 (Tozasertib), a pan-Aurora kinase inhibitor. This guide provides a comprehensive overview of their mechanisms of action, potency, cellular effects, and in vivo efficacy, supported by experimental data and detailed protocols.
This guide synthesizes available preclinical data to offer a comparative perspective on two notable Aurora kinase inhibitors, MLN8054 and VX-680. While direct head-to-head studies are limited, this document collates data from various preclinical investigations to facilitate an informed comparison for researchers in oncology and drug development.
At a Glance: Key Differences
| Feature | MLN8054 | VX-680 (Tozasertib) |
| Primary Target | Aurora A Kinase[1][2][3] | Pan-Aurora Kinase (A, B, C)[4][5] |
| Selectivity | Highly selective for Aurora A over Aurora B (>40-fold)[1][3] | Potent against Aurora A, B, and C |
| Cellular Phenotype | G2/M accumulation, spindle defects, apoptosis[1][2] | G2/M arrest, endoreduplication, apoptosis[4][5][6] |
| In Vivo Efficacy | Tumor growth inhibition in colon, prostate, and lung cancer xenografts[1][7] | Tumor regression in leukemia, colon, and pancreatic cancer xenografts[4] |
| Off-Target Effects | GABA-A receptor binding leading to somnolence[8] | Inhibition of FLT-3 and BCR-ABL[9] |
Mechanism of Action: A Tale of Two Inhibition Profiles
MLN8054 is an ATP-competitive, reversible, and highly selective small-molecule inhibitor of Aurora A kinase[1][3]. Its selectivity for Aurora A over the closely related Aurora B is a defining characteristic, leading to a distinct cellular phenotype. Inhibition of Aurora A by MLN8054 disrupts the assembly of the mitotic spindle, leading to chromosome misalignment, G2/M arrest, and ultimately apoptosis in cancer cells[1][10][11].
In contrast, VX-680 (also known as MK-0457 and Tozasertib) is a potent, pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with high affinity[4][5]. This broader inhibition profile results in a different cellular outcome. While it also induces G2/M arrest and apoptosis, the inhibition of Aurora B leads to endoreduplication (repeated rounds of DNA replication without cell division)[5]. VX-680 has also been shown to inhibit other kinases, notably FLT-3 and BCR-ABL, including the T315I mutant, making it of interest in certain leukemias[5][9][12].
Figure 1. Simplified signaling pathways for MLN8054 and VX-680.
Potency and Selectivity: A Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of MLN8054 and VX-680 against their target kinases.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Potency (IC50/Ki) | Selectivity | Reference |
| MLN8054 | Aurora A | IC50: 4 nM | >40-fold vs. Aurora B | [1][3] |
| Aurora B | - | |||
| VX-680 | Aurora A | Ki: 0.6 nM | - | [5] |
| Aurora B | Ki: 18 nM | - | ||
| Aurora C | Ki: 5 nM | - | ||
| FLT-3 | Ki: 30 nM | - | [5] | |
| BCR-ABL | Ki: 30 nM | - | [5] |
Table 2: Cellular Proliferation Inhibition (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MLN8054 | HCT-116 | Colon | 0.11 | [1] |
| PC-3 | Prostate | 0.28 | [1] | |
| Calu-6 | Lung | 0.21 | [1] | |
| K562 | Leukemia | 0.28 | [1] | |
| MDA-MB-231 | Breast | 1.43 | [1] | |
| VX-680 | HUAEC | Endothelial | 0.04 | [6] |
| HLMVEC | Endothelial | 0.46 | [6] | |
| ATC cell lines | Thyroid | 0.025 - 0.150 | [5] |
In Vivo Antitumor Efficacy: Xenograft Studies
Both MLN8054 and VX-680 have demonstrated significant antitumor activity in various human tumor xenograft models.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MLN8054 | HCT-116 (Colon) | 30 mg/kg, PO, QD | 84% TGI | [3][13] |
| HCT-116 (Colon) | 30 mg/kg, PO, BID | 96% TGI | [13] | |
| PC-3 (Prostate) | 30 mg/kg, PO, continuous | 119% TGI | [7] | |
| Calu-6 (Lung) | 30 mg/kg, PO, continuous | 84% TGI | [7] | |
| VX-680 | Caki-1 (Renal) | Not specified | 75.7% decrease in tumor volume | [6] |
| HL-60 (Leukemia) | 75 mg/kg, IP, BID | 98% reduction in mean tumor volume | [5] | |
| Pancreatic & Colon | Not specified | Tumor regression | [4][5] |
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of MLN8054 and VX-680.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory activity of the compounds against purified kinases.
-
General Protocol:
-
Recombinant Aurora kinases (e.g., expressed in Sf9 insect cells) are purified.
-
The kinase reaction is initiated by adding a peptide substrate (e.g., biotinylated LRRASLG for Aurora A), ATP, and the test compound (MLN8054 or VX-680) at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays (e.g., measuring the incorporation of 33P-ATP).
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation Assays
-
Objective: To measure the effect of the compounds on the growth of cancer cell lines.
-
General Protocol (BrdU Assay):
-
Human tumor cell lines are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of MLN8054 or VX-680 for a period of 48-72 hours.
-
BrdU (a thymidine (B127349) analog) is added to the culture medium, which is incorporated into the DNA of proliferating cells.
-
After an incubation period, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human tumor cells (e.g., HCT-116, PC-3).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
MLN8054 or VX-680 is administered orally (p.o.) or intraperitoneally (i.p.) according to a specified dosing schedule (e.g., once or twice daily for 21 days).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
-
Figure 2. General experimental workflow for preclinical evaluation.
Conclusion
MLN8054 and VX-680 represent two distinct strategies for targeting Aurora kinases in cancer therapy. MLN8054's high selectivity for Aurora A offers a targeted approach, potentially minimizing off-target effects related to Aurora B inhibition. However, its clinical development was hampered by dose-limiting somnolence due to off-target binding to the GABA-A receptor[8]. VX-680's pan-Aurora inhibition profile provides a broader attack on cell division, and its activity against other cancer-relevant kinases like FLT-3 and BCR-ABL extends its potential therapeutic applications, particularly in hematological malignancies[9][12].
The choice between a selective Aurora A inhibitor and a pan-Aurora inhibitor depends on the specific cancer type, its underlying molecular drivers, and the desired therapeutic window. The preclinical data presented here provides a foundational comparison to guide further research and development in this critical area of oncology.
References
- 1. pnas.org [pnas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Aurora Kinase inhibitor VX-680 against Bcr/Abl positive acute lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
A Researcher's Guide to MLN8054: A Comparative Analysis of the Sodium Salt and Free Base Forms
For researchers in oncology and drug development, the selective Aurora A kinase inhibitor MLN8054 is a valuable tool for investigating the intricacies of cell cycle regulation and its role in cancer. This guide provides a comprehensive comparison of the two most common forms of this compound used in experimental settings: the sodium salt and the free base. While both forms are fundamentally the same active molecule, their physicochemical properties can significantly impact their handling, formulation, and performance in both in vitro and in vivo studies.
This guide will delve into the available experimental data, primarily focusing on the more widely studied sodium salt, and provide a comparative analysis to inform the selection and use of the most appropriate form for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the sodium salt and the free base of a compound often hinges on its intended application. The salt form is generally favored for its enhanced aqueous solubility and potential for improved bioavailability, making it particularly suitable for in vivo studies requiring oral administration.
| Property | MLN8054 Sodium Salt | MLN8054 Free Base |
| Molecular Formula | C₂₅H₁₄ClF₂N₄NaO₂ | C₂₅H₁₅ClF₂N₄O₂ |
| Molecular Weight | 498.8 g/mol [1] | 476.9 g/mol [2] |
| Appearance | Solid | Solid |
| Aqueous Solubility | Soluble[3] | Poorly soluble (inferred) |
| Hydrogen Bond Donor Count | 1[1] | 2[2] |
| Hydrogen Bond Acceptor Count | 8[1] | 7[2] |
Mechanism of Action: Targeting the Mitotic Engine
MLN8054 is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitotic progression.[4][5] Its mechanism of action involves binding to the ATP-binding pocket of Aurora A, thereby preventing its catalytic activity. This inhibition disrupts several critical mitotic events, including centrosome separation, spindle assembly, and chromosome segregation. The downstream consequences of Aurora A inhibition by MLN8054 include an accumulation of cells in the G2/M phase of the cell cycle, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis or senescence in cancer cells.[3]
Performance in In Vivo Experiments: The Sodium Salt in Action
The majority of published preclinical and clinical studies have utilized the sodium salt of MLN8054 due to its suitability for oral administration.
Pharmacokinetic Profile in Rats
Studies in Sprague-Dawley rats have demonstrated that the sodium salt of MLN8054 exhibits good oral bioavailability.
| Parameter | Value |
| Dose (Oral) | 10 mg/kg |
| Bioavailability (F%) | 100 |
| Clearance (CL) | 20.3 mL/min/kg |
| Volume of Distribution (Vss) | 1.48 L/kg |
| Half-life (T₁/₂) | 4.2 h |
Data sourced from ACS Medicinal Chemistry Letters.
Experimental Protocol for In Vivo Xenograft Studies
A common application of MLN8054 is in tumor xenograft models to assess its anti-cancer efficacy. The following is a generalized protocol based on published studies.
Materials and Methods:
-
Cell Lines: Human cancer cell lines (e.g., HCT-116 colon cancer) are cultured under standard conditions.
-
Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups. This compound salt is typically formulated in a vehicle suitable for oral gavage (e.g., 10% 2-HP-β-CD with NaHCO₃). Dosing schedules can vary, but daily administration for a period of several weeks is common.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: Tumor samples may be collected at various time points to assess the biological effects of MLN8054, such as the inhibition of Aurora A kinase activity (e.g., by measuring the phosphorylation of histone H3).
Conclusion: Making the Right Choice for Your Experiment
The available evidence strongly suggests that for most experimental applications, particularly those involving in vivo studies, the sodium salt of MLN8054 is the preferred form . Its enhanced solubility facilitates formulation and oral administration, leading to excellent bioavailability. The extensive characterization of the sodium salt in numerous published studies provides a robust foundation for designing and interpreting experiments.
The free base form of MLN8054 may be a suitable alternative for certain in vitro assays where solubility in organic solvents like DMSO is sufficient. However, researchers should be aware of its likely poor aqueous solubility, which could present challenges in cell-based assays and would make it less ideal for in vivo oral dosing without specialized formulation strategies.
Ultimately, the choice between the sodium salt and the free base will depend on the specific requirements of the experiment. For researchers aiming to replicate or build upon the existing body of literature, the sodium salt of MLN8054 is the clear and well-supported choice.
References
A Comparative Guide to Assessing MLN8054-Induced Aneuploidy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MLN8054 with other Aurora kinase inhibitors in the context of inducing aneuploidy in cancer cells. It includes detailed experimental protocols, quantitative data, and visual diagrams of key cellular pathways and workflows to assist researchers in designing and interpreting experiments aimed at understanding and exploiting aneuploidy in cancer therapy.
Introduction to MLN8054 and Aneuploidy
MLN8054 is a potent and selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora A disrupts the proper formation and function of the mitotic spindle, leading to defects in chromosome segregation and, consequently, aneuploidy—a state of abnormal chromosome numbers.[2][3] This induction of massive aneuploidy is considered a primary mechanism through which MLN8054 exerts its anti-tumor effects, as it can trigger cell death or senescence in cancer cells.[2][4]
Aneuploidy is a hallmark of many cancers and can be both a driver of tumorigenesis and a potential therapeutic vulnerability.[5] Understanding how compounds like MLN8054 induce aneuploidy is crucial for the development of novel cancer therapies. This guide compares MLN8054 with other well-characterized Aurora kinase inhibitors, providing a framework for assessing their efficacy in inducing aneuploidy.
Comparison of Aurora Kinase Inhibitors in Inducing Aneuploidy
Several small molecules targeting Aurora kinases have been developed. While some, like MLN8054, are selective for Aurora A, others inhibit multiple Aurora kinases. Their effects on aneuploidy can vary depending on their target specificity and the cellular context.
| Compound | Target(s) | Key Phenotypes Leading to Aneuploidy | Reference |
| MLN8054 | Aurora A | Spindle pole and chromosome congression defects, formation of monopolar or abnormal bipolar spindles, lagging chromosomes, chromatin bridges.[2][3] | [2][3] |
| Alisertib (MLN8237) | Aurora A | Dose-dependent mitotic abnormalities, including spindle pole defects and chromosome mis-segregation.[5][6] | [5][6] |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) | Inhibition of cytokinesis leading to polyploidy, endoreduplication, and subsequent apoptosis.[7][8][9] | [7][8][9] |
| ZM447439 | Aurora A and B | Inhibition of chromosome alignment, compromised spindle assembly checkpoint, and endoreduplication.[10][11] | [10][11] |
Quantitative Assessment of Aneuploidy Induction
The following table summarizes quantitative data on the induction of aneuploidy and related mitotic defects by various Aurora kinase inhibitors. Direct comparison between studies should be made with caution due to differing experimental conditions (e.g., cell lines, drug concentrations, and treatment durations).
| Compound | Cell Line | Concentration | Time Point | % Cells with Abnormal Nuclei/Polyploidy | Reference |
| MLN8054 | HCT-116 | 0.25 µM | 24 h | ~25% | [12] |
| HCT-116 | 0.25 µM | 48 h | ~40% | [12] | |
| HCT-116 | 0.25 µM | 72 h | ~50% | [12] | |
| Alisertib (MLN8237) | U2OS | 5-250 nM | 24 h | Dose-dependent increase in aneuploidy | [5] |
| VX-680 | A549-E6 | 400 nM | 72 h | Significant increase in endoreduplication and apoptosis | [7] |
| ZM447439 | NB4 | 0.01 µM | 48 h | 3.7% with >4N DNA content | [10][13] |
| NB4 | 1.0 µM | 48 h | 18.2% with >4N DNA content | [10][13] |
Signaling Pathway and Experimental Workflows
Aurora A Signaling Pathway in Mitosis
Aurora A kinase plays a critical role in orchestrating several key events during mitosis. Its inhibition by MLN8054 disrupts this finely tuned process, leading to errors in chromosome segregation.
Caption: Aurora A kinase pathway and its inhibition by MLN8054.
Experimental Workflow for Assessing Aneuploidy
The following diagram outlines a general workflow for treating cancer cells with an Aurora kinase inhibitor and subsequently assessing the induction of aneuploidy using various techniques.
Caption: Workflow for aneuploidy assessment in cancer cells.
Detailed Experimental Protocols
1. Karyotyping for Chromosome Number Analysis
Karyotyping allows for the direct visualization and counting of chromosomes in metaphase-arrested cells.
Materials:
-
Complete cell culture medium
-
Colcemid solution (10 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl), pre-warmed to 37°C
-
Fixative (3:1 methanol:acetic acid), freshly prepared and ice-cold
-
Giemsa stain
-
Microscope slides, pre-cleaned
-
Microscope with imaging system
Protocol:
-
Seed cancer cells in a culture dish and grow until they are 60-70% confluent.[14]
-
Add Colcemid to the culture medium to a final concentration of 0.1-0.2 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.[14]
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and pellet by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in 5-10 mL of pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes.[14]
-
Pellet the cells by centrifugation and carefully remove the supernatant.
-
Gently resuspend the pellet in 5-10 mL of ice-cold fixative, adding it dropwise while vortexing gently.
-
Incubate on ice for at least 20 minutes.
-
Repeat the fixation step two more times by pelleting the cells and resuspending in fresh, cold fixative.[15]
-
After the final wash, resuspend the cell pellet in a small volume of fixative.
-
Drop the cell suspension onto pre-cleaned, chilled, and wet microscope slides from a height to facilitate chromosome spreading.[16]
-
Air-dry the slides.
-
Stain the slides with Giemsa solution for 10-20 minutes.[16]
-
Rinse the slides with deionized water and air-dry.
-
Analyze the slides under a microscope to count the number of chromosomes in at least 50 metaphase spreads.[15]
2. Fluorescence In Situ Hybridization (FISH) for Specific Chromosome Enumeration
FISH uses fluorescently labeled DNA probes to enumerate specific chromosomes in interphase nuclei, providing a rapid method to assess aneuploidy for targeted chromosomes.[16]
Materials:
-
Cells cultured on chamber slides or coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
20x SSC buffer
-
Ethanol (B145695) series (70%, 85%, 100%)
-
Fluorescently labeled chromosome-specific centromeric probes
-
Hybridization buffer
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on chamber slides or coverslips.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Dehydrate the cells through an ethanol series (70%, 85%, 100%) for 2 minutes each and air-dry.[17]
-
Prepare the probe mixture in hybridization buffer according to the manufacturer's instructions.
-
Denature the probe by heating at 75°C for 5-10 minutes and then place on ice.[18]
-
Apply the denatured probe mixture to the slide, cover with a coverslip, and seal.
-
Denature the cellular DNA and the probe together on a heat block at 75°C for 5 minutes.[18]
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight for hybridization.[17][18]
-
The next day, carefully remove the coverslip and wash the slides in 0.4x SSC with 0.3% NP-40 at 72°C for 2 minutes, followed by a wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.
-
Counterstain the nuclei with DAPI in an antifade mounting medium.
-
Analyze the slides using a fluorescence microscope, counting the number of signals for each probe in at least 200 nuclei.[19]
3. Flow Cytometry for DNA Content Analysis
Flow cytometry provides a high-throughput method to analyze the DNA content of a large population of cells, allowing for the identification of cell cycle phases and the detection of aneuploid populations.[10]
Materials:
-
Cell suspension
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-2 x 10^6 cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[20]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases, and to identify any aneuploid peaks.
Conclusion
The assessment of aneuploidy induced by Aurora kinase inhibitors like MLN8054 is a critical component of their preclinical and clinical evaluation. This guide provides a comparative framework, quantitative data, and detailed methodologies to aid researchers in this endeavor. The choice of assay will depend on the specific research question, with karyotyping providing detailed chromosomal information, FISH offering rapid analysis of specific chromosomes, and flow cytometry enabling high-throughput analysis of DNA content. By employing these techniques, researchers can gain valuable insights into the mechanisms of action of these promising anti-cancer agents and their potential to exploit the inherent genomic instability of cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Circumscribed Exposure to the Pan-Aurora Kinase Inhibitor VX-680 on Proliferating Euploid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. haematologica.org [haematologica.org]
- 14. Karyotype Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Karyotype Analysis [bio-protocol.org]
- 16. Karyotyping a Cell Line | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 17. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 18. abyntek.com [abyntek.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Navigating the Mitotic Maze: A Comparative Guide to Biomarkers for Predicting Sensitivity to the Aurora A Kinase Inhibitor MLN8054
For Immediate Release
Cambridge, MA – December 9, 2025 – In the intricate landscape of oncology research and drug development, the precise targeting of cellular pathways that drive cancer progression is paramount. MLN8054, a selective small-molecule inhibitor of Aurora A kinase, has been a subject of significant preclinical and early clinical investigation. This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to MLN8054, alongside an evaluation of its performance against alternative therapeutic strategies, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced predictive factors for this class of mitotic inhibitors.
Introduction to MLN8054 and the Role of Aurora A Kinase
Aurora A kinase is a critical regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and chromosome segregation. Its overexpression is a common feature in a variety of human cancers and is often associated with tumorigenesis and genomic instability. MLN8054 is an orally bioavailable, selective inhibitor of Aurora A kinase. By inhibiting Aurora A, MLN8054 disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, apoptosis or cellular senescence in susceptible cancer cells.[1][2]
Predictive Biomarkers for MLN8054 Sensitivity
The identification of reliable predictive biomarkers is crucial for patient stratification and for maximizing the therapeutic benefit of targeted agents like MLN8054. While direct, validated predictive biomarkers for MLN8054 are not yet firmly established in a clinical setting, preclinical evidence points to several promising candidates.
p53 Mutation Status
The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. Its mutational status has emerged as a potential determinant of sensitivity to Aurora kinase inhibitors. Preclinical studies with other Aurora kinase inhibitors suggest that cancer cells with mutated p53 may exhibit increased sensitivity. For instance, in studies with the Aurora kinase inhibitor ENMD-2076, triple-negative breast cancer cell lines with p53 mutations and high p53 protein expression were more sensitive to the drug's cytotoxic effects. This suggests that the loss of a functional p53-mediated G1 checkpoint may render cells more dependent on the G2/M checkpoint, which is disrupted by Aurora A inhibition, leading to mitotic catastrophe. One study on MLN8054 in HCT-116 cells, which have wild-type p53, showed that the drug induced stabilization and/or upregulation of p53 and its downstream target p21, leading to senescence.[2] This suggests that in p53 wild-type cells, MLN8054 may induce senescence rather than apoptosis, a factor to consider when evaluating therapeutic outcomes.
MYC Amplification
The MYC family of proto-oncogenes (including c-MYC and N-MYC) are potent drivers of cell proliferation and are frequently amplified in human cancers. There is a functional link between Aurora A kinase and MYC proteins. Aurora A can phosphorylate and stabilize N-MYC, protecting it from proteasomal degradation. Therefore, inhibiting Aurora A with agents like MLN8054 could lead to the destabilization and degradation of MYC, providing a therapeutic advantage in MYC-driven tumors. This hypothesis is supported by the observation that Aurora A inhibitors can promote the ubiquitin-mediated degradation of both c-MYC and N-MYC.
Pharmacodynamic Biomarkers
While not predictive of intrinsic sensitivity, pharmacodynamic biomarkers are essential for confirming the on-target activity of MLN8054. These include:
-
Increased Mitotic Index: Inhibition of Aurora A leads to a delay in mitotic progression, resulting in an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Defects in Chromosome Alignment and Spindle Bipolarity: Immunofluorescence analysis of tumor biopsies from patients treated with MLN8054 has shown a decrease in the percentage of mitotic cells with properly aligned chromosomes and bipolar spindles, providing direct evidence of target engagement.
-
Inhibition of Aurora A Autophosphorylation: A key biochemical marker of Aurora A activity is its autophosphorylation at Threonine 288 (p-Aurora A Thr288). Inhibition of this phosphorylation event is a direct indicator of MLN8054 activity.
Comparative Performance of MLN8054
A direct comparison of MLN8054 with a broad range of cytotoxic and targeted agents in head-to-head preclinical or clinical studies is limited in the publicly available literature. The most relevant comparator is the second-generation Aurora A kinase inhibitor, Alisertib (MLN8237).
MLN8054 vs. Alisertib (MLN8237)
Alisertib was developed as a successor to MLN8054 with an improved pharmacological profile. Key differences are summarized below:
| Feature | MLN8054 | Alisertib (MLN8237) |
| Potency | Potent inhibitor of Aurora A (IC50 = 4 nM, enzymatic assay) | More potent inhibitor of Aurora A (IC50 ~1-2 nM, enzymatic assay) |
| Selectivity | >40-fold selective for Aurora A over Aurora B | ~200-fold selective for Aurora A over Aurora B |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in xenograft models. | Showed equivalent to superior tumor growth inhibition compared to MLN8054 in a Calu-6 xenograft model.[3] |
| Safety Profile | Dose-limiting toxicity was somnolence, likely due to off-target binding to the GABA-A receptor.[4][5] | Designed to have reduced CNS effects, with myelosuppression and mucositis being the dose-limiting toxicities, consistent with on-target anti-proliferative effects.[3] |
MLN8054 in Combination Therapies
Preclinical studies have explored the potential of MLN8054 to sensitize cancer cells to other therapies:
-
With Microtubule-Targeting Agents: In cultured tumor cells, simultaneous treatment with MLN8054 and paclitaxel (B517696) or nocodazole (B1683961) caused cells to exit mitosis without undergoing cytokinesis, leading to the formation of multinucleated cells.[6] This suggests a potential synergistic effect by targeting different aspects of mitosis.
-
With Radiation: MLN8054 has been shown to sensitize androgen-insensitive prostate cancer cells to radiation in vitro and in vivo.[7] This effect was associated with sustained DNA double-strand breaks and an increase in G2/M accumulation.[7]
-
With Doxorubicin (B1662922): In a study investigating the induction of senescence, doxorubicin was used as a positive control alongside MLN8054. Both agents were shown to upregulate p53 and p21 in HCT-116 cells.[2] While not a direct efficacy comparison, this highlights a shared pathway of inducing cellular senescence.
Quantitative Data Summary
Table 1: In Vitro Proliferation Inhibition by MLN8054 in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| HCT-116 | Colon | 0.11 |
| PC-3 | Prostate | 1.43 |
| Mia-Paca2 | Pancreas | 0.38 |
| BxPC-3 | Pancreas | 0.40 |
| Calu-6 | Lung | 0.13 |
| A549 | Lung | 0.60 |
| MDA-MB-231 | Breast | 0.41 |
| MCF7 | Breast | 0.73 |
| DU145 | Prostate | 0.28 |
Data extracted from Manfredi et al., PNAS, 2007.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of MLN8054 and its potential biomarkers.
Cell Viability Assay (e.g., BrdU or MTS/MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of MLN8054 or a comparator drug for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
BrdU Assay: A BrdU labeling solution is added to the cells, and incorporation into newly synthesized DNA is quantified using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.
-
MTS/MTT Assay: A tetrazolium salt (MTS or MTT) is added to the wells. Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product, which is quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the data on a dose-response curve.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with MLN8054 or control vehicle for a defined period.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol) and then permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Tween-20).
-
Antibody Incubation: Cells are incubated with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a nuclear counterstain like DAPI (to visualize chromosomes). A primary antibody against γ-tubulin can be used to visualize centrosomes.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies that specifically bind to the primary antibodies.
-
Mounting and Imaging: The coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.
-
Analysis: The morphology of the mitotic spindle (bipolar, monopolar, multipolar) and chromosome alignment at the metaphase plate are assessed.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cells are treated with MLN8054 and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, Aurora A, p-Aurora A Thr288, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to the loading control.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
MLN8054 remains a valuable tool for interrogating the biology of Aurora A kinase in cancer. While its clinical development was succeeded by the more potent and safer compound Alisertib (MLN8237), the investigation into predictive biomarkers for MLN8054 sensitivity provides a crucial framework for the broader class of Aurora A kinase inhibitors. The evidence suggests that tumors with a compromised p53 pathway or those driven by MYC amplification may be particularly vulnerable to Aurora A inhibition. Further validation of these biomarkers in prospective clinical trials is warranted to translate these preclinical findings into patient benefit. The continued exploration of combination strategies also holds promise for enhancing the therapeutic efficacy of this class of mitotic inhibitors.
References
- 1. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MLN8054, a small molecule inhibitor of aurora kinase a, sensitizes androgen-resistant prostate cancer to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN8054: A Chemical Genetics Tool for Probing the Cell Cycle
A Comparative Guide for Researchers
In the dynamic field of chemical genetics, small molecule inhibitors serve as powerful tools to dissect complex cellular processes. MLN8054, a selective inhibitor of Aurora A kinase, has emerged as a valuable reagent for studying the intricacies of mitotic progression. This guide provides a comprehensive comparison of MLN8054 with other relevant chemical genetics tools, supported by experimental data, detailed protocols, and visual aids to inform your research decisions.
Probing the Aurora Kinase A Signaling Pathway
Aurora A kinase is a critical regulator of mitosis, playing a pivotal role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[1][3][4] MLN8054 acts as an ATP-competitive inhibitor of Aurora A, leading to a cascade of events that disrupt normal cell division.[4][5][6]
Below is a diagram illustrating the central role of Aurora A in mitosis and the point of intervention for inhibitors like MLN8054.
Comparative Analysis of Aurora Kinase Inhibitors
The selection of a chemical probe is critical for the success of chemical genetics studies. The following table summarizes the key characteristics of MLN8054 in comparison to other commonly used Aurora kinase inhibitors.
| Inhibitor | Target(s) | IC50 (Aurora A) | Selectivity (Aurora A vs. B) | Key Features | Reference(s) |
| MLN8054 | Aurora A | 4 nM | >40-fold | Orally active, induces G2/M arrest and spindle defects. | [1][5][6] |
| Alisertib (MLN8237) | Aurora A | 0.3 nM | ~150-fold | More potent and selective than MLN8054, currently in clinical trials. | [4][7] |
| VX-680 (MK-0457) | Pan-Aurora (A, B, C) | <0.3 µM (Plk4) | Equipotent for A and B | Broad spectrum Aurora inhibitor, also inhibits other kinases like Plk4. | [8] |
| AZD1152-HQPA | Aurora B | - | Highly selective for B | Excellent tool for specifically studying Aurora B function. | [9] |
| MK-5108 (Barasertib) | Aurora B | - | Significantly more selective for A than MLN8054 | High selectivity for Aurora A. | [9] |
| MK-8745 | Aurora A | - | 1,030-fold | Considered one of the best current tools for selective Aurora A inhibition. | [9] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments frequently employed in studies involving MLN8054.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of a compound against a specific kinase.
Workflow:
Methodology:
-
Reaction Setup: Combine recombinant murine Aurora A protein (expressed in Sf9 cells and purified) with a biotinylated peptide substrate in a reaction buffer (e.g., 50 mM Hepes).[1][6]
-
Inhibitor Addition: Add varying concentrations of MLN8054 or other test compounds.
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P] ATP).[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).[8]
-
Termination and Detection: Stop the reaction and measure the incorporation of the phosphate (B84403) group into the substrate to determine kinase activity.
Cell Proliferation (BrdU) Assay
This assay measures the rate of new DNA synthesis and is a common method to assess the anti-proliferative effects of a compound.
Methodology:
-
Cell Seeding: Plate human tumor cell lines (e.g., HCT-116, PC-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of MLN8054 for a specified duration (e.g., 72 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium for the final few hours of the incubation period.
-
Fixation and Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) for detection.
-
Quantification: Add a substrate that produces a colorimetric or fluorescent signal and measure the output using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated, reflecting cell proliferation.[1]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of potential therapeutic agents.
Methodology:
-
Tumor Implantation: Subcutaneously inoculate nude mice with human tumor cells (e.g., HCT-116).[1][6]
-
Treatment Administration: Once tumors reach a palpable size, orally administer MLN8054 formulated in a suitable vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin with 5% sodium bicarbonate) at various doses and schedules (e.g., once daily for 21 days).[1]
-
Tumor Measurement: Measure tumor volumes periodically using calipers.
-
Efficacy Assessment: Calculate tumor growth inhibition (TGI) to determine the anti-tumor activity of the compound.[1][10]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of mitosis (e.g., phospho-histone H3) and Aurora A activity (e.g., pT288).[1][10]
Logical Framework for Chemical Genetics Studies
The use of small molecule inhibitors like MLN8054 in chemical genetics follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
MLN8054 serves as a potent and selective tool for the chemical genetic interrogation of Aurora A kinase function. Its well-characterized mechanism of action and demonstrated effects in both in vitro and in vivo models make it a valuable reagent for cell cycle research. However, for studies requiring higher potency or greater selectivity, newer generation inhibitors such as Alisertib (MLN8237) and MK-8745 may be more suitable alternatives. The choice of inhibitor will ultimately depend on the specific experimental question and the biological context under investigation. This guide provides a foundational framework to assist researchers in making informed decisions for their chemical genetics studies.
References
- 1. pnas.org [pnas.org]
- 2. Facebook [cancer.gov]
- 3. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of MLN8054 Sodium
Essential guidelines for the safe handling and disposal of the cytotoxic Aurora A kinase inhibitor, MLN8054 sodium, ensuring the protection of laboratory personnel and the environment.
For researchers and scientists in the field of drug development, the proper management of investigational compounds is paramount. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division.[1][2][3][4] Its mechanism of action categorizes it as a cytotoxic agent, necessitating stringent safety protocols for its handling and disposal to minimize exposure and prevent environmental contamination.[5] This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is critical to consult the compound's Safety Data Sheet (SDS). If a specific SDS for this compound is unavailable, researchers should adhere to the general safety protocols for handling potent cytotoxic compounds.[6][7]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[8][9] This includes:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form of the compound.
Designated Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any aerosols or dust.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must follow institutional and local regulations for cytotoxic waste.
-
Segregation of Waste: All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Waste Containers: Use only designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[9]
-
Solid Waste Disposal:
-
Carefully place all contaminated solid waste into a primary sealable bag within the designated cytotoxic waste container.[9]
-
For sharps such as needles or contaminated glassware, use a designated sharps container for cytotoxic waste.
-
-
Liquid Waste Disposal:
-
Aspirate liquid waste containing this compound into a shatter-proof, sealed container.
-
Do not pour liquid cytotoxic waste down the drain.
-
The container must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent, followed by a rinse with water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.
-
-
Final Disposal:
-
Once the cytotoxic waste container is full (do not overfill), securely seal it.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional guidelines.
-
Quantitative Data and Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Cytotoxic/Chemotherapeutic Waste |
| Unused Compound | Dispose of as cytotoxic waste. Do not attempt to neutralize. |
| Contaminated Labware | Dispose of as solid cytotoxic waste. |
| Aqueous Solutions | Collect in a designated, sealed container for liquid cytotoxic waste. |
| Spill Residues | Treat all spill cleanup materials as cytotoxic waste. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Working from the outer edge of the spill inwards, carefully collect all contaminated materials.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a water rinse.
-
Dispose: Place all cleanup materials, including contaminated PPE, into the designated cytotoxic waste container.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
// Styling A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [fillcolor="#FBBC05", fontcolor="#202124"]; E [fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#FBBC05", fontcolor="#202124"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 6. safework.nsw.gov.au [safework.nsw.gov.au]
- 7. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Essential Safety and Logistical Information for Handling MLN8054 Sodium
For researchers, scientists, and drug development professionals, the proper handling of potent chemical compounds is paramount to ensure personal safety and maintain experimental integrity. MLN8054 sodium, a selective Aurora A kinase inhibitor, is classified as a cytotoxic agent due to its mechanism of action, which involves inhibiting cell proliferation.[1][2] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[3] Contamination can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4]
Recommended PPE for Handling this compound:
| Equipment | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5] | Provides a double barrier against direct skin contact and absorption. Thicker industrial gloves (>0.45mm) are recommended for cleaning up large spills.[4] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front.[3] | Protects skin and personal clothing from accidental splashes and contamination.[3] |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][5] | Shields eyes from splashes and aerosols. A full face shield is preferred when there is a significant risk of splashing.[5] |
| Respiratory Protection | A surgical mask is required to prevent microbial contamination of sterile preparations.[5] For tasks with a higher risk of aerosolization (e.g., handling powder outside of a contained space, cleaning spills), a fit-tested N95 respirator is recommended. | Minimizes the risk of inhaling airborne particles of the compound. |
| Additional Protection | Cap and shoe covers.[5] | Reduces the potential for cross-contamination of other laboratory areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. All procedures involving the powdered form of this compound should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a powder containment hood.
Experimental Workflow for Handling this compound:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface by covering it with a disposable, absorbent liner.
-
Verify the integrity of the this compound container. In case of any damage or leakage, treat it as a spill.[5]
-
-
Weighing and Reconstitution:
-
Perform all weighing and reconstitution procedures within a ventilated enclosure (e.g., BSC, fume hood) to prevent inhalation of the powder.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
To prepare a solution, slowly add the solvent to the powdered this compound to minimize dust generation. MLN8054 has been formulated in DMSO and aqueous solutions for in vitro and in vivo studies, respectively.[2][6]
-
-
Administration (In Vitro/In Vivo):
-
When administering the compound, continue to wear appropriate PPE.
-
For in vivo studies, be mindful of potential exposure through animal waste, which may contain the compound or its metabolites.
-
-
Decontamination:
-
After handling, wipe down all surfaces and equipment with an appropriate deactivating agent or a detergent solution.[3]
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this cytotoxic compound must be treated as hazardous.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, puncture-proof cytotoxic waste container. |
| Contaminated PPE (gloves, gown, mask, etc.) | Segregate into a dedicated cytotoxic waste bag for incineration.[3] |
| Liquid Waste | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain unless specifically permitted by institutional guidelines for deactivated solutions. |
| Sharps (needles, syringes) | Dispose of immediately in a designated sharps container for cytotoxic waste. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Response Protocol:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, put on the full complement of recommended PPE, including respiratory protection.[3]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Clean the Area: Carefully collect all contaminated materials and place them in a cytotoxic waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution.[3]
-
Report the Spill: Document the incident and report it to the laboratory supervisor and institutional safety office.[3]
Visualized Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
